molecular formula C12H15NO7 B1308488 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 355017-64-0

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No.: B1308488
CAS No.: 355017-64-0
M. Wt: 285.25 g/mol
InChI Key: MYBBGZZXDFIZGU-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a useful research compound. Its molecular formula is C12H15NO7 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBGZZXDFIZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401463
Record name 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
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Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355017-64-0
Record name 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Versatile Photolabile Linker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a molecule of significant interest in chemical biology, drug development, and materials science. We will delve into its core functionalities, underpinning scientific principles, and practical applications, offering field-proven insights for researchers and drug development professionals.

Introduction: Unveiling a Molecule of Controlled Release

This compound, often referred to by its synonym 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid or the shorthand "Hydroxyethyl photolinker," is a specialized organic compound primarily utilized as a photolabile linker.[1][2][3] Its unique molecular architecture, featuring an o-nitrobenzyl ether moiety, allows for precise, light-induced cleavage, enabling the controlled release of attached molecules.[1][4][5] This property has made it an invaluable tool in solid-phase synthesis, enabling the traceless release of synthesized compounds under mild conditions.[6][7][8][9] Beyond its primary application, its structural components—a butyric acid tail and a substituted nitrophenol head—hint at potential, yet largely unexplored, biological activities that warrant further investigation.[10]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 175281-76-2[2]
Molecular Formula C₁₃H₁₇NO₇
Molecular Weight 299.28 g/mol
Appearance Yellow SolidGuidechem
Melting Point 163-166 °C[11]
Boiling Point 540.1 °C at 760 mmHg (Predicted)[11]
pKa 4.54 ± 0.10 (Predicted)Guidechem
Solubility Soluble in organic solvents such as DMSO and DMF.
Storage Store below +30°C, protected from light.[12]Guidechem

The Core Functionality: A Deep Dive into Photolabile Cleavage

The defining characteristic of this compound is its function as a photolabile linker. This property is conferred by the o-nitrobenzyl group within its structure.

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl compounds is a well-documented photochemical reaction.[1][4][5] Upon irradiation with UV light, typically in the range of 300-365 nm, the molecule undergoes an intramolecular rearrangement.[1] The process can be broken down into the following key steps:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon.[1]

  • Formation of an aci-nitro Intermediate: This hydrogen transfer leads to the formation of a transient aci-nitro intermediate.[4]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.

  • Cleavage: The rearranged intermediate is unstable and cleaves, releasing the linked molecule (in this case, the butanoic acid derivative) and forming an o-nitrosobenzaldehyde byproduct.[1]

The efficiency of this process can be influenced by substituents on the aromatic ring. The methoxy group in the topic compound can enhance the rate of cleavage.[13]

G cluster_0 Photocleavage Mechanism Start o-Nitrobenzyl ether (Ground State) Excited Excited State Start->Excited UV Light (hν) Intermediate aci-Nitro Intermediate Excited->Intermediate Intramolecular H-Abstraction Rearrangement Cyclized Intermediate Intermediate->Rearrangement Cyclization Cleavage Cleavage Rearrangement->Cleavage Products Released Molecule & o-Nitrosobenzaldehyde Cleavage->Products

Caption: Photocleavage of an o-nitrobenzyl ether.

Applications in Solid-Phase Synthesis

The primary application of this compound is in solid-phase synthesis (SPS).[6][7][8][9] In SPS, molecules are built step-by-step on a solid support (resin). The linker connects the growing molecule to the resin. The photolabile nature of this linker offers several advantages:

  • Mild Cleavage Conditions: Cleavage is achieved with light, avoiding the need for harsh acidic or basic reagents that could damage sensitive molecules.[8][9]

  • Orthogonality: The photocleavage is orthogonal to many other chemical transformations, allowing for complex synthesis strategies.

  • Traceless Linking: After cleavage, no part of the linker remains on the released molecule.

The carboxylic acid group of the linker can be attached to an amino-functionalized resin, and the hydroxyl group can serve as the attachment point for the molecule to be synthesized.

G cluster_1 Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Amino Resin) Coupling Linker Coupling Resin->Coupling Linker 4-(4-(Hydroxymethyl)-2-methoxy -5-nitrophenoxy)butanoic acid Linker->Coupling Synthesis Stepwise Synthesis of Target Molecule Coupling->Synthesis Photocleavage Photocleavage (UV Light) Synthesis->Photocleavage Product Pure Target Molecule in Solution Photocleavage->Product Resin_Byproduct Resin with Byproduct Photocleavage->Resin_Byproduct

Caption: Workflow of solid-phase synthesis using a photolabile linker.

Potential Biological Activity: An Area of Emerging Interest

While the primary application of this compound is as a photolabile linker, its chemical structure suggests potential biological activities that are beginning to be explored.[10] It is important to note that direct and extensive biological studies on this specific molecule are limited. The following discussion is based on the activities of structurally related compounds.

Anticancer Potential: The Butyrate Connection

The molecule contains a butyric acid (butanoic acid) moiety. Butyrate is a short-chain fatty acid that has been extensively studied for its anticancer properties, particularly in the context of colorectal cancer.[14][15][16][17] The proposed mechanisms of action for butyrate include:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs, leading to changes in gene expression that can induce apoptosis and inhibit cancer cell proliferation.[14][16]

  • G-protein Coupled Receptor (GPCR) Activation: Butyrate can activate specific GPCRs, such as GPR109a, which can trigger anti-tumor signaling pathways.[14][15]

Given that this compound is a derivative of butyric acid, it is plausible that it could exhibit similar HDAC inhibitory or GPCR-mediated effects. However, the bulky phenoxy group would likely alter its interaction with biological targets, and further research is required to validate this hypothesis.

Anti-inflammatory Properties: The Role of the Phenolic Moiety

The molecule also features a substituted phenolic ring. Phenolic compounds are a large class of molecules known for their antioxidant and anti-inflammatory properties. For example, other complex methoxyphenol derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) and by modulating signaling pathways such as NF-κB and MAPKs.[18] The presence of the methoxy and nitro groups on the phenyl ring of the topic compound will influence its electronic properties and potential biological interactions. While a direct link has not been established, the phenolic core suggests that anti-inflammatory activity is a plausible area for future investigation.

Experimental Protocols: Synthesis and Handling

Synthesis of this compound

A general synthetic route involves the reaction of a suitably protected precursor with a butanoate derivative. A representative procedure is the hydrolysis of its corresponding ethyl ester.

Protocol: Hydrolysis of Ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate

  • Dissolution: Dissolve ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate in a mixture of trifluoroacetic acid and water.

  • Heating: Heat the reaction mixture to 80°C and maintain for 18-24 hours.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as ¹H NMR.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Precipitation and Isolation: A solid precipitate will form. Collect the solid by filtration.

  • Drying: Lyophilize the solid to obtain the final product as a yellow powder.

Note: This is an exemplary protocol and may require optimization based on specific laboratory conditions and starting material purity.

Safety and Handling

This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. It should be handled in a well-ventilated area.[4]

Future Perspectives and Conclusion

This compound is a well-established and valuable tool in the field of chemical synthesis, particularly for applications requiring controlled release of molecules from a solid support. Its utility as a photolabile linker is grounded in the well-understood chemistry of o-nitrobenzyl compounds.

The future of this molecule likely lies in the exploration of its potential biological activities. Rigorous studies are needed to determine if its structural similarity to known anticancer and anti-inflammatory agents translates into tangible therapeutic potential. Furthermore, its application in more advanced areas, such as the development of light-responsive biomaterials and drug delivery systems, holds considerable promise.[19]

References

  • American Chemical Society. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Semantic Scholar. Photolabile Linkers for Solid-Phase Synthesis. [Link]

  • ResearchGate. Photolabile Linkers for Solid-Phase Synthesis. [Link]

  • American Chemical Society. (2018, June 4). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • National Library of Medicine. (2018, July 9). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

  • National Library of Medicine. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. [Link]

  • ResearchGate. (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of.... [Link]

  • National Library of Medicine. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC. [Link]

  • Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • American Chemical Society. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

  • PubChem. Hydroxyethyl photolinker – A photocleavable linker for the preparation of carboxylic acids. [Link]

  • National Library of Medicine. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. [Link]

  • Spandidos Publications. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). [Link]

  • CD BioSciences. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. [Link]

  • MDPI. (2021). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

  • Frontiers. (2021, March 28). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy. [Link]

  • National Library of Medicine. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PMC. [Link]

  • Chemsrc. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. [Link]

  • Oncotarget. (2018, June 5). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. [Link]

  • National Library of Medicine. (2024, February 14). Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. PubMed. [Link]

Sources

An In-depth Technical Guide to 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Core Component in Photorelease Technology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a key photolabile linker molecule. We will dissect its molecular structure, elucidate the mechanism of its photo-reactivity, and provide detailed, field-proven protocols for its synthesis, characterization, and application. This document is intended for researchers, chemists, and drug development professionals who leverage photocleavable "caging" technology for the spatiotemporal control of chemical and biological processes, particularly in solid-phase synthesis and controlled-release systems.

Introduction: The Power of Spatiotemporal Control with Light

In complex biological and chemical systems, the ability to initiate a process at a precise time and location is a significant experimental advantage. Photolabile protecting groups (PPGs), or "caged compounds," offer this capability by masking the function of a bioactive molecule with a light-sensitive moiety.[1] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule "on-demand."[2]

The subject of this guide, this compound, is a bifunctional linker molecule designed for this purpose. Its structure is based on the classic and efficient ortho-nitrobenzyl (ONB) photochemistry platform.[3] One end of the molecule, the butanoic acid, provides a handle for covalent attachment to substrates, while the other end, a hydroxymethyl group, serves as the attachment point for the molecule to be "caged." The core ONB group acts as the light-triggered switch. This guide will explore the structural features that enable this powerful functionality.

Molecular Structure and Physicochemical Properties

The formal name, this compound, precisely describes the arrangement of its functional groups, which are critical to its utility.

Structural Elucidation

The molecule consists of a central benzene ring substituted with four key groups that dictate its function:

  • An ortho-Nitrobenzyl Core: The nitro group (NO₂) is positioned ortho to a benzylic carbon (the carbon of the hydroxymethyl group). This specific spatial arrangement is the absolute requirement for the photocleavage mechanism.[3]

  • A Methoxy Group (–OCH₃): Positioned ortho to the ether linkage, this electron-donating group can influence the absorption wavelength and efficiency of the photocleavage reaction.[4]

  • A Phenoxy-Butanoic Acid Sidechain: This provides a flexible spacer arm and a terminal carboxylic acid (–COOH), which is the primary point of attachment to solid supports (e.g., amine-functionalized resins) or other molecules via standard amide bond formation.[5]

  • A Hydroxymethyl Group (–CH₂OH): This group is modified during synthesis to become the attachment point for the molecule to be released. In the context of its common synonym, "Hydroxyethyl photolinker," the ethyl group refers to the benzylic carbon and its attached alcohol.[6]

Caption: Chemical structure and functional components of the photolinker.

Physicochemical Data

The following table summarizes key quantitative data for the molecule, essential for experimental design and characterization.

PropertyValueSource(s)
CAS Number 175281-76-2 (for hydroxyethyl form)[6]
Molecular Formula C₁₃H₁₇NO₇[6]
Molecular Weight 299.28 g/mol [6]
Appearance Yellow SolidN/A
Melting Point 163-166 °C[6]
SMILES COc1cc(C(C)O)c(cc1OCCCC(O)=O)=O[6]
InChI Key DUIJUTBRRZCWRD-UHFFFAOYSA-N[6]

The Photocleavage Mechanism: An Intramolecular Rearrangement

The utility of this linker is entirely dependent on the photochemical reaction of the ortho-nitrobenzyl group. Upon absorption of UV light (typically in the 340-365 nm range), the molecule undergoes an efficient intramolecular rearrangement, culminating in bond cleavage.[4]

Causality of the Mechanism:

  • Photon Absorption: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular H-Abstraction: In the excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon (of the hydroxymethyl group). This is a Norrish Type II-like reaction and is only possible due to the ortho geometry.[3]

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O bond and releasing the payload molecule. The linker itself is converted into a 2-nitrosobenzaldehyde derivative.[7][8]

The efficiency of this process is described by its quantum yield (Φ), which is the ratio of cleaved molecules to absorbed photons. For ONB derivatives, this value is highly dependent on substituents and the nature of the released molecule but is generally high enough for practical applications.[9][10]

mechanism cluster_products Released Components Start 1. Ground State Linker (ortho-Nitrobenzyl ether) Excited 2. Excited State (n -> π* transition) Start->Excited UV Photon (hν) ~365 nm AciNitro 3. Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic 4. Cyclic Intermediate AciNitro->Cyclic Rearrangement Cleaved 5. Cleaved Products Cyclic->Cleaved Bond Cleavage Payload Released Payload Cleaved->Payload Byproduct Nitroso-aldehyde Byproduct Cleaved->Byproduct

Caption: The photochemical cleavage pathway of an ortho-nitrobenzyl linker.

Synthesis and Characterization Protocols

The synthesis and rigorous characterization of the linker are paramount to ensure its performance in subsequent applications.

Representative Synthesis Protocol

This protocol describes a plausible multi-step synthesis starting from commercially available precursors. Note: This is an illustrative procedure. All laboratory work should be conducted with appropriate safety precautions.

synthesis_workflow cluster_s1 Step 1: Nitration cluster_s2 Step 2: Etherification cluster_s3 Step 3: Reduction cluster_s4 Step 4: Saponification S1_Start Acetovanillone S1_Prod 4-Hydroxy-3-methoxy- 5-nitroacetophenone S1_Start->S1_Prod Nitration S1_React Nitric Acid / Acetic Acid S1_React->S1_Prod S2_Prod Ethyl 4-(4-acetyl-2-methoxy- 5-nitrophenoxy)butanoate S1_Prod->S2_Prod Williamson Ether Synthesis S2_React Ethyl 4-bromobutanoate, K₂CO₃, DMF S2_React->S2_Prod S3_Prod Ethyl 4-(4-(1-hydroxyethyl)- 2-methoxy-5-nitrophenoxy)butanoate S2_Prod->S3_Prod Ketone Reduction S3_React NaBH₄, Methanol S3_React->S3_Prod S4_Prod Final Product: 4-(4-(1-hydroxyethyl)-2-methoxy- 5-nitrophenoxy)butanoic acid S3_Prod->S4_Prod Ester Hydrolysis S4_React LiOH, THF/H₂O S4_React->S4_Prod

Caption: A representative multi-step workflow for the synthesis of the linker.

Detailed Steps:

  • Nitration of Acetovanillone:

    • Dissolve acetovanillone in glacial acetic acid and cool in an ice bath.

    • Add a solution of nitric acid in acetic acid dropwise, maintaining a low temperature.

    • Stir for 2-4 hours, then pour the mixture into ice water to precipitate the product.

    • Filter, wash with cold water until neutral, and dry to yield 4-hydroxy-3-methoxy-5-nitroacetophenone.

  • Williamson Ether Synthesis:

    • Combine the product from Step 1, ethyl 4-bromobutanoate, and potassium carbonate in anhydrous DMF.

    • Heat the mixture (e.g., to 80 °C) and stir overnight under an inert atmosphere.

    • Cool, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

  • Ketone Reduction:

    • Dissolve the resulting ester in methanol and cool in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise.

    • Stir for 1-2 hours, allowing the reaction to warm to room temperature.

    • Quench carefully with dilute HCl, then neutralize and extract with ethyl acetate.

    • Wash, dry, and concentrate to yield the hydroxyethyl ester.

  • Ester Hydrolysis (Saponification):

    • Dissolve the ester from Step 3 in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature until TLC or HPLC indicates complete consumption of the starting material.

    • Acidify the mixture with dilute HCl to precipitate the final carboxylic acid product.

    • Filter, wash with cold water, and dry in vacuo to yield the title compound.

Analytical Characterization Protocols

Rigorous analytical validation is required to confirm the structure and purity of the synthesized linker.

Protocol 1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the chemical shift, integration, and splitting patterns of protons.

  • Procedure:

    • Dissolve 5-10 mg of the final product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Data Interpretation: The spectrum should be consistent with published data. Key expected signals are summarized below.[11]

Proton EnvironmentApprox. Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons7.5 - 7.82 separate singlets1H each
Benzylic CH (–CH(OH)CH₃)~5.5Quartet1H
Methoxy (–OCH₃)~4.0Singlet3H
Ether Methylene (–OCH₂–)~4.2Triplet2H
Carboxylic Acid (–COOH)>10 (broad)Singlet1H
Alkyl Methylene (–CH₂COOH)~2.5Triplet2H
Alkyl Methylene (–OCH₂CH₂–)~2.1Multiplet2H
Methyl (–CH(OH)CH₃)~1.5Doublet3H

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the final compound.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Use a C18 reverse-phase column.[12]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Run a gradient elution, for example: 10% B to 90% B over 20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 280 nm or 350 nm).

  • Expected Result: A pure sample should show a single major peak. Purity is calculated based on the area percentage of the main peak.[13]

Protocol 3: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Prepare a dilute solution of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

    • Infuse the sample into an ESI mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

  • Expected Result:

    • Negative Mode: The most prominent ion should be the deprotonated molecule [M-H]⁻ at m/z ≈ 298.27. A common fragment is the loss of CO₂ (44 Da).[14]

    • Positive Mode: Adducts such as the protonated molecule [M+H]⁺ (m/z ≈ 300.28) or the sodium adduct [M+Na]⁺ (m/z ≈ 322.26) may be observed.

Application Workflow: Solid-Phase Synthesis and Photorelease

A primary application of this linker is to attach molecules to a solid support, enabling multi-step synthesis and purification by simple filtration, with the final product being released gently by light.[5][15]

application_workflow Resin Amine-Functionalized Solid Support (Resin) Coupling Step 1: Immobilization (Amide Bond Formation) Resin->Coupling Linker Photolinker Acid Linker->Coupling LinkerResin Linker-Resin Conjugate Coupling->LinkerResin Activation Step 2: Payload Attachment (Esterification) LinkerResin->Activation Payload Payload Molecule (e.g., Fmoc-Amino Acid) Payload->Activation FullConstruct Payload-Linker-Resin Activation->FullConstruct Synthesis Optional: Further Synthesis Steps (e.g., Peptide Elongation) FullConstruct->Synthesis Cleavage Step 3: Photocleavage (UV Irradiation, 365 nm) FullConstruct->Cleavage Synthesis->Cleavage Released Released Payload (in solution) Cleavage->Released UsedResin Used Resin (with byproduct) Cleavage->UsedResin

Caption: Workflow for using the photolinker in solid-phase synthesis.

Protocol 4: Linker Immobilization on Amino-Resin
  • Objective: To covalently attach the photolinker to an amine-functionalized solid support (e.g., Aminomethyl-polystyrene or TentaGel resin).

  • Procedure:

    • Swell the amine-resin (1 eq. of amino groups) in a suitable solvent like DMF or DCM for 1 hour.[16]

    • In a separate vessel, dissolve the photolinker (3 eq.), an activator like HATU (3 eq.), and a non-nucleophilic base like DIPEA (6 eq.) in DMF.

    • Drain the solvent from the swollen resin and add the activated linker solution.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Test for complete reaction using a Kaiser test (or other amine test); a negative result (beads remain colorless) indicates all primary amines have reacted.

    • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Protocol 5: Payload Attachment and Photorelease
  • Objective: To attach a carboxylic acid-containing molecule (the "payload") to the linker-resin and subsequently release it with light.

  • Procedure:

    • Payload Attachment (Esterification):

      • Swell the linker-resin from Protocol 4 in DCM.

      • In a separate vessel, pre-activate the payload molecule (e.g., an Fmoc-protected amino acid, 5 eq.) with a carbodiimide (e.g., DIC, 5 eq.) and a catalyst (e.g., DMAP, 0.1 eq.).

      • Add the activated payload solution to the resin and agitate for 4-12 hours.

      • Wash the resin thoroughly to remove all excess reagents. At this stage, further synthetic steps, like peptide elongation, can be performed.[15]

    • Photocleavage:

      • Suspend the final payload-linker-resin in a UV-transparent solvent (e.g., dioxane, THF, or acetonitrile) in a quartz or borosilicate glass vessel.[17]

      • Irradiate the suspension with a UV lamp (e.g., a mercury lamp with filters or an LED array) with a principal emission wavelength of ~365 nm while gently agitating.

      • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC or LC-MS. Cleavage is typically complete within 1-4 hours depending on the setup and scale.

      • Once cleavage is complete, filter the resin and collect the filtrate. The desired product is now in the solution, free from the solid support.

Conclusion and Future Outlook

This compound is a well-established and highly effective photolabile linker. Its rational design, based on the robust ortho-nitrobenzyl chemistry, provides a reliable tool for researchers requiring precise control over molecular release. The protocols and data presented in this guide serve as a validated starting point for its synthesis, characterization, and implementation in solid-phase synthesis, drug delivery, and the development of caged compounds. As the demand for more sophisticated control over complex systems grows, the application of such smart materials will undoubtedly continue to expand, with future work focusing on shifting activation wavelengths into the visible or near-IR spectrum to improve biological compatibility.

References

  • Photolabile Linkers for Solid-Phase Synthesis. (2018). ACS Combinatorial Science. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). ACS Chemical Reviews. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. (2018). PubMed. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). PubMed Central. [Link]

  • Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. (2024). Biomacromolecules. [Link]

  • A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. (2025). ResearchGate. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Penn Engineering. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PubMed Central. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. (2018). PubMed. [Link]

  • The photocleavage reaction of o-nitrobenzyl and the reaction of o-nitrosobenzaldehyde and primary amine. (2022). ResearchGate. [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. (2025). ResearchGate. [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2017). PubMed Central. [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (2018). National Institutes of Health. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Wiley Online Library. [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (2005). National Institutes of Health. [Link]

  • Photocleavable PC linker. (N.D.). Bio-Synthesis Inc.. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). PubMed. [Link]

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An In-Depth Technical Guide to CAS 175281-76-2: A Versatile Photocleavable Linker for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light for Molecular Control

In the landscape of modern chemical biology and drug development, the ability to exert precise spatiotemporal control over molecular function is paramount. Photocleavable linkers, molecules that can be selectively broken by light, have emerged as indispensable tools for achieving this control. This guide provides a comprehensive technical overview of the chemical properties and applications of CAS 175281-76-2 , a prominent member of the o-nitrobenzyl class of photolabile linkers. Known by several names including 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid and Hydroxyethyl Photolinker , this molecule offers a robust platform for a myriad of applications, from solid-phase synthesis to the controlled release of bioactive agents in cellular systems.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of CAS 175281-76-2 is essential for its effective implementation in experimental design. This bifunctional molecule possesses a carboxylic acid handle for conjugation and a photolabile o-nitrobenzyl ether core.

PropertyValueReferences
CAS Number 175281-76-2[1][2]
Molecular Formula C₁₃H₁₇NO₇[1][2]
Molecular Weight 299.28 g/mol [1][2]
Appearance Yellow Solid[1]
Melting Point 163-166 °C[1]
Boiling Point 540.1±50.0 °C (Predicted)[1]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[1]
pKa 4.54±0.10 (Predicted)[1]

The Engine of Control: The Photocleavage Mechanism

The utility of CAS 175281-76-2 as a molecular switch lies in its o-nitrobenzyl core. Upon irradiation with ultraviolet (UV) light, typically in the range of 350-365 nm, the linker undergoes a well-characterized intramolecular rearrangement, often described as a Norrish Type II-like reaction.[1] This process leads to the cleavage of the benzylic ether bond, releasing the tethered molecule of interest and a 2-nitrosobenzaldehyde byproduct.

The key steps of this mechanism are as follows:

  • Photoexcitation: Absorption of a UV photon excites the nitro group.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement and Cleavage: A series of electronic and atomic rearrangements culminate in the scission of the C-O bond, liberating the payload.

This light-induced cleavage is highly efficient and occurs under mild, neutral conditions, making it orthogonal to many standard chemical transformations and compatible with sensitive biological systems.

Photocleavage_Mechanism A o-Nitrobenzyl Ether (Linker + Payload) B UV Light (~365 nm) C Excited State A->C Photoexcitation D Intramolecular H-Abstraction C->D Rearrangement E aci-Nitro Intermediate D->E F Released Payload E->F Cleavage G 2-Nitrosobenzaldehyde Byproduct E->G Cleavage Photoactivatable_Peptide cluster_caged Caged State (Inactive) cluster_uncaged Uncaged State (Active) Caged Hepta-glutamic Acid (Blocking) Hydroxyethyl Photolinker (CAS 175281-76-2) Hepta-arginine (CPP) UV_Light UV Light (365 nm) Caged->UV_Light Irradiation Uncaged_R7 Hepta-arginine (CPP) Uncaged_E7 Hepta-glutamic Acid (Released) UV_Light->Uncaged_R7 Cleavage UV_Light->Uncaged_E7 Cleavage

Figure 2: Photo-activation of a caged cell-penetrating peptide using CAS 175281-76-2.

Step-by-Step Protocol: Synthesis of a Photocleavable Peptide

The synthesis of such a photo-caged peptide is a multi-step process that leverages solid-phase peptide synthesis (SPPS) techniques. The following is a generalized protocol based on the principles described in the literature. [1][3]

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, for the synthesis of a C-terminally amidated peptide.

  • Attachment of the Photolinker: The carboxylic acid group of CAS 175281-76-2 is activated and coupled to the resin's amino groups.

  • Peptide Elongation: The desired peptide sequences (in this case, the R7 and E7 domains) are synthesized on either side of the photolinker using standard Fmoc-based SPPS protocols. [4]This involves sequential steps of Fmoc deprotection and amino acid coupling.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired photo-caged product.

Experimental Validation of Photocleavage

The kinetics of the photocleavage can be monitored using UV-Vis spectroscopy. As the o-nitrobenzyl group is cleaved, a characteristic absorbance increase around 390 nm is observed, corresponding to the formation of the nitrosobenzaldehyde byproduct. [1]This allows for the real-time tracking of the uncaging process. In the aforementioned study, the photo-triggered reaction was shown to be completed within 10 minutes of irradiation with 365 nm light. [1]

Broader Applications in Research and Drug Development

The versatility of CAS 175281-76-2 extends beyond the example provided. Its bifunctional nature makes it a valuable tool in a variety of contexts:

  • Solid-Phase Synthesis: It can be used as a linker to attach molecules to a solid support, with the final product being released under mild, light-induced conditions. This is particularly useful for the synthesis of sensitive or complex molecules that may be damaged by harsh acid cleavage. [4]* Drug Delivery: The photolinker can be incorporated into drug delivery systems, such as nanoparticles or hydrogels, to enable the on-demand release of therapeutic agents at a specific site and time. [5][6]This approach can enhance the efficacy of treatments while minimizing off-target effects.

  • Biochemical Research: By "caging" bioactive molecules like enzymes, signaling molecules, or nucleic acids, researchers can study their function with high temporal and spatial resolution within living cells or complex biological systems. [2]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling CAS 175281-76-2. It is a solid that can cause skin and eye irritation. [7]Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

CAS 175281-76-2, the Hydroxyethyl Photolinker, is a powerful and versatile tool for researchers at the interface of chemistry, biology, and medicine. Its well-defined chemical properties and reliable photocleavage mechanism provide a robust platform for controlling molecular function with light. From the synthesis of complex molecules to the sophisticated manipulation of cellular processes, this photolabile linker offers a gateway to innovative experimental designs and the development of next-generation therapeutic strategies. As research continues to push the boundaries of molecular control, the applications for this and similar photo-responsive molecules will undoubtedly continue to expand.

References

  • Activatable cell–biomaterial interfacing with photo-caged peptides. (2018). National Center for Biotechnology Information. [Link]

  • Linkers & crosslinkers. (n.d.). CD Biosynsis. [Link]

  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. (n.d.). CD BioSciences. [Link]

  • Hydroxyethyl photolinker CAS 175281-76-2 | 851049. (n.d.). Merck Millipore. [Link]

  • Butanoic acid, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]-. (n.d.). Angene Chemical. [Link]

  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. (n.d.). Chemsrc. [Link]

  • PHOTOACTIVATED COMPOUNDS FOR PEPTIDE SYNTHESIS AND BIOCONJUGATION. (2013, August 14). Sumit Biosciences. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

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Navigating Precision Control in Chemical Biology: A Technical Guide to the Mechanism and Application of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, commonly identified in research and commercial settings as "Hydroxyethyl Photolinker," is a specialized chemical tool rather than a therapeutic agent with a direct pharmacological mechanism of action on biological pathways. This guide provides an in-depth exploration of its core function as a photolabile linker. We will dissect the underlying chemical principles of its light-induced cleavage, detail its applications in advanced chemical and biological research, and provide robust protocols for its effective utilization. The primary utility of this molecule lies in its capacity to tether other molecules to a substrate, such as a resin or a surface, and subsequently release them with high spatiotemporal control upon exposure to ultraviolet light. This functionality is pivotal in fields ranging from peptide synthesis to the development of sophisticated drug delivery systems and microarray technologies.

Introduction: The Concept of Photolabile Linkers in Modern Research

In the landscape of drug discovery, proteomics, and materials science, the ability to control molecular interactions with precision is paramount. Photolabile linkers, or photocleavable linkers, are a class of molecules engineered to break apart at a specific chemical bond when irradiated with light of a particular wavelength. This unique property allows for the "caging" of a molecule, rendering it inactive or immobilized, until its release is triggered by a light source.

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid is a prominent member of the o-nitrobenzyl linker family, a well-established class of photolabile linkers. Its structure is optimized for stability under a range of chemical conditions while offering efficient cleavage upon UV irradiation. This guide will focus on the established mechanism and application of the more commonly cited variant, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, as the primary literature on the "hydroxymethyl" variant is scarce. The principles and applications discussed are broadly applicable to this class of molecules.

Core Mechanism of Action: The Chemistry of Photocleavage

The functionality of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is rooted in the principles of o-nitrobenzyl photochemistry. The molecule's core structure contains a nitroaromatic ring system that, upon absorption of UV light, undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond.

The o-Nitrobenzyl Rearrangement

The photocleavage mechanism can be described in a series of steps:

  • Photoexcitation: Upon irradiation with UV light (typically in the range of 350-365 nm), the nitro group of the o-nitrophenoxy moiety absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic position (the carbon of the 1-hydroxyethyl group). This forms a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the C-O bond that links the photolabile group to the butanoic acid spacer. This step releases the tethered molecule and results in the formation of a nitroso-ketone byproduct.

This process is highly efficient and specific, occurring only in the presence of an appropriate light source, which provides a high degree of external control over molecular release.

Diagram of the Photocleavage Mechanism

G A Ground State Molecule (Attached to Substrate) B UV Light Absorption (350-365 nm) A->B C Excited State (Nitro Group) B->C D Intramolecular H-Abstraction C->D E Aci-nitro Intermediate D->E F Rearrangement & Bond Cleavage E->F G Released Molecule (Carboxylic Acid) F->G H Nitroso-ketone Byproduct F->H

Caption: The photocleavage pathway of an o-nitrobenzyl-based linker.

Applications in Research and Development

The precise control afforded by this photolabile linker makes it a valuable tool in a variety of scientific disciplines.

Solid-Phase Synthesis
Parameter Photocleavage Traditional Cleavage (e.g., TFA)
Reagents UV Light (e.g., 365 nm)Strong Acids (e.g., Trifluoroacetic Acid)
Byproducts Typically inert organic moleculesAcidic waste
Orthogonality High; compatible with most protecting groupsLower; can cleave acid-labile groups
Suitability Sensitive or complex moleculesRobust molecules
Photocaged Compounds and Drug Delivery

The principle of photocleavage can be extended to create "caged" bioactive molecules. A therapeutic agent can be covalently attached to the photolabile linker, rendering it inactive. This "caged" compound can then be introduced into a biological system. Upon irradiation of a specific area (e.g., a tumor), the drug is released in its active form only at the target site, minimizing systemic toxicity. While this specific molecule is primarily used as a linker for synthesis, the underlying chemistry is foundational to the development of photo-activated drug delivery systems.

Spatially Controlled Surface Chemistry

By immobilizing this photolinker on a surface, it is possible to create spatially defined patterns of other molecules. For instance, a surface can be coated with the linker, and then a biomolecule (e.g., a peptide or DNA) is attached. By using a mask to selectively expose certain areas to UV light, the biomolecule can be released from those areas, creating a micropatterned surface. This has applications in the fabrication of biosensors and cell culture platforms.

Experimental Protocols

The following are generalized protocols for the use of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in a common application: solid-phase synthesis.

Protocol: Immobilization on an Amine-Functionalized Resin
  • Resin Preparation: Swell aminomethylated polystyrene resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation of the Linker: Dissolve 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in DMF. Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid group.

  • Coupling to Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours to ensure complete coupling.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents.

  • Capping (Optional): To block any unreacted amine sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.

Workflow for Resin Functionalization

G A Swell Amine Resin C Couple to Resin A->C B Activate Photolinker (HBTU/DIPEA) B->C D Wash Resin C->D E Functionalized Resin D->E

Caption: Immobilization of the photolinker onto a solid support.

Protocol: Photocleavage and Release of Product
  • Sample Preparation: After completion of the synthesis on the resin-bound linker, wash the resin and dry it under vacuum.

  • Solvent Suspension: Suspend the resin in a UV-transparent solvent (e.g., methanol, dioxane, or a mixture containing a buffer if pH is critical).

  • Irradiation: Place the suspension in a suitable UV-transparent vessel. Irradiate with a UV lamp (e.g., a mercury lamp with a filter for 365 nm) while gently agitating. The duration of irradiation will depend on the concentration, quantum yield of the linker, and the intensity of the light source (typically 1-3 hours).

  • Product Isolation: Filter the resin from the solution. The filtrate now contains the cleaved product.

  • Analysis and Purification: Evaporate the solvent from the filtrate. The crude product can then be analyzed (e.g., by HPLC, MS) and purified as required.

Conclusion

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a sophisticated chemical tool whose mechanism of action is based on a light-induced chemical transformation rather than a pharmacological interaction with biological systems. Its utility as a photolabile linker provides researchers with a high degree of control over the immobilization and release of molecules, enabling advancements in automated synthesis, controlled drug delivery, and surface patterning. A thorough understanding of its photocleavage mechanism is essential for its effective application and for the design of next-generation photoresponsive materials and therapeutic systems. While there are mentions of its potential in pharmaceutical research for anti-inflammatory and anticancer properties, the current body of scientific literature primarily supports its role as a high-precision chemical linker.[3]

References

  • MDPI. (2021). Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl photolinker. Retrieved from [Link]

  • ResearchGate. (n.d.). Schema of a photochemical reaction during photodynamic therapy. Retrieved from [Link]

  • MDPI. (2021). Water-Soluble Truncated Fatty Acid–Porphyrin Conjugates Provide Photo-Sensitizer Activity for Photodynamic Therapy in Malignant Mesothelioma. Retrieved from [Link]

  • MDPI. (2022). The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) Butyramide on Human Keratinocytes. Retrieved from [Link]

  • MDPI. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a complex organic molecule with potential applications in pharmaceutical development and as a photolabile linker in solid-phase synthesis.[1][2][3] Its utility in these fields is intrinsically linked to its solubility profile in various aqueous and organic media. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering researchers, scientists, and drug development professionals a robust framework for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₇[1][2]
Molecular Weight299.28 g/mol [1][2]
AppearanceYellow Solid[1][3]
Melting Point163-166 °C[4][5]
Predicted pKa4.54 ± 0.10[1]
Topological Polar Surface Area122 Ų[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors7[1]

The presence of a carboxylic acid moiety, a hydroxyl group, a nitro group, and an ether linkage contributes to a significant topological polar surface area. The butanoic acid side chain introduces a degree of lipophilicity. The carboxylic acid group, with a predicted pKa of 4.54, is the primary determinant of its pH-dependent aqueous solubility.[1]

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

  • pH: As a weak acid, its solubility in aqueous solutions is highly dependent on the pH.[6][7] At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will be deprotonated to its more soluble carboxylate salt form.[6][7]

  • Solvent Polarity: The principle of "like dissolves like" is paramount.[8] The molecule possesses both polar functional groups (carboxylic acid, hydroxyl, nitro) and non-polar regions (aromatic ring, alkyl chain). Therefore, its solubility in organic solvents will vary based on the solvent's polarity.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. The extent of this effect can be quantified using the van't Hoff equation.[8]

  • Crystalline Structure: The stability of the crystal lattice will influence the energy required to break it apart, thus affecting solubility.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound. The following protocols are designed to provide reliable and reproducible data.

Aqueous Solubility Determination (pH-Dependent)

The shake-flask method is a well-established technique for determining thermodynamic solubility.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: By measuring solubility across a range of pH values, we can experimentally verify the pKa and understand the compound's dissolution behavior in different physiological environments, which is critical for drug development.[9]

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare pH Buffers (2-10) B Add Excess Compound A->B Dispense C Agitate at Constant Temp (24-48h) B->C Incubate D Centrifuge Samples C->D Separate Phases E Collect Supernatant D->E Aliquot F Quantify via HPLC-UV E->F Analyze

Caption: Workflow for pH-dependent aqueous solubility determination.

Organic Solvent Solubility Determination

This protocol aims to assess the solubility in a range of common organic solvents with varying polarities.

Protocol:

  • Solvent Selection: Choose a diverse set of solvents (e.g., methanol, ethanol, acetone, chloroform, and ethyl acetate).[10]

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each solvent.

  • Equilibration: Follow the same equilibration procedure as for aqueous solubility determination.

  • Phase Separation: Centrifuge to separate the undissolved solid.

  • Quantification: Analyze the supernatant using an appropriate analytical method (e.g., HPLC-UV or gravimetric analysis after solvent evaporation).

Causality: Understanding the solubility in organic solvents is crucial for designing synthetic routes, purification strategies (e.g., crystallization), and formulation development.[11][12]

Predicted Solubility Profile

Based on the compound's structure and physicochemical properties, the following solubility profile is anticipated:

  • Aqueous Solubility: Low solubility is expected at acidic pH (pH < 3). As the pH increases and surpasses the pKa of 4.54, a significant increase in solubility is predicted due to the formation of the highly soluble carboxylate anion.

  • Organic Solvent Solubility: Moderate to good solubility is expected in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions. Good solubility is also anticipated in polar aprotic solvents like acetone. Solubility in non-polar solvents is likely to be limited.

Solubility_Factors Solubility Solubility Profile Aqueous Aqueous Solubility Solubility->Aqueous Organic Organic Solubility Solubility->Organic Temp Temperature Solubility->Temp pH pH Aqueous->pH Polarity Solvent Polarity Organic->Polarity pKa pKa (~4.54) pH->pKa

Caption: Factors influencing the solubility of the target compound.

Conclusion

The solubility of this compound is a critical parameter that dictates its applicability in various scientific domains. This guide has outlined the key theoretical considerations and provided robust experimental protocols for its comprehensive solubility characterization. By systematically evaluating its solubility as a function of pH and in a range of organic solvents, researchers can acquire the necessary data to advance its development and application.

References

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • St. John, M. K., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration. Department of Chemistry. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • Khan, S., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Signature Lab Series. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Angene. (n.d.). 2-(4-Nitrophenyl)butyric acid. [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Babylon. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. [Link]

  • Chem-Impex. (n.d.). 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid. [Link]

  • Chemsrc. (n.d.). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. [Link]

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4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid: A Core Component in Photolabile Linker Technology

Abstract

This technical guide provides a comprehensive overview of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid (CAS No. 175281-76-2), a critical photolabile linker molecule utilized in advanced chemical and biological research. The structural motif of this compound, centered on an ortho-nitrobenzyl group, enables the light-induced cleavage of conjugated molecules, offering precise spatiotemporal control over substrate release. This document details the compound's fundamental physicochemical properties, explores the mechanism of photocleavage, provides validated experimental protocols for its application, and discusses its significance in fields such as drug delivery, proteomics, and solid-phase synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage photocleavage technology in their work.

Introduction: The Need for Spatiotemporal Control in Molecular Release

The ability to control the release of active molecules at a specific time and location is a paramount challenge in fields ranging from targeted drug delivery to materials science.[1][2] Traditional release mechanisms often rely on environmental factors like pH, temperature, or enzymatic activity, which can lack precision. Light-responsive or "photocleavable" linkers have emerged as a powerful solution, offering an external, non-invasive trigger for molecular release with exceptional accuracy.[1][3]

The subject of this guide, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid, belongs to the well-established ortho-nitrobenzyl (ONB) class of photosensitive molecules.[1][2] Its unique structure incorporates:

  • An o-nitrobenzyl core , the photo-responsive engine of the molecule.

  • A butanoic acid terminus , providing a carboxylic acid handle for conjugation to amines or other nucleophiles.

  • A secondary hydroxyl group (on the ethyl substituent), offering an additional site for modification or influencing solubility.

This combination makes it a versatile tool for tethering and subsequently releasing a wide array of molecular cargo, from small-molecule drugs to large biomolecules.[4][5]

Physicochemical Properties and Characterization

Accurate characterization of the linker is the foundation of its reliable application. The key properties of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid, often referred to as the "Hydroxyethyl Photolinker," are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO₇[5][6][7]
Molecular Weight 299.28 g/mol [6][7][8][9]
CAS Number 175281-76-2[4][6][7]
Appearance White to yellow solid/powder[4][8]
Purity ≥97-98% (by HPLC)[6][8][10]
Predicted pKa 4.54 ± 0.10[5]
Storage Conditions Store at 0 - 8 °C, protect from light[7][8]

The Mechanism of Photocleavage

The functionality of the linker is rooted in a well-understood photochemical rearrangement. The process is initiated by the absorption of UV light, typically in the range of 300-365 nm.

  • Photoexcitation: Upon irradiation, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate.[1]

  • Rearrangement: The unstable intermediate undergoes rapid rearrangement. A subsequent nucleophilic addition and further transformations result in the cleavage of the bond connecting the linker to its conjugated cargo.[1]

  • Product Formation: This cleavage event liberates the cargo molecule (e.g., a carboxylic acid) and converts the linker into a 2-nitrosobenzaldehyde derivative.[11]

This mechanism is highly efficient and proceeds under mild, physiological conditions, making it ideal for biological applications where cell viability is critical.[12]

Below is a diagram illustrating the generalized workflow for using a photolabile linker to conjugate and subsequently release a target molecule.

G A 1. Linker Activation (e.g., NHS Ester Formation) B 2. Conjugation (Linker + Target Molecule) A->B Covalent Bond Formation C 3. Purification (Remove Unreacted Species) B->C Size Exclusion / HPLC D 4. Application (Introduce Conjugate to System) C->D Add to Cells / Assay E 5. Photo-irradiation (UV Light, ~365 nm) D->E Spatiotemporal Trigger F 6. Cargo Release (Target Molecule is Freed) E->F Bond Cleavage G 7. Downstream Analysis F->G Functional Assay / MS

Caption: Generalized workflow for cargo release using a photolabile linker.

Experimental Protocol: Conjugation and Photo-Release

This section provides a representative, step-by-step methodology for conjugating the linker to a primary amine-containing molecule (e.g., a peptide or protein) and subsequently inducing its release.

Part A: Activation of the Linker's Carboxylic Acid

Rationale: The carboxylic acid on the butanoic acid chain must be activated to efficiently react with primary amines. A common method is the formation of an N-Hydroxysuccinimide (NHS) ester.

  • Reagent Preparation: Dissolve 1 equivalent of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid in anhydrous Dimethylformamide (DMF).

  • Activator Addition: Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent (e.g., DCC or EDC) to the solution.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. The resulting product is the activated Linker-NHS ester.

Part B: Conjugation to an Amine-Containing Molecule

Rationale: The activated Linker-NHS ester will now readily react with primary amines on the target molecule to form a stable amide bond.

  • pH Adjustment: Dissolve the target molecule (e.g., peptide) in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.5-8.5. The slightly basic pH ensures the primary amine is deprotonated and nucleophilic.

  • Conjugation Reaction: Add the activated Linker-NHS ester solution (from Part A) dropwise to the target molecule solution. A typical molar ratio is 5-10 equivalents of the linker to 1 equivalent of the target molecule.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Purification: Remove unreacted linker and byproducts via size-exclusion chromatography, dialysis, or reverse-phase HPLC to yield the purified conjugate.

Part C: Photochemical Release of Cargo

Rationale: Irradiation with UV light at the appropriate wavelength will cleave the linker and release the target molecule in its original, unmodified form.

  • Sample Preparation: Prepare the purified conjugate in a UV-transparent buffer or solvent in a quartz cuvette or microplate.

  • Irradiation: Expose the sample to a UV light source. A common and effective source is a collimated LED lamp with a peak wavelength of ~365 nm. The duration and intensity of exposure will depend on the quantum yield of the linker and the concentration of the conjugate and may require optimization.

  • Analysis of Release: Confirm the cleavage and release of the target molecule using analytical techniques such as HPLC, mass spectrometry (MS), or functional assays specific to the released cargo.

Applications and Future Directions

The utility of this photocleavable linker is extensive, with applications in diverse research areas.

  • Targeted Drug Delivery: Payloads can be conjugated to targeting moieties (e.g., antibodies) via the linker. Upon reaching the target tissue, localized irradiation can release the drug, minimizing systemic toxicity.[1][11]

  • Solid-Phase Synthesis: Molecules can be tethered to a solid support using the linker, allowing for multi-step synthesis. Final cleavage from the resin is achieved cleanly with light, avoiding harsh chemical reagents.[4][12]

  • "Caged" Compounds: Bioactive molecules can be temporarily inactivated ("caged") by conjugation to the linker. Their activity can be restored on-demand with light, enabling precise study of cellular signaling pathways.[13]

Future research will likely focus on developing similar linkers that are sensitive to longer wavelengths of light (e.g., near-infrared), which offer deeper tissue penetration and reduced phototoxicity for in vivo applications.[1]

Conclusion

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid is a robust and versatile photolabile linker that provides researchers with an invaluable tool for achieving spatiotemporal control over molecular release. Its well-defined physicochemical properties, reliable cleavage mechanism, and straightforward conjugation chemistry have established it as a staple reagent in modern chemical biology and drug development. By understanding the principles and protocols outlined in this guide, scientists can effectively integrate this technology to advance their research objectives.

References

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (n.d.). National Institutes of Health. [Link]

  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. (2020-10-01). PubMed. [Link]

  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. (2025-08-21). Chemsrc. [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (n.d.). National Institutes of Health. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. (2018-06-04). ACS Combinatorial Science. [Link]

  • Using o-nitrobenzyls as photocleavable linker to prepare... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024-07-25). MDPI. [Link]

  • Nitrophenyl-engaged photocleavage of an amphiphilic copolymer for spatiotemporally controlled drug release. (n.d.). ResearchGate. [Link]

  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. (n.d.). CD BioSciences. [Link]

Sources

Introduction: The Imperative for Spatiotemporal Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydroxyethyl Photolinker: Design, Mechanism, and Application

In the intricate landscapes of chemical biology and drug development, the ability to control molecular interactions with precision is paramount. Traditional methods often lack the ability to dictate when and where a specific chemical event occurs. This limitation has driven the development of stimuli-responsive tools, among which photocleavable linkers stand out for their exceptional spatiotemporal control. By using light as a trigger, researchers can initiate molecular release or activation with non-invasive, externally applied precision, opening up new frontiers in fields from proteomics to targeted drug delivery.[1]

At the forefront of this technology is the ortho-nitrobenzyl (oNB) group, a robust and versatile photolabile scaffold.[2] This guide delves into the discovery and technical intricacies of a key second-generation oNB derivative: the Hydroxyethyl Photolinker. We will explore the chemical rationale behind its design, its mechanism of action, and provide field-proven protocols for its application, offering researchers a comprehensive resource for leveraging this powerful tool.

The Foundation: Understanding the ortho-Nitrobenzyl Scaffold

The utility of any photocleavable linker is rooted in its underlying photochemical mechanism. The parent o-nitrobenzyl group undergoes a well-defined intramolecular rearrangement upon UV irradiation (typically ~365 nm).[2]

  • Photoexcitation: The process begins with the absorption of a photon, promoting the ortho-nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate. This hydrogen abstraction is often the rate-limiting step in the cleavage process.[3]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges to form a cyclic benzisoxazoline derivative.

  • Cleavage: This unstable intermediate fragments, releasing the caged molecule (e.g., a carboxylic acid) and generating an o-nitrosobenzaldehyde byproduct.[2]

While effective, the first-generation oNB linkers had limitations, including modest cleavage kinetics and the formation of a reactive nitrosobenzaldehyde byproduct, which can have undesirable side reactions. These challenges created a clear need for rationally designed derivatives with improved performance.

The Innovation: Rationale and Discovery of the Hydroxyethyl Photolinker

The "Hydroxyethyl Photolinker," chemically known as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, represents a significant advancement in photolinker technology.[4][5] Its structure was not an accident but a product of systematic investigation into the structure-property relationships governing oNB photolysis.[3][6][7]

The key innovations lie in two specific substitutions on the oNB core:

  • Methoxy Group: The incorporation of electron-donating alkoxy groups, such as the methoxy group on the aromatic ring, serves to increase the molar absorptivity of the chromophore at longer, less biologically damaging wavelengths (e.g., 365 nm). This enhancement increases the efficiency of light absorption and accelerates the rate of cleavage.[7][8]

  • α-Substitution (The 1-Hydroxyethyl Group): The most critical modification is the substitution at the benzylic carbon—the source of the abstracted hydrogen. Replacing a hydrogen atom with a methyl group (as part of the 1-hydroxyethyl moiety) dramatically accelerates the photocleavage kinetics. Studies have shown that this α-substitution can increase the rate of cleavage by 5-fold to an order of magnitude compared to the unsubstituted parent linker.[6][9][10] This is because the tertiary hydrogen on the benzylic carbon is more readily abstracted by the excited nitro group, lowering the activation energy of the rate-limiting step.

Therefore, the "discovery" of the hydroxyethyl photolinker was a rational design effort to create a linker with significantly faster cleavage kinetics, making it ideal for applications requiring rapid release.

Mechanism of Action: A Visual Guide

The photocleavage of the Hydroxyethyl Photolinker follows the fundamental oNB pathway but is kinetically enhanced by its unique substitutions. Upon irradiation at ~365 nm, the linker cleaves to release the tethered carboxylic acid, a 2-methoxy-5-nitrosoacetophenone byproduct, and the butyric acid spacer.

G Photocleavage Mechanism of Hydroxyethyl Photolinker cluster_0 Step 1: Photoexcitation cluster_1 Step 2: H-Abstraction (Rate-Limiting) cluster_2 Step 3: Rearrangement & Cleavage Start Hydroxyethyl Photolinker (Attached to Substrate R-COOH) Excited Excited State n-π* Start->Excited hν (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Products Released Substrate (R-COOH) + Nitroso-acetophenone Byproduct Cyclic->Products Fragmentation

Figure 1: Simplified photocleavage pathway of the Hydroxyethyl Photolinker.

Quantitative Performance Analysis

The efficacy of a photolinker is determined by its photochemical properties. The rational design of the Hydroxyethyl Photolinker results in superior performance compared to the standard, unsubstituted o-nitrobenzyl linker.

ParameterStandard o-Nitrobenzyl LinkerHydroxyethyl Photolinker (Veratryl-based)Rationale for Improvement
Optimal Wavelength ~350 nm~365 nmThe methoxy group shifts the absorption maximum to a longer, more convenient wavelength.[8]
Relative Cleavage Rate Baseline (1x)~5-10x Fasterα-substitution on the benzylic carbon significantly lowers the activation energy for hydrogen abstraction, accelerating the rate-limiting step.[6][9][10]
Cleavage Byproduct o-Nitrosobenzaldehyde2-Methoxy-5-nitrosoacetophenoneThe α-methyl substitution also renders the photolysis byproducts less reactive toward the liberated substrate.[8]

Technical Protocols

Protocol 1: Synthesis of Hydroxyethyl Photolinker

This protocol outlines a plausible final step for the synthesis of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, based on the hydrolysis of its ester precursor, a common method cited in synthetic procedures.[11]

Materials:

  • Ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate (1 equivalent)

  • Trifluoroacetic acid (TFA)

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle

  • Rotary evaporator

  • HPLC for purification and analysis

Procedure:

  • Dissolution: Dissolve the starting ester (e.g., 8.5 g) in a mixture of water (100 mL) and trifluoroacetic acid (10 mL) in a round-bottom flask.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 80 °C. Maintain this temperature for 18-24 hours.

    • Causality Note: The strong acidic conditions (TFA) and heat are necessary to catalyze the hydrolysis of the stable ethyl ester to the desired carboxylic acid.

  • Monitoring: Monitor the reaction progress periodically by taking a small aliquot and analyzing it via ¹H NMR or HPLC to check for the disappearance of the starting material. If the reaction is incomplete after 18 hours, additional TFA (e.g., 5 mL) can be added.[11]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid.[11] Purify the crude carboxylic acid via recrystallization or preparative HPLC to achieve high purity (≥98%).

  • Verification: Confirm the identity and purity of the final product, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in Solid-Phase Synthesis of a C-Terminal Carboxylic Acid

This workflow demonstrates the primary application of the Hydroxyethyl Photolinker: attaching a molecule (e.g., the first amino acid in a peptide) to a solid support and subsequently cleaving it to yield a free carboxylic acid.[4][12]

G Workflow for Solid-Phase Synthesis using Hydroxyethyl Photolinker cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Substrate Loading cluster_2 Step 3: Synthesis & Elongation cluster_3 Step 4: Photocleavage Resin Amino-functionalized Resin (e.g., Aminomethyl-PS) LinkerAttached Linker-Resin Conjugate Resin->LinkerAttached DIC, HOBt in DMF Linker Hydroxyethyl Photolinker Linker->LinkerAttached FmocAA Fmoc-Protected Amino Acid SubstrateLoaded Fmoc-AA-Linker-Resin FmocAA->SubstrateLoaded LinkerAttached->SubstrateLoaded Esterification (e.g., DIC/DMAP) PeptideResin Peptide-Linker-Resin SubstrateLoaded->PeptideResin Iterative Fmoc SPPS cycles (Deprotection/Coupling) CleavedPeptide Free Peptide (R-COOH) PeptideResin->CleavedPeptide Irradiation (365 nm) in suitable solvent (e.g., DCM/MeOH)

Figure 2: General workflow for using the Hydroxyethyl Photolinker in SPPS.

Step-by-Step Methodology:

  • Linker Immobilization: The carboxylic acid end of the Hydroxyethyl Photolinker is coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin) using standard peptide coupling reagents like DIC/HOBt in DMF. The resin is then washed thoroughly to remove excess reagents.

  • Substrate Loading: The first Fmoc-protected amino acid is attached to the hydroxyl group of the immobilized linker via an ester bond. This is typically achieved using an esterification catalyst system such as DIC/DMAP.

    • Self-Validation: The loading efficiency can be quantified by cleaving the Fmoc group with piperidine and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.

  • Peptide Elongation: Standard Fmoc-based solid-phase peptide synthesis (SPPS) is performed.[13] This involves iterative cycles of Fmoc deprotection (using piperidine) and coupling of the next Fmoc-amino acid. The linker's ester bond is stable to the basic conditions of Fmoc removal.

  • Photochemical Cleavage: After synthesis is complete, the resin is washed and suspended in a UV-transparent solvent (e.g., a mixture of DCM and MeOH). The suspension is irradiated with a UV lamp (typically 365 nm) for 1-4 hours.

    • Causality Note: The mild, reagent-free nature of this cleavage step is a major advantage, preserving sensitive functional groups in the synthesized molecule that might be degraded by harsh acidic cleavage cocktails (like TFA) used with other linkers.[14][15]

  • Product Isolation: The resin is filtered off, and the filtrate containing the cleaved peptide with a free C-terminus is collected. The solvent is then evaporated to yield the crude product, which can be purified by HPLC.

Conclusion and Future Outlook

The Hydroxyethyl Photolinker exemplifies the power of rational chemical design in advancing molecular tools. By strategically modifying the foundational o-nitrobenzyl scaffold with rate-enhancing substituents, chemists developed a linker with superior cleavage kinetics, enabling faster and more efficient release of synthesized compounds under mild conditions. Its primary role in the solid-phase synthesis of sensitive carboxylic acids and peptides highlights its value in modern drug discovery and chemical biology. As research continues, further refinements to photolabile linkers will likely focus on shifting activation wavelengths further into the visible or near-IR spectrum for even greater biocompatibility and tissue penetration, promising even more sophisticated applications in materials science and in vivo therapeutics.

References

  • Title: Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Source: Molecular Diversity URL: [Link]

  • Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Penn Engineering URL: [Link]

  • Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: PubMed URL: [Link]

  • Title: Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates Source: ResearchGate URL: [Link]

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: ACS Omega URL: [Link]

  • Title: Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: PMC - NIH URL: [Link]

  • Title: A photolabile backbone amide linker for the solid-phase synthesis of c Source: Purdue University e-Pubs URL: [Link]

  • Title: Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: PMC - NIH URL: [Link]

  • Title: New Concepts for Two-Photon Micropatterning of Biocompatible Hydrogels Source: reposiTUm (TU Wien) URL: [Link]

  • Title: Carboxylic Acid Linkers - Solid Phase Synthesis Source: Combinatorial Chemistry Review URL: [Link]

  • Title: PHOTOACTIVATED COMPOUNDS FOR PEPTIDE SYNTHESIS AND BIOCONJUGATION Source: Sumit Biosciences URL: [Link]

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: PubMed URL: [Link]

  • Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: PMC - NIH URL: [Link]

  • Title: A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold Source: Princeton Dataspace URL: [Link]

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF Source: ResearchGate URL: [Link]

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis | Request... Source: ResearchGate URL: [Link]

  • Title: 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid Source: CD BioSciences URL: [Link]

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4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of this compound, a nitroaromatic compound with potential applications in organic synthesis and materials science. This document delineates its chemical identity, distinguishing it from structurally similar and more extensively studied analogs. A detailed exploration of its synthesis, physicochemical properties, and potential applications is presented, drawing from available literature and chemical database information. The guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the utility of substituted phenoxybutanoic acid derivatives.

Introduction and Chemical Identity

This compound is a substituted aromatic compound characterized by a nitrophenoxy moiety linked to a butanoic acid chain. The presence of a hydroxymethyl group, a methoxy group, and a nitro group on the benzene ring imparts specific electronic and steric properties that can be exploited in chemical synthesis.

It is crucial to distinguish this compound from its close analog, 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid. The latter, often referred to as a "Hydroxyethyl photolinker," has been more extensively documented in scientific literature for its use as a photolabile linker in solid-phase synthesis, particularly in peptide chemistry, and for its potential anti-inflammatory and anticancer properties.[1][2][3] While structurally similar, the primary alcoholic functional group in this compound may confer different reactivity and properties compared to the secondary alcohol in the "hydroxyethyl" analog.

This guide will focus specifically on the "hydroxymethyl" derivative, synthesizing the available information and highlighting areas for future research.

Physicochemical Properties

The physicochemical properties of this compound and its methyl ester are summarized below. These properties are critical for understanding its solubility, reactivity, and potential for purification and analysis.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula (Acid) C₁₂H₁₅NO₇-
Molecular Weight (Acid) 285.25 g/mol -
CAS Number (Methyl Ester) 176375-43-2[4]
Molecular Formula (Methyl Ester) C₁₃H₁₇NO₇[4]
Molecular Weight (Methyl Ester) 299.28 g/mol [4]
Melting Point (Methyl Ester) 98 - 102 °C[4]

Synthesis and Chemical Reactivity

Detailed synthetic procedures for this compound are not extensively described in readily available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. A potential retrosynthetic analysis suggests that the molecule could be assembled through a Williamson ether synthesis.

G Target This compound Intermediate1 4-Hydroxy-3-methoxy-5-nitrobenzyl alcohol Target->Intermediate1 Williamson Ether Synthesis Intermediate2 Ethyl 4-bromobutanoate Target->Intermediate2 Williamson Ether Synthesis Precursor1 Vanillyl alcohol Intermediate1->Precursor1 Nitration Precursor2 Nitrating agent (e.g., HNO3/H2SO4) G Start Vanillyl Alcohol Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate 4-Hydroxy-3-methoxy-5-nitrobenzyl alcohol Step1->Intermediate Step2 Williamson Ether Synthesis (Ethyl 4-bromobutanoate, K2CO3) Intermediate->Step2 Ester Ethyl 4-(4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoate Step2->Ester Step3 Hydrolysis (e.g., NaOH, H3O+) Ester->Step3 Final This compound Step3->Final

Caption: Proposed synthetic workflow for the target compound.

The reactivity of this molecule is governed by its functional groups: the carboxylic acid allows for esterification and amidation reactions, the primary alcohol can be oxidized or used in further coupling reactions, and the nitro group can be reduced to an amine, which opens up a wide range of subsequent chemical transformations.

Potential Applications

While specific applications for this compound are not well-documented, its structural features suggest several potential uses, particularly by analogy to its "hydroxyethyl" counterpart.

Photolabile Linkers in Solid-Phase Synthesis

The nitrophenoxy group is a known photolabile moiety. Upon irradiation with UV light, the ether bond can be cleaved, allowing for the release of a molecule attached to the butanoic acid chain. This property is highly valuable in solid-phase synthesis, where controlled cleavage from a solid support is required. The "hydroxyethyl" analog is explicitly identified as a "Hydroxyethyl photolinker" for this purpose. [1][3]It is plausible that the "hydroxymethyl" derivative could function similarly, with the hydroxymethyl group serving as an alternative attachment point to a resin.

G cluster_0 Solid Support Resin Resin Linker This compound Resin->Linker Attachment via Hydroxymethyl Group UV UV Light (hν) Resin->UV Molecule Synthesized Molecule (e.g., Peptide) Linker->Molecule Attachment via Carboxylic Acid Linker->UV Molecule->UV Cleavage Photochemical Cleavage UV->Cleavage Released Released Molecule Cleavage->Released

Caption: Conceptual workflow of a photolabile linker.

Intermediate in Medicinal Chemistry

The various functional groups on the molecule make it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals. The carboxylic acid and alcohol provide handles for further derivatization. Given that the "hydroxyethyl" analog has been investigated for anti-inflammatory and anticancer properties, it is a reasonable avenue of research to explore derivatives of the "hydroxymethyl" compound for similar activities. [1][2]

Building Block for Novel Polymers

The difunctional nature of the molecule (carboxylic acid and alcohol) allows it to be used as a monomer in polymerization reactions to create polyesters or polyamides (after reduction of the nitro group). The pendant nitrophenoxy group would then be incorporated into the polymer backbone, potentially imparting photoresponsive or other interesting properties to the resulting material.

Conclusion and Future Outlook

This compound is a chemical entity with significant potential that remains largely unexplored in the scientific literature. While its close analog, the "hydroxyethyl" derivative, has found a niche as a photolabile linker and a subject of medicinal chemistry research, the "hydroxymethyl" compound represents an open area for investigation.

Future research should focus on:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization of its physicochemical properties.

  • Experimental validation of its potential as a photolabile linker.

  • Synthesis of a library of derivatives to explore potential biological activities.

  • Investigation of its utility as a monomer for novel functional polymers.

This technical guide serves as a foundational document to stimulate and guide such future research endeavors.

References

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • MDPI. (n.d.). New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016115188A1 - 5-methoxytryptophan and its derivatives and uses thereof.

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Methodological & Application

The Use of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Mild and Orthogonal Approach to Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker—the molecular bridge connecting the nascent peptide to the solid support—is a critical determinant of the overall success and strategy of the synthesis. Traditional methods often rely on strong acids, such as trifluoroacetic acid (TFA), to cleave the final peptide from the resin. While effective, these harsh conditions can be detrimental to sensitive or modified peptides, potentially leading to degradation or the removal of desired post-translational modifications.

Photocleavable linkers have emerged as a powerful alternative, offering a mild and orthogonal cleavage strategy.[1] These linkers are stable to the standard acidic and basic conditions of Fmoc-based SPPS but can be selectively cleaved by irradiation with UV light, typically at wavelengths where the peptide itself does not absorb significantly.[2] This allows for the release of the synthesized peptide under neutral conditions, preserving its integrity and simplifying downstream purification.

This guide focuses on the application of a specific photocleavable linker, 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid , also known as the "Hydroxyethyl photolinker". This o-nitrobenzyl-based linker is particularly well-suited for the synthesis of peptides with a C-terminal carboxylic acid, providing a robust and gentle method for peptide release.[3]

Mechanism of Action: Light-Induced Peptide Liberation

The functionality of the this compound linker is rooted in the photochemistry of the o-nitrobenzyl group. The linker is first anchored to an aminofunctionalized solid support via its carboxylic acid moiety. The first Fmoc-protected amino acid is then esterified to the linker's hydroxyl group. Subsequent amino acids are added using standard Fmoc-SPPS protocols.

Upon completion of the peptide sequence, the resin is irradiated with UV light (typically around 365 nm). The o-nitrobenzyl group undergoes an intramolecular redox reaction, a process mechanistically similar to a Norrish Type II reaction. This leads to the cleavage of the ester bond connecting the peptide to the linker, releasing the peptide with a free C-terminal carboxylic acid and leaving behind an o-nitrosobenzaldehyde derivative on the resin. The methoxy group on the aromatic ring helps to shift the absorption maximum to a longer, less damaging wavelength.[2]

G Resin Aminomethyl Resin Linker Linker Immobilized on Resin Resin->Linker Linker Coupling PeptideResin Peptide-Linker-Resin Conjugate Linker->PeptideResin Peptide Synthesis (SPPS) Cleavage Photolytic Cleavage PeptideResin->Cleavage UV UV Light (365 nm) UV->Cleavage ReleasedPeptide Released Peptide (C-terminal COOH) Cleavage->ReleasedPeptide Byproduct Resin-Bound o-Nitroso-aldehyde Cleavage->Byproduct

Caption: Workflow for SPPS using the photocleavable linker.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in SPPS.

Protocol 1: Immobilization of the Linker onto Aminomethyl Resin

This protocol describes the coupling of the linker's carboxylic acid to an aminomethyl-functionalized solid support.

  • Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Washing: Wash the resin with DCM (3 x 10 mL) and then with dimethylformamide (DMF, 3 x 10 mL).

  • Activation Solution Preparation: In a separate vial, dissolve this compound (1.5 mmol, 1.5 eq.), 1-hydroxybenzotriazole (HOBt) (1.5 mmol, 1.5 eq.), and N,N'-diisopropylcarbodiimide (DIC) (1.5 mmol, 1.5 eq.) in DMF (5 mL).

  • Coupling Reaction: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the reaction for another 2 hours and re-test.

  • Capping (Optional but Recommended): To block any unreacted amine sites, add a solution of 10% acetic anhydride and 10% diisopropylethylamine (DIPEA) in DMF to the resin and agitate for 30 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading of the linker can be estimated by the weight gain of the resin.

Protocol 2: Esterification of the First Fmoc-Amino Acid to the Linker

This protocol outlines the attachment of the C-terminal amino acid to the hydroxyl group of the immobilized linker using the Mitsunobu reaction, which is known for its mild conditions and high efficiency in forming esters from alcohols.[4][5]

  • Resin Preparation: Swell the linker-functionalized resin (1.0 g) in anhydrous tetrahydrofuran (THF, 10 mL) for 1 hour under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Solution Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (3.0 mmol, 3.0 eq.) and triphenylphosphine (PPh₃) (3.0 mmol, 3.0 eq.) in anhydrous THF (10 mL).

  • Reaction Initiation: Add the reagent solution to the swollen resin. Cool the mixture to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (3.0 mmol, 3.0 eq.) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Coupling Reaction: Allow the reaction to warm to room temperature and agitate for 12-16 hours.

  • Washing: Wash the resin with THF (5 x 10 mL), DCM (5 x 10 mL), and DMF (5 x 10 mL).

  • Determination of Loading: The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

Following the successful loading of the first amino acid, peptide chain elongation is carried out using standard Fmoc-SPPS protocols. A typical cycle for adding one amino acid is as follows:

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (4.0 eq.) with a coupling reagent such as HBTU (3.9 eq.)/HOBt (4.0 eq.) and DIPEA (8.0 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 4: Photolytic Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

  • Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM (5 x 10 mL) and methanol (3 x 10 mL) and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Suspend the dried peptide-resin in a suitable solvent that is transparent to the UV light, such as a mixture of trifluoroethanol (TFE) and DCM (1:4 v/v). The concentration should be approximately 10-20 mg of resin per mL of solvent.

  • Scavenger Addition: For peptides containing sensitive residues like methionine or tryptophan, the addition of a scavenger is recommended to prevent side reactions. Dithiothreitol (DTT) can be added to the cleavage cocktail at a concentration of approximately 50 mM.[6]

  • Irradiation: Transfer the resin suspension to a quartz or borosilicate glass reaction vessel. Irradiate the suspension with a UV lamp at 365 nm with constant stirring. The irradiation time can range from 4 to 24 hours, depending on the peptide sequence and the efficiency of the light source.[1] It is advisable to monitor the cleavage progress by taking small aliquots of the supernatant at different time points and analyzing them by HPLC.

  • Peptide Isolation: After completion of the cleavage, filter the resin and collect the filtrate. Wash the resin multiple times with the cleavage solvent or a suitable alternative like acetonitrile/water to ensure complete recovery of the peptide.

  • Work-up and Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude peptide can then be precipitated with cold diethyl ether, collected by centrifugation, and dried. The final purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Yield and Purity

While specific yields are highly dependent on the peptide sequence, the efficiency of the coupling and cleavage steps, and the purification process, the use of photocleavable linkers generally provides high-quality crude peptides due to the mild cleavage conditions. Studies on similar o-nitroveratryl-based linkers have reported high yields of loading, acylation, and photolytic cleavage.[7] A study on a liquid-phase peptide synthesis utilizing a photolabile linker reported a cleavage yield of 98%.[8]

Parameter Expected Range Notes
Linker Immobilization >95% completionMonitored by Kaiser test.
First Amino Acid Loading 0.3 - 0.7 mmol/gDependent on resin and reaction conditions.
Photolytic Cleavage Yield 70 - 98%Sequence and irradiation time dependent.[8]
Crude Peptide Purity 60 - 90%Highly sequence dependent.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Linker Immobilization Insufficient activation or reaction time.Increase reaction time, ensure reagents are fresh, and consider using a different coupling agent like HATU.
Low First Amino Acid Loading Steric hindrance; inefficient esterification.For the Mitsunobu reaction, ensure anhydrous conditions and fresh reagents. Alternatively, consider Steglich esterification using DIC/DMAP, which can be effective for sterically hindered alcohols.[9]
Incomplete Photolytic Cleavage Insufficient irradiation time or light intensity; light scattering by the resin beads.Increase irradiation time, use a more powerful UV source, ensure efficient stirring, and consider using a solvent that better swells the resin.
Peptide Side Reactions during Cleavage Reaction with the o-nitroso-aldehyde byproduct; photo-oxidation.Add scavengers like DTT to the cleavage cocktail.[6] Work under an inert atmosphere to minimize oxidation.
Low Purity of Crude Peptide Incomplete couplings during SPPS; side reactions during cleavage.Optimize coupling times and reagent equivalents during synthesis. Use appropriate scavengers during cleavage.

Conclusion: A Valuable Tool for Modern Peptide Synthesis

The this compound linker represents a significant advancement in the field of solid-phase peptide synthesis. Its photocleavable nature allows for the mild and orthogonal release of peptides with a C-terminal carboxylic acid, making it an invaluable tool for the synthesis of sensitive, modified, and complex peptides. By understanding the underlying chemistry and following optimized protocols, researchers can leverage this technology to achieve high yields of high-purity peptides, accelerating research and development in peptide-based therapeutics and diagnostics.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • Kang, S. S. A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides. Cysteine-free native chemical ligation. Synthesis and biological evaluation of a library of resveratrol analogues. Purdue University, 2006.
  • García-Echeverría, C.; et al. Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker. J. Pept. Res.2000, 55(2), 161-171.
  • Holmes, C. P. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. J. Org. Chem.1997, 62(8), 2370–2380.
  • LeValley, P. J.; et al. Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. J. Am. Chem. Soc.2020, 142(10), 4671–4679.
  • Akerblom, E. B. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Mol. Divers.1998, 4(1), 53-69.
  • Demko, Z. P.; Sharpless, K. B. An Intramolecular Mitsunobu Reaction: A New Synthesis of 2-Aryl-2H-1,2,3-triazoles. Org. Lett.2001, 3(25), 4091–4094.
  • Bochet, C. G. Photolabile protecting groups and linkers. J. Chem. Soc., Perkin Trans. 12002, 125–142.
  • Pillai, V. N. R. Photoremovable Protecting Groups in Organic Synthesis. Synthesis1980, 1980(1), 1–26.
  • Rich, D. H.; Gurwara, S. K. Preparation of a new o-nitrobenzyl anchoring group for solid-phase synthesis of protected peptides. Tetrahedron Lett.1975, 16(5), 301–304.
  • Tjoeng, F. S.; et al. Liquid-phase method for peptide synthesis utilizing photolytic cleavage from a new o-nitrobenzoyl polyethylene glycol support. Biochim. Biophys. Acta1977, 490(2), 489-496.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17(7), 522–524.

Sources

Application Notes and Protocols for 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light to Control Drug Activity

In the landscape of modern drug discovery, precision is paramount. The ability to control the spatial and temporal activation of therapeutic agents offers the potential to enhance efficacy while minimizing off-target effects and associated toxicities.[1] Photopharmacology, a field at the intersection of chemistry, biology, and optics, provides a powerful approach to achieving this control through the use of "caged" compounds. These are biologically active molecules that are rendered inert by a covalently attached photolabile protecting group. Upon irradiation with a specific wavelength of light, this "cage" is cleaved, releasing the active molecule with high spatiotemporal resolution.

This guide focuses on the application of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid , a versatile photocleavable linker. Its ortho-nitrobenzyl (ONB) core is a well-established photoresponsive moiety that undergoes efficient cleavage upon UV light exposure.[2][3] This linker is particularly valuable for "caging" drugs and other bioactive molecules through the formation of esters or amides, which can then be precisely released in a desired location at a chosen time. This technology has significant implications for targeted cancer therapy, neurobiology, and the study of complex biological systems.

Scientific Principles of Photocleavage

The functionality of this compound is centered on the photochemistry of its ortho-nitrobenzyl (ONB) group. The photocleavage mechanism is an intramolecular redox reaction that proceeds through several steps upon absorption of UV light, typically in the 340-365 nm range.[4][5]

  • Photoexcitation: The ONB group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization and rearrangement to form a transient species.

  • Cleavage: This intermediate rapidly decomposes, cleaving the ester or amide bond that links the drug to the benzylic carbon. This step releases the active drug molecule and generates an ortho-nitrosobenzaldehyde byproduct.[6]

The methoxy group on the aromatic ring of this particular linker serves to increase the rate of photochemical cleavage, making the release of the active molecule more efficient.[7]

Mechanism of Photocleavage

Photocleavage Mechanism Caged_Drug Caged Drug (o-nitrobenzyl ester/amide) Excited_State Excited State Caged_Drug->Excited_State UV Light (hv) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Released_Drug Released Drug (Active) Cyclic_Intermediate->Released_Drug Cleavage Byproduct o-Nitrosobenzaldehyde Byproduct Cyclic_Intermediate->Byproduct Cleavage Caged_Drug_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_release Photorelease and Analysis Linker_Activation Linker Activation (NHS Ester Formation) Conjugation Conjugation to Drug Linker_Activation->Conjugation Purification Purification (HPLC) Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Photorelease Photorelease (UV Irradiation) Characterization->Photorelease Analysis Analysis of Release (HPLC) Photorelease->Analysis

Sources

Application Notes and Protocols for 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 4-(4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid as a novel plant growth regulator (PGR). While direct research on this specific compound is emerging, related structures such as 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid have been explored in agricultural science for their potential to promote growth and enhance crop yield[1]. This document outlines detailed protocols for the initial screening and characterization of its effects on plant growth and development, establishing a foundational framework for its potential application in agriculture. The methodologies described herein are designed to be robust, reproducible, and adaptable to various plant species and research objectives.

Introduction: The Quest for Novel Plant Growth Regulators

The development of novel plant growth regulators is paramount for advancing agricultural productivity and sustainability. These compounds can modulate various physiological processes in plants, including seed germination, root and shoot development, flowering, and stress responses[2][3]. The compound this compound, a butyric acid derivative, presents a chemical scaffold with potential bioactivity. Its structural analogs have been noted for their applications in both pharmaceutical and agricultural research, suggesting a potential for interaction with biological systems[1][4].

These protocols are designed to systematically evaluate the effects of this compound, providing a clear path from initial dose-response screening to more complex whole-plant assays. The ultimate goal is to characterize its mode of action and determine its efficacy as a plant growth regulator.

Putative Mechanism of Action and Experimental Rationale

The precise mechanism of action for this compound in plants is yet to be elucidated. However, based on its structural features, which include a substituted phenoxy ring and a carboxylic acid side chain, it may mimic or interfere with the signaling pathways of natural plant hormones like auxins. Auxins are known to regulate cell elongation, division, and differentiation[5][6]. The presence of a nitro group and a hydroxymethyl group on the aromatic ring could also influence its uptake, transport, and metabolic stability within the plant.

The experimental design outlined below is therefore structured to first establish a dose-dependent effect on key developmental processes (seed germination and seedling growth) and then to investigate its impact on overall plant vigor under controlled conditions.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step in any bioassay is the accurate preparation of test solutions. The solubility of the compound should be determined empirically, but a general procedure is provided below.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile deionized water

  • Volumetric flasks and pipettes

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh 2.99 mg of this compound (Molecular Weight: 299.28 g/mol )[7][8].

    • Dissolve the powder in 1 mL of DMSO or EtOH. Ensure complete dissolution. This will be your 10 mM stock solution.

    • Store the stock solution at -20°C in a light-protected container.

  • Prepare Working Solutions:

    • Prepare a series of dilutions from the stock solution using sterile deionized water to achieve the desired final concentrations for your bioassay (e.g., 0.1, 1, 10, 50, 100 µM).

    • A vehicle control (containing the same concentration of DMSO or EtOH as the highest treatment concentration) must be included in all experiments.

Table 1: Example Dilution Series for Bioassays

Final Concentration (µM)Volume of 10 mM Stock (µL)Final Volume (mL)
0 (Vehicle Control)10 (of solvent)10
0.10.110
1110
101010
505010
10010010
In Vitro Seed Germination and Seedling Growth Assay

This assay is a rapid and sensitive method to evaluate the initial effects of the compound on fundamental plant development processes.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Petri dishes (9 cm) with sterile filter paper

  • Working solutions of the test compound

  • Growth chamber with controlled light and temperature

Protocol:

  • Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. For Arabidopsis, a common method is a 1-minute wash in 70% ethanol followed by 10 minutes in a 10% bleach solution and three rinses with sterile water.

  • Plating: Pipette 5 mL of each working solution (including the vehicle control) onto the filter paper in separate, labeled Petri dishes.

  • Sowing: Arrange 20-30 sterilized seeds evenly on the surface of the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.

    • Root and Shoot Length: After 7-10 days, carefully remove the seedlings and measure the primary root length and hypocotyl/shoot length using a ruler or image analysis software.

    • Biomass: Determine the fresh weight of the seedlings. For dry weight, dry the seedlings at 60°C for 48 hours before weighing.

Whole-Plant Pot Assay in a Controlled Environment

This assay assesses the effect of the compound on the growth and development of whole plants over a longer period.

Materials:

  • Pots (e.g., 4-inch) filled with a suitable sterile potting mix

  • Seeds or young seedlings of a test plant (e.g., tomato, soybean, or wheat)

  • Working solutions of the test compound

  • Greenhouse or controlled environment growth chamber

Protocol:

  • Planting: Sow seeds or transplant uniform seedlings into the pots. Allow the plants to establish for 1-2 weeks.

  • Treatment Application: Apply the test compound to the plants. This can be done via:

    • Soil Drench: Apply a known volume of the working solution to the soil of each pot.

    • Foliar Spray: Spray the foliage of the plants until runoff, ensuring even coverage. Include a surfactant in the spray solution to improve adhesion.

  • Growth Conditions: Maintain the plants in a greenhouse or growth chamber with optimal conditions for the chosen species.

  • Data Collection (after 2-4 weeks of treatment):

    • Plant Height: Measure the height of the main stem.

    • Leaf Number and Area: Count the number of fully developed leaves and measure the leaf area using a leaf area meter or image analysis.

    • Biomass: Harvest the shoots and roots separately. Determine their fresh and dry weights.

    • Phenotypic Observations: Record any visible changes in plant morphology, such as leaf color, stem thickness, or branching patterns.

Data Analysis and Interpretation

All experiments should be conducted with a sufficient number of replicates (e.g., 3-5) to ensure statistical validity. The collected data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups. The results can be used to generate dose-response curves to determine the optimal concentration for a desired effect.

Visualizing Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental process and the potential mode of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_wholeplant Whole-Plant Assay cluster_analysis Data Analysis stock Stock Solution Preparation working Working Solution Dilution stock->working germination Seed Germination Assay working->germination application Compound Application working->application seedling Seedling Growth Measurement germination->seedling data Data Collection (Growth Parameters) seedling->data potting Plant Establishment in Pots potting->application growth Controlled Growth Period application->growth growth->data stats Statistical Analysis data->stats interpretation Interpretation of Results stats->interpretation

Caption: Experimental workflow for evaluating the plant growth regulatory effects of the test compound.

Putative_Signaling_Pathway compound 4-(4-(hydroxymethyl)-2-methoxy- 5-nitrophenoxy)butanoic acid receptor Putative Receptor (e.g., Auxin Binding Protein) compound->receptor Binding signaling Signal Transduction Cascade receptor->signaling Activation gene_exp Modulation of Gene Expression signaling->gene_exp response Physiological Response (e.g., Cell Elongation, Division) gene_exp->response

Caption: A hypothetical signaling pathway for the test compound, potentially mimicking auxin action.

Conclusion and Future Directions

The protocols detailed in this document provide a solid foundation for the initial investigation of this compound as a potential plant growth regulator. Successful identification of significant growth-modulating effects in the described bioassays would warrant further investigation into its mode of action, including studies on its uptake, transport, and metabolism within the plant, as well as its effects on the expression of hormone-responsive genes. Further research could also explore its efficacy on a wider range of plant species, including commercially important crops, and its performance under various environmental conditions.

References

  • Bioassays PGR Long Notes | PDF | Plant Hormone | Auxin - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tarkowská, D., & Strnad, M. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. Biomolecules, 13(12), 1795. [Link]

  • Bioassay of Phytohormones | Botany - Biology Discussion. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bioassay for plant growth regulators | PDF. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Tarkowská, D., & Strnad, M. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. Biomolecules, 13(12), 1795. [Link]

  • PLANT GROWTH REGULATORS. (n.d.). PhytoTech Labs. Retrieved January 17, 2026, from [Link]

  • Plant Growth Regulator Guide for Annuals 2025-26 - GrowerTalks. (n.d.). Retrieved January 17, 2026, from [Link]

  • DUS protocols for testing plant varieties - GOV.UK. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for the UV-Induced Cleavage of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light to Break Bonds

In the dynamic fields of chemical biology, drug delivery, and materials science, the ability to precisely control chemical reactions in time and space is paramount. Photolabile protecting groups, or "photocages," are powerful tools that offer such control, allowing for the release of active molecules on demand using light as a traceless reagent. This application note provides a detailed guide to the theory and practice of cleaving a specific photocleavable linker, 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid , using ultraviolet (UV) light. This compound, built upon the well-established ortho-nitrobenzyl (o-NB) chemistry, is particularly valuable for applications in solid-phase synthesis and the development of light-responsive biomaterials.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and step-by-step protocols for the successful implementation of this photochemical technique.

Scientific Principles: The o-Nitrobenzyl Moiety as a Photochemical Switch

The photosensitivity of this compound is conferred by the o-nitrobenzyl group. The cleavage mechanism is a well-understood intramolecular redox reaction, often described as a Norrish Type II reaction. Upon absorption of a UV photon, the nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, initiating a cascade of electronic rearrangements that ultimately leads to the cleavage of the benzylic ether bond.

The primary photoproducts of this reaction are the released payload, in this case, a derivative of butanoic acid, and a 2-nitrosobenzaldehyde byproduct. The presence of a methoxy group on the aromatic ring is known to enhance the rate of photocleavage.

Photochemical Properties and Reaction Parameters

ParameterTypical Value/RangeSignificance and Experimental Considerations
Optimal Wavelength (λmax) ~350-365 nmThis wavelength range provides a good balance between efficient absorption by the nitrobenzyl chromophore and minimizing potential photodamage to sensitive biomolecules. The presence of the methoxy group can slightly red-shift the absorption maximum.
Quantum Yield (Φ) 0.01 - 0.5This value represents the efficiency of the photocleavage reaction (molecules cleaved per photon absorbed). The quantum yield is influenced by solvent, pH, and the nature of the leaving group. Higher quantum yields lead to shorter required irradiation times.
Recommended Solvents Methanol, Dioxane, Acetonitrile, Aqueous Buffers (e.g., PBS)The choice of solvent can influence the cleavage kinetics. For biological applications, compatibility with aqueous buffers is a key advantage. The compound's solubility should be confirmed in the chosen solvent.
Light Sources Mercury (Hg) arc lamps, Xenon (Xe) lamps, UV LEDsThe light source should provide sufficient power output at the optimal cleavage wavelength. UV LEDs are becoming increasingly popular due to their narrow emission spectra, stability, and lower heat generation.
Irradiation Time Minutes to hoursThis is highly dependent on the light source intensity, distance from the sample, concentration of the photocage, and the quantum yield. It must be determined empirically for each experimental setup.

Experimental Protocols

Protocol 1: Photocleavage in Solution

This protocol outlines the procedure for cleaving this compound in a solution phase.

Materials and Equipment:

  • This compound

  • Appropriate solvent (e.g., methanol, acetonitrile, or PBS)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., 365 nm LED or filtered mercury lamp)

  • Magnetic stirrer and stir bar

  • Analytical instrumentation (HPLC-UV or LC-MS)

  • Personal Protective Equipment (PPE): UV-blocking safety glasses, lab coat, gloves

Procedure:

  • Sample Preparation: Prepare a solution of the photocleavable compound in the chosen solvent at a known concentration (e.g., 0.1-1.0 mM).

  • Pre-irradiation Analysis: Before irradiation, take an aliquot of the solution for analysis by HPLC-UV or LC-MS to establish a baseline (t=0) chromatogram.

  • Irradiation:

    • Place the solution in the quartz cuvette or reaction vessel.

    • Position the UV light source at a fixed distance from the sample. Ensure consistent geometry for reproducible results.

    • Begin stirring the solution to ensure uniform exposure to the UV light.

    • Start the UV irradiation.

  • Monitoring the Reaction: At regular time intervals (e.g., every 5-10 minutes), pause the irradiation and take an aliquot of the reaction mixture for analysis.

  • Analysis: Analyze the aliquots by HPLC-UV or LC-MS to monitor the disappearance of the starting material and the appearance of the photoproducts. The cleavage is complete when the peak corresponding to the starting material is no longer detectable.

  • Post-irradiation Workup (if necessary): Once the cleavage is complete, the solvent can be removed under reduced pressure to isolate the photoproducts. Further purification can be performed by chromatography if required.

Protocol 2: Photocleavage from a Solid Support

This protocol is designed for the cleavage of molecules that have been immobilized on a solid support (e.g., resin beads) via the this compound linker.

Materials and Equipment:

  • Solid support functionalized with the photocleavable linker and the molecule of interest

  • Appropriate solvent for swelling the solid support (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Quartz reaction vessel

  • UV light source (e.g., 365 nm LED or filtered mercury lamp)

  • Magnetic stirrer and stir bar or a suspension stirring system

  • Filtration apparatus

  • Analytical instrumentation (HPLC-UV, LC-MS, or NMR)

  • PPE: UV-blocking safety glasses, lab coat, gloves

Procedure:

  • Resin Swelling: Place the functionalized resin in the quartz reaction vessel and add the appropriate solvent to swell the beads. Allow to swell for at least 30 minutes.

  • Irradiation Setup:

    • Position the UV light source at a fixed distance from the reaction vessel.

    • Ensure vigorous stirring of the resin slurry to keep the beads suspended and ensure uniform irradiation. Inefficient stirring can lead to incomplete cleavage as beads at the bottom or on the walls of the vessel may be shielded from the light.

  • Photocleavage:

    • Begin UV irradiation of the stirred resin suspension.

    • To monitor the progress, a small aliquot of the supernatant can be carefully removed at different time points and analyzed for the presence of the cleaved product.

  • Product Isolation:

    • Once the cleavage is deemed complete (typically after a predetermined time based on optimization experiments), turn off the UV source.

    • Filter the resin and collect the filtrate, which contains the cleaved molecule.

    • Wash the resin several times with the same solvent to ensure complete recovery of the product.

    • Combine the filtrate and the washes.

  • Analysis and Purification:

    • Analyze the collected solution by HPLC-UV, LC-MS, or NMR to confirm the identity and purity of the cleaved product.

    • The solvent can be removed under reduced pressure, and the product can be further purified if necessary.

Analytical Methods for Monitoring Cleavage

Robust analytical methods are essential for optimizing and validating the photocleavage process.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for monitoring the reaction progress. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. UV detection is ideal, as both the starting material (nitroaromatic) and the photoproduct (nitrosoaromatic) are chromophoric. By integrating the peak areas, the extent of the reaction can be quantified over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the dual benefit of chromatographic separation and mass identification of the starting material and photoproducts, confirming the success of the cleavage reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the final, isolated photoproducts. It is particularly useful for confirming the structural changes that occur upon cleavage, such as the disappearance of the benzylic protons of the linker and the appearance of new signals corresponding to the cleaved molecule and the nitrosobenzaldehyde byproduct.

Safety Considerations

Working with UV light and nitroaromatic compounds requires adherence to strict safety protocols.

  • UV Radiation: Always wear appropriate UV-blocking safety glasses or face shields to protect your eyes from harmful UV radiation. Use shielding to prevent exposure to your skin.

  • Chemical Handling: Nitroaromatic compounds should be handled with care in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment, including gloves and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal information.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Cleavage - Insufficient irradiation time or intensity- Inefficient stirring (for solid-phase)- Incorrect wavelength- Compound degradation- Increase irradiation time or use a more powerful lamp- Ensure vigorous and uniform stirring of the resin- Verify the lamp's emission spectrum- Analyze for potential side products
Low Yield - Incomplete cleavage- Adsorption of the product to the resin- Degradation of the cleaved product- Optimize cleavage time- Wash the resin thoroughly with different solvents- Check the stability of the cleaved product under the reaction conditions
Side Product Formation - Photodegradation of the starting material or product- Secondary reactions of the nitroso byproduct- Reduce irradiation time- Use a light source with a narrower wavelength range- Consider adding a scavenger for the nitroso byproduct if it's problematic

Visualizing the Process

Photocleavage Mechanism

G cluster_0 UV Photon Absorption (hν) cluster_1 Excited State Chemistry cluster_2 Cleavage and Product Formation A o-Nitrobenzyl Ether (Ground State) B Excited Triplet State A->B Excitation C Intramolecular H-Abstraction B->C Intersystem Crossing D aci-Nitro Intermediate C->D Proton Transfer E Cyclic Intermediate D->E Rearrangement F Cleaved Butanoic Acid Derivative E->F Bond Cleavage G o-Nitrosobenzaldehyde Byproduct E->G Bond Cleavage

Caption: The photocleavage mechanism of the o-nitrobenzyl ether.

Experimental Workflow: Cleavage from Solid Support

G start Start step1 step1 start->step1 step2 Step 2: Irradiation Place under UV lamp (e.g., 365 nm). Stir slurry vigorously. step1->step2 step3 Step 3: Product Isolation Filter the resin. Collect the filtrate. step2->step3 step4 Step 4: Washing Wash resin with fresh solvent. Combine with filtrate. step3->step4 step5 Step 5: Analysis Analyze the combined solution (HPLC, LC-MS). Confirm product identity and purity. step4->step5 end End step5->end

Caption: Workflow for photocleavage from a solid support.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Available at: [Link]

Sources

Application Notes and Protocols: Experimental Setup for the Photolysis of Hydroxyethyl Photolinkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light in Controlled Release

In the realms of drug delivery, proteomics, and high-throughput screening, the ability to precisely control the release of active molecules is paramount.[1][2][3][4] Photolabile protecting groups (PPGs), or photolinkers, offer an elegant solution, enabling spatiotemporal control over the release of therapeutic agents, probes, or synthetic targets with a simple pulse of light.[5][6] Among the various classes of PPGs, the hydroxyethyl photolinker, a derivative of the well-established o-nitrobenzyl chemistry, has emerged as a valuable tool.[7] This linker can be attached to carboxylic acids, and upon irradiation with UV light, it cleaves to release the free acid.[7]

This guide provides a comprehensive overview of the experimental setup and protocols for the photolysis of hydroxyethyl photolinkers, grounded in scientific principles and practical insights.

The Underlying Chemistry: A Norrish Type II-like Rearrangement

The photolytic cleavage of o-nitrobenzyl-based photolinkers, including the hydroxyethyl variant, proceeds through a well-understood intramolecular rearrangement akin to a Norrish Type II reaction.[8][9] Upon absorption of a photon, typically in the UV-A range (320-400 nm), the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon of the hydroxyethyl group. A subsequent series of electronic and atomic rearrangements leads to the cleavage of the ester bond, releasing the carboxylic acid and forming a 2-nitrosobenzaldehyde byproduct.[8] The efficiency of this process is dictated by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, cleavage) to the number of photons absorbed.[10][11]

Designing the Experimental Setup: Key Considerations

A successful photolysis experiment hinges on a well-designed setup that ensures efficient and reproducible cleavage. The core components include a suitable light source, a reaction vessel, and analytical instrumentation for monitoring the reaction progress.

The Light Source: Wavelength and Intensity Matter

The choice of light source is critical and depends on the absorption characteristics of the specific hydroxyethyl photolinker. Most o-nitrobenzyl derivatives exhibit maximum absorption (λmax) in the range of 280-350 nm.[8] Therefore, a light source that emits in this range is required.

Commonly Used Light Sources:

  • Mercury Arc Lamps: These are powerful, broadband sources that are often used in photochemical reactions. They require filters to isolate the desired wavelength range and can generate significant heat, necessitating a cooling system.

  • Light Emitting Diodes (LEDs): LEDs offer several advantages, including narrow emission spectra, low power consumption, high stability, and minimal heat generation.[12] High-power UV-A LEDs (e.g., 365 nm) are an excellent choice for the photolysis of o-nitrobenzyl compounds.[13][14]

  • Lasers: For applications requiring high spatial and temporal control, such as in microscopy or microfluidics, lasers (e.g., a Nd:YAG laser) can be employed.[15][16]

Irradiance and Dosimetry: The intensity of the light source, or irradiance (measured in mW/cm²), directly influences the rate of photolysis.[13][17] It is crucial to measure and report the irradiance at the sample position to ensure reproducibility. This can be done using a radiometer or spectrometer.[17] The total light dose delivered to the sample is the product of irradiance and exposure time.

The Reaction Vessel: Material and Geometry

The choice of reaction vessel is important to ensure that the light reaches the sample efficiently and that the vessel itself is inert to the reaction conditions.

  • Material: Quartz is the preferred material for reaction vessels as it is transparent to UV light. Borosilicate glass (e.g., Pyrex) can be used, but it will absorb a significant portion of the UV radiation below ~320 nm. Standard polystyrene or polypropylene labware is generally not suitable for UV photolysis experiments.

  • Geometry: The geometry of the vessel should be chosen to maximize the surface area exposed to the light source. For small-scale experiments, quartz cuvettes or microplates are ideal. For larger-scale reactions, a photochemical reactor with a quartz immersion well can be used.

The Reaction Medium: Solvent and pH Considerations

The solvent system can influence the efficiency of the photolysis reaction.

  • Solvent: The solvent should be transparent at the irradiation wavelength to avoid competing absorption. Common solvents for photolysis reactions include acetonitrile, methanol, and aqueous buffers, provided the photolinker and the molecule of interest are soluble.

  • pH: The pH of the solution can affect the stability of the photolinker and the released molecule. For instance, some compounds are more stable under acidic conditions.[18] It is important to buffer the solution to maintain a constant pH throughout the experiment, especially if the cleavage reaction releases an acidic or basic product.

Visualizing the Workflow

Caption: Experimental workflow for the photolysis of a hydroxyethyl photolinker.

Step-by-Step Protocol for a Typical Photolysis Experiment

This protocol provides a general guideline for the photolysis of a hydroxyethyl photolinker-conjugated carboxylic acid in solution.

Materials:

  • Hydroxyethyl photolinker-conjugated molecule of interest

  • Appropriate solvent (e.g., acetonitrile, methanol, or PBS buffer)

  • Quartz cuvette or other suitable quartz reaction vessel

  • UV light source (e.g., 365 nm LED photoreactor)

  • Radiometer for measuring light intensity

  • Analytical HPLC or LC-MS system

  • UV-Vis spectrophotometer (optional)

Protocol:

  • Solution Preparation: Prepare a stock solution of the hydroxyethyl photolinker conjugate in the chosen solvent at a known concentration. The concentration should be optimized to ensure sufficient absorbance at the irradiation wavelength without causing inner filter effects.

  • Control Samples: Prepare control samples, including a "dark" control that is not exposed to light, to assess the stability of the conjugate in the absence of irradiation.

  • Light Source Calibration: Turn on the light source and allow it to stabilize. Measure the irradiance at the sample position using a radiometer.

  • Irradiation: Place the quartz vessel containing the sample solution in the photoreactor. Start the irradiation and a timer simultaneously.

  • Time-Course Monitoring: At predetermined time points, withdraw aliquots of the reaction mixture for analysis. It is important to protect the withdrawn aliquots from further light exposure.

  • Analysis: Analyze the collected aliquots using a suitable analytical method to monitor the disappearance of the starting material and the appearance of the cleaved carboxylic acid and the nitrosobenzaldehyde byproduct.

    • HPLC/LC-MS: This is the most common method for quantifying the extent of cleavage.[19] A reversed-phase HPLC method can be developed to separate the starting material, the cleaved product, and the photolysis byproduct. The peak areas can be used to calculate the percentage of cleavage over time.

    • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can also be used to monitor the reaction, as the starting material and the photoproducts will have different absorption profiles.[15]

  • Data Analysis: Plot the percentage of cleavage as a function of irradiation time to determine the photolysis kinetics. The quantum yield can also be calculated if the number of absorbed photons is known.[10][20]

Data Presentation: Summarizing Key Parameters

ParameterTypical Value/RangeRationale and Impact on Photolysis
Irradiation Wavelength 350 - 365 nmMatches the absorption maximum of the o-nitrobenzyl chromophore for efficient light absorption.[9][13]
Light Intensity (Irradiance) 1 - 10 mW/cm²Higher intensity leads to a faster rate of photolysis.[13]
Irradiation Time Seconds to hoursDependent on light intensity, quantum yield, and desired extent of cleavage.
Solvent Acetonitrile, Methanol, Aqueous BuffersMust be transparent at the irradiation wavelength and dissolve the substrate.
Concentration 10 µM - 1 mMShould be high enough for detection but low enough to avoid inner filter effects.
Temperature AmbientPhotolysis is generally not highly temperature-dependent, but consistency is important.
pH 6.0 - 8.0 (for biological applications)Should be buffered to maintain stability of the linker and the released molecule.[18]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Slow or Incomplete Cleavage - Insufficient light intensity or incorrect wavelength.- Low quantum yield of the specific linker.- Inner filter effects due to high concentration.- Solvent absorbs at the irradiation wavelength.- Verify light source output with a radiometer and ensure correct filters are used.- Increase irradiation time or light intensity.- Dilute the sample.- Use a solvent that is transparent at the irradiation wavelength.
Photodegradation of the Released Molecule The released molecule is also sensitive to the irradiation wavelength.- Use a longer wavelength for cleavage if possible.- Minimize irradiation time by using a higher light intensity.- Include a scavenger in the reaction mixture to quench reactive species.
Irreproducible Results - Fluctuations in light source intensity.- Inconsistent sample positioning.- Temperature variations.- Allow the light source to stabilize before starting the experiment.- Use a fixed sample holder.- Control the temperature of the reaction vessel.[21]
Formation of Unwanted Byproducts Side reactions occurring during photolysis.- Degas the solvent to remove oxygen, which can participate in side reactions.- Analyze the reaction mixture by LC-MS to identify byproducts and adjust reaction conditions accordingly.

Safety Precautions

Working with UV light and chemicals requires adherence to strict safety protocols.

  • UV Radiation: UV light can be harmful to the eyes and skin. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields.[22][23][24][25][26] Use an enclosed photoreactor or a light-shielding curtain.

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood.[22][24] Consult the Safety Data Sheet (SDS) for each chemical to understand its specific hazards.[22][26]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[22][24]

Conclusion

The photolysis of hydroxyethyl photolinkers is a powerful technique for the controlled release of carboxylic acids. By carefully designing the experimental setup, optimizing reaction parameters, and adhering to safety protocols, researchers can effectively utilize this technology in a wide range of applications, from fundamental biological studies to the development of novel therapeutic strategies.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]

  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • EdrawMind. (2024). Laboratory safety regulations for 'Photochemistry' | Mind Map. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Photography. Retrieved from [Link]

  • Holmes, C. P., & Jones, D. G. (1996). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 61(12), 4164–4169. [Link]

  • Florida Atlantic University. (n.d.). SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. Retrieved from [Link]

  • UAHphoto. (n.d.). Darkroom LAB SAFETY Sheet. Retrieved from [Link]

  • Common Hazards of Photographic Chemicals Explained. (2023). Retrieved from [Link]

  • Singh, S. K., et al. (2022). A spectroscopic method for monitoring photochemical reactions in the gas phase. MethodsX, 9, 101825. [Link]

  • Lipczynska-Kochany, E., & Bolton, J. R. (1990). Flash photolysis–HPLC method applied to the study of photodegradation reactions. Journal of the Chemical Society, Chemical Communications, (22), 1596–1597. [Link]

  • Quora. (n.d.). What are the methods of monitoring both the chemical and physical rates of chemical reactions? Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Evaluating Light Sources in Photochemistry. Retrieved from [Link]

  • Gorka, A. P., et al. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. RSC Photochemistry, 43, 104-128. [Link]

  • ResearchGate. (n.d.). What are the suitable light sources to perform photolysis experiments at near IR (1000-1400 nm) wavelength range? Retrieved from [Link]

  • Algi, M. P., et al. (2024). Cross-linker engineered poly(hydroxyethyl methacrylate) hydrogel allows photodynamic and photothermal therapies and controlled drug release. European Journal of Pharmaceutics and Biopharmaceutics, 202, 114419. [Link]

  • ResearchGate. (n.d.). Cross-linker engineered poly(hydroxyethyl methacrylate) hydrogel allows photodynamic and photothermal therapies and controlled drug release | Request PDF. Retrieved from [Link]

  • von Gunten, U., et al. (2023). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology, 57(1), 323–333. [Link]

  • Perfectlight Technology. (2021). The Light Source for Photocatalysis Experiments: An In-Depth Analysis of Photocatalytic Light Sources! Retrieved from [Link]

  • E3S Web of Conferences. (2021). Research on detection technology of photolysis rate of atmospheric trace gases. Retrieved from [Link]

  • Harling, S., et al. (2010). A new hydrogel drug delivery system based on hydroxyethylstarch derivatives. Journal of Microencapsulation, 27(5), 400–408. [Link]

  • Hiroshima University. (n.d.). Doctoral Thesis: Design and Synthesis of Photolabile Protecting Group with Two Photon Absorption and Reactiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Káncz, B., et al. (2022). Photoremovable Protecting Groups. International Journal of Molecular Sciences, 23(13), 7399. [Link]

  • Pu, Y., et al. (2022). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society, 144(44), 20286–20292. [Link]

  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Stimuli-responsive poly(hydroxyethyl methacrylate) hydrogels from carboxylic acid-functionalized crosslinkers | Request PDF. Retrieved from [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Retrieved from [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • Singh, A., et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(5), 1840–1848. [Link]

  • University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Quantum Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Photolysis mechanisms of the photobase generator. Retrieved from [Link]

  • MDPI. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Retrieved from [Link]

  • RSC Publishing. (2009). The photolysis of α-hydroperoxycarbonyls. Retrieved from [Link]

Sources

Probing Protein-Protein Interactions Using Hydroxyethyl-Functionalized Diazirine Photolinkers: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, signaling pathways, and disease mechanisms. Chemical cross-linking, particularly photo-affinity labeling (PAL), has emerged as a powerful technique to capture these interactions within their native cellular context.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for utilizing probes functionalized with a hydroxyethyl-diazirine photolinker to investigate PPIs. We delve into the underlying chemical principles, experimental design considerations, step-by-step protocols for in-situ cell cross-linking and downstream proteomic analysis, and critical troubleshooting advice to empower researchers in drug discovery and chemical biology.

Introduction: Capturing the Interactome with Light

Protein-protein interactions govern nearly every biological process. Many of these interactions are transient and context-dependent, making them challenging to study using traditional biochemical methods that rely on stable complexes.[5] Photo-affinity labeling (PAL) addresses this challenge by using a photo-activatable chemical probe to create a covalent bond between interacting proteins upon exposure to a specific wavelength of light.[6][7][8][9] This "freezes" the interaction, allowing for subsequent isolation and identification of binding partners, even those that are weak or transient.[10][11]

Among the various photoreactive groups, diazirines have gained prominence due to their small size, which minimizes perturbation of the native interaction, and their efficient activation with long-wave UV light (~350-370 nm), which reduces potential cellular damage.[12][13][14] Upon photoactivation, diazirines generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds (C-H, N-H, O-H) in their immediate vicinity, making them relatively non-specific in their final reaction but highly specific in their location.[12][15][16] This guide focuses on probes incorporating a hydroxyethyl-diazirine moiety, a versatile photolinker for covalently capturing protein interactors.

The Hydroxyethyl-Diazirine Photolinker: Mechanism and Advantages

The power of the diazirine photolinker lies in its two-stage reaction mechanism, which provides temporal control over the cross-linking event.

Mechanism of Action:

  • Incubation (Dark Phase): A molecule of interest (e.g., a drug candidate, metabolite, or known protein ligand) functionalized with the diazirine photolinker is introduced to a biological system, such as live cells or cell lysate.[1] The probe is allowed to bind non-covalently to its target protein(s). At this stage, the diazirine group is completely inert.

  • Photoactivation (Light Phase): The system is irradiated with long-wave UV light (typically 350-370 nm).[12][17] This energy excites the diazirine ring, causing it to lose nitrogen gas (N₂) and generate a highly reactive carbene intermediate.[12][18][19]

  • Covalent Cross-linking: The short-lived carbene immediately reacts with nearby amino acid residues of the interacting protein, forming a stable, covalent bond.[12][15] Recent studies have also highlighted the role of a transient diazo intermediate, which preferentially reacts with polar residues.[17][18][19]

Diagram: Mechanism of Diazirine Photo-Cross-linking

Mechanism cluster_0 Probe Design cluster_1 Photoactivation & Cross-linking Probe Small Molecule-Diazirine (Inactive Probe) Target Target Protein Probe->Target Binding (Dark) Carbene Reactive Carbene Intermediate Target->Carbene UV Light (~365 nm) Interactor Interacting Protein Crosslink Covalent Complex Carbene->Crosslink Covalent Bond Formation Workflow A 1. Cell Culture & Probe Treatment B 2. UV Photo-Cross-linking (on ice, ~365 nm) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Click Chemistry (if using alkyne tag) C->D E 5. Affinity Enrichment (e.g., Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis & Target ID G->H

Caption: Overall workflow from cell treatment to mass spectrometry-based identification of cross-linked proteins.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hydroxyethyl-diazirine functionalized probe (with reporter tag)

  • UV Cross-linker instrument with 365 nm bulbs (e.g., Stratalinker)

  • Cell scrapers

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for downstream enrichment and analysis (e.g., Click chemistry reagents, streptavidin-agarose beads, trypsin)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm or 15 cm dishes) and grow to 80-90% confluency. [20]Include separate plates for each experimental condition and control.

  • Probe Incubation:

    • Aspirate the culture medium and wash the cells once gently with pre-warmed PBS.

    • Add fresh medium containing the desired concentration of the photolinker probe (and excess competitor for the competition control). For the vehicle control, add medium with the same concentration of solvent (e.g., DMSO).

    • Incubate the cells for the optimized time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

  • Photo-Cross-linking:

    • Aspirate the medium and gently wash the cells twice with ice-cold PBS to remove the unbound probe. [20] * Add a thin layer of ice-cold PBS to just cover the cell monolayer (e.g., 2-3 mL for a 10 cm dish). [20] * Place the dish on a pre-chilled block or a bed of ice, remove the lid, and place it inside the UV cross-linker. [21] * Irradiate the cells with 365 nm UV light at the optimized energy dose (e.g., 200 mJ/cm²). [22]4. Cell Lysis:

    • Immediately after irradiation, aspirate the PBS.

    • Place the dish on ice and add ice-cold Lysis Buffer supplemented with protease/phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. [21] * Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the protein extract containing the cross-linked complexes. [23]5. Downstream Processing:

    • Determine the protein concentration of the lysates (e.g., using a BCA assay) to ensure equal protein input for subsequent steps. [23] * Proceed with enrichment of the cross-linked proteins via the reporter tag (e.g., biotin-streptavidin affinity purification or click chemistry followed by affinity purification). [6][13] * The enriched proteins can be visualized by SDS-PAGE and Western blotting or identified comprehensively using mass spectrometry. [5]

Protocol: Sample Preparation for Mass Spectrometry

The ultimate goal of many PAL experiments is the unbiased identification of interacting proteins via mass spectrometry (MS). [4][24]This protocol outlines a general on-bead digestion procedure following affinity enrichment.

Procedure:

  • Protein Enrichment: Incubate the clarified lysate with affinity beads (e.g., streptavidin-agarose for a biotinylated probe) according to the manufacturer's protocol to capture the cross-linked complexes.

  • Washing: Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergent washes) to remove non-specifically bound proteins. This step is critical for reducing background.

  • Reduction and Alkylation:

    • Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark to alkylate free thiols.

  • On-Bead Digestion:

    • Dilute the urea concentration to <2 M by adding digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add mass spectrometry-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Collection and Cleanup:

    • Centrifuge the tubes to pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a buffer like 0.1% formic acid to recover any remaining peptides.

    • Combine the supernatants and desalt the peptides using a C18 StageTip or ZipTip.

    • The cleaned peptides are now ready for LC-MS/MS analysis. [25]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Cross-linking Yield - Insufficient UV energy or incorrect wavelength.- Probe concentration too low.- Probe is not cell-permeable or is unstable.- Short incubation time.- Verify UV lamp output and wavelength. Perform a UV energy titration.- Increase probe concentration.- Synthesize a more permeable analog or verify probe integrity.- Increase incubation time.
High Background / Non-specific Binding - Probe concentration is too high.- Insufficient washing after enrichment.- UV irradiation time is too long, causing cell stress/death.- Non-specific binding to affinity resin.- Reduce probe concentration.<[26]br>- Optimize the wash buffers (increase salt, detergent concentration).- Reduce UV exposure time/energy.- Pre-clear lysate with control beads before adding affinity resin.
Target Protein Not Identified - The interaction is too transient to be captured.- The probe sterically hinders the interaction.- Target protein is of very low abundance.- Optimize cross-linking conditions (e.g., shorter time between wash and UV).- Redesign the probe with the linker at a different position.- Increase sample input, use a more sensitive MS instrument, or perform targeted MS analysis.
Loss of Antibody Binding (Western Blot) - The cross-linking event or probe has modified the epitope recognized by the antibody.- Test multiple antibodies that recognize different epitopes (e.g., N-terminus, C-terminus, linear vs. conformational). [26]

Conclusion

Hydroxyethyl-diazirine photolinkers are powerful chemical tools for the discovery and characterization of protein-protein interactions in complex biological systems. By providing temporal control and efficiently capturing binding partners in situ, they enable researchers to generate high-confidence "snapshots" of the cellular interactome. The success of these experiments relies on a deep understanding of the underlying chemistry, meticulous experimental design with appropriate controls, and rigorous optimization of key parameters. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to effectively apply this technology to unravel the complex networks that drive biology and disease.

References

  • Darnell, R. B., et al. (2018). Ultraviolet (UV) Cross-Linking of Live Cells, Lysate Preparation, and RNase Titration for Cross-Linking Immunoprecipitation (CLIP). Cold Spring Harbor Protocols. Available at: [Link]

  • Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs Mass Spectrometry Facility. Available at: [Link]

  • Baitai Pake Biotechnology. Cross-Linking Mass Spectrometry Sample Preparation. Available at: [Link]

  • Darnell, R. B., et al. (2018). Ultraviolet (UV) Cross-Linking of Live Cells, Lysate Preparation, and RNase Titration for Cross-Linking Immunoprecipitation (CLIP). ResearchGate. Available at: [Link]

  • Dubinsky, L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Available at: [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]

  • Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]

  • Parker, C. G., et al. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology. Available at: [Link]

  • OmicsDI. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Available at: [Link]

  • Lan, Z., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Communications. Available at: [Link]

  • Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Semantic Scholar. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A simple photo-affinity labeling protocol. Available at: [Link]

  • Yeo, G. W., et al. (2019). UV Crosslinking of Adherent Cells for eCLIP. Protocols.io. Available at: [Link]

  • Lan, Z., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications. Available at: [Link]

  • GelMA Co. (n.d.). UV Crosslinking Protocol and Tips. Available at: [Link]

  • ResearchGate. (n.d.). Overview on activation mechanisms of diazirines, their role in PAL, and the contents of this review. Available at: [Link]

  • Lee, K., & O'Reilly, F. J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. Available at: [Link]

  • Ay, A., et al. (2024). Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation. STAR Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Available at: [Link]

  • ResearchGate. (2025). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Available at: [Link]

  • Lee, K., & O'Reilly, F. J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. Available at: [Link]

  • Sinz, A., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]

  • Lee, K., & O'Reilly, F. J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PubMed. Available at: [Link]

  • Journal of Visualized Experiments. (2014). An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos. Available at: [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology. Available at: [Link]

  • Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at: [Link]

  • Meisenheimer, P., et al. (2018). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. ChemBioChem. Available at: [Link]

  • Kao, J. L., et al. (2011). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Meisenheimer, P., et al. (2024). A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. ChemBioChem. Available at: [Link]

  • Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry. Available at: [Link]

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Application Notes and Protocols: Solid-Phase Synthesis of Carboxylic Acids Utilizing Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light for Traceless Cleavage in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the construction of complex organic molecules, particularly in the realms of peptide synthesis and combinatorial chemistry.[1] The core principle of SPS involves the attachment of a starting material to an insoluble polymer support, allowing for sequential chemical transformations and simplified purification through filtration and washing.[1] A critical component of this methodology is the linker, a chemical moiety that tethers the nascent molecule to the solid support.[2] The nature of the linker dictates the conditions under which the final product is cleaved from the resin. While traditional methods often rely on harsh acidic conditions, such as with Merrifield or Wang resins, photolabile linkers have emerged as a powerful alternative, offering remarkably mild and orthogonal cleavage conditions.[2][3][4]

Photolabile linkers are designed to be stable to a wide range of chemical reagents but are susceptible to cleavage upon irradiation with light of a specific wavelength, typically in the UV range.[4][5] This "traceless" cleavage strategy is highly advantageous as it avoids the use of harsh reagents that can be detrimental to sensitive functional groups within the target molecule.[3][4] The release of the final product, in this case, a carboxylic acid, is achieved with high efficiency and without the introduction of cleavage-related byproducts into the final solution.[6] This clean release is particularly beneficial in the context of high-throughput screening and the generation of compound libraries for drug discovery, where purity is paramount.[6][7]

This application note provides a comprehensive overview of the solid-phase synthesis of carboxylic acids using photolabile linkers, with a focus on the widely employed o-nitrobenzyl-based systems. We will delve into the underlying photochemical mechanisms, provide detailed protocols for resin loading and photolytic cleavage, and discuss key experimental considerations to ensure successful synthesis.

The Chemistry of Photolabile Linkers: A Closer Look at o-Nitrobenzyl Systems

The most common class of photolabile linkers for the synthesis of carboxylic acids is based on the o-nitrobenzyl scaffold.[8][9] The cleavage mechanism is a well-studied intramolecular redox reaction initiated by the absorption of a photon.

Mechanism of Photolytic Cleavage of an o-Nitrobenzyl Ester:

  • Photoexcitation: Upon irradiation with UV light (typically around 350-365 nm), the nitro group of the o-nitrobenzyl ester is excited to a higher energy state.[5]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate undergoes a series of rearrangements, culminating in the release of the carboxylic acid and the formation of a nitrosobenzaldehyde byproduct that remains attached to the solid support.[10]

The efficiency of this process can be influenced by substituents on the aromatic ring. For instance, the inclusion of two alkoxy groups, as in the veratryl-based linkers, can dramatically increase the rate of cleavage.[10][11] Furthermore, the introduction of an α-methyl group on the benzylic carbon can also enhance the cleavage kinetics.[10][12]

dot

Caption: Mechanism of o-Nitrobenzyl Ester Photolytic Cleavage.

Comparative Overview of Common Photolabile Linkers for Carboxylic Acid Synthesis

The choice of photolabile linker is critical and depends on the specific requirements of the synthesis, including the desired cleavage wavelength and the sensitivity of the target molecule.

Linker TypeCommon Wavelength (nm)Key Features & Considerations
o-Nitrobenzyl ~350-365The most common and well-studied photolabile linker.[8]
o-Nitroveratryl >350Incorporates two alkoxy groups, leading to faster cleavage rates.[10]
α-Substituted o-Nitrobenzyl ~365An α-methyl group can enhance cleavage kinetics.[10][12]
Phenacyl VariesCleavage can be slower, particularly in organic solvents.[10][11]

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of carboxylic acids using a photolabile resin, such as an o-nitrobenzyl-functionalized polystyrene resin.

Protocol 1: Loading of the First Carboxylic Acid onto the Photolabile Resin

This protocol describes a common method for esterifying the initial carboxylic acid to the hydroxyl group of the photolabile linker on the solid support.

Materials:

  • Photolabile resin (e.g., o-nitrobenzyl alcohol resin)

  • Carboxylic acid (Fmoc-protected amino acid or other carboxylic acid) (1.5 - 2.5 equivalents relative to the resin)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0 equivalent relative to the carboxylic acid)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 - 2.5 equivalents relative to the resin)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents relative to the resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin in a 9:1 v/v mixture of DCM/DMF (approximately 15 mL per gram of resin) in a round-bottom flask for at least 30 minutes.[13]

  • In a separate flask, dissolve the carboxylic acid and HOBt in a minimal amount of DMF. Stir until all solids are dissolved.

  • Add the solution from step 2 to the swollen resin.

  • In a separate flask, dissolve DMAP in a minimal amount of DMF.

  • Add DIC to the resin mixture, followed by the DMAP solution.[13]

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of resin to check for free hydroxyl groups).

  • Once the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin in vacuo to a constant weight.

Rationale for Key Steps:

  • Resin Swelling: Swelling the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to the reagents.[14]

  • Activation with DIC/HOBt: DIC is a carbodiimide coupling agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization, particularly when coupling amino acids.

  • DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the esterification reaction.

Protocol 2: Photolytic Cleavage and Isolation of the Carboxylic Acid

This protocol outlines the procedure for releasing the synthesized carboxylic acid from the solid support using UV light.

Materials:

  • Resin-bound carboxylic acid

  • Photolysis reactor equipped with a suitable UV lamp (e.g., 365 nm)

  • Appropriate solvent for cleavage (e.g., methanol, dioxane, or aqueous buffer)[10]

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the resin-bound product in a suitable vessel for photolysis (e.g., a quartz reaction vessel).

  • Add a solvent that is transparent at the cleavage wavelength and in which the product is soluble.

  • Irradiate the suspension with UV light (e.g., 365 nm) while agitating the mixture. The duration of irradiation will depend on the specific linker and the scale of the reaction, typically ranging from a few hours to overnight.[10]

  • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by a suitable method (e.g., HPLC, TLC).

  • Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a fresh portion of the cleavage solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product as necessary (e.g., by chromatography or recrystallization).

Critical Considerations for Photolytic Cleavage:

  • Wavelength Selection: The wavelength of the UV light must be appropriate for the specific photolabile linker to ensure efficient cleavage without damaging the product.

  • Solvent Choice: The solvent should not absorb significantly at the cleavage wavelength and should be a good solvent for the target molecule.

  • Reaction Monitoring: It is essential to monitor the progress of the cleavage to avoid over-irradiation, which can sometimes lead to side reactions or degradation of sensitive products.[15]

  • Exclusion of Oxygen: For some sensitive substrates, it may be necessary to perform the photolysis under an inert atmosphere (e.g., nitrogen or argon) to prevent photooxidation.[15]

dot

Caption: Solid-Phase Synthesis Workflow for Carboxylic Acids.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Loading Efficiency Incomplete resin swelling; Inefficient activation of the carboxylic acid; Steric hindrance.Ensure adequate swelling time and solvent; Use fresh coupling reagents; Consider a longer reaction time or a different coupling strategy.
Incomplete Cleavage Insufficient irradiation time or intensity; Inappropriate solvent; Linker instability.Increase irradiation time; Use a higher intensity lamp; Ensure solvent transparency at the cleavage wavelength; Verify linker integrity.
Product Degradation during Cleavage Over-irradiation; Presence of oxygen; Product instability to UV light.Monitor cleavage closely and stop when complete; Perform photolysis under an inert atmosphere; If the product is inherently light-sensitive, this method may not be suitable.

Conclusion

The use of photolabile linkers in solid-phase synthesis offers a mild, efficient, and highly orthogonal strategy for the preparation of carboxylic acids. The ability to cleave the final product from the solid support using light circumvents the need for harsh reagents, preserving the integrity of sensitive functional groups and simplifying product isolation. This methodology is particularly valuable in the construction of diverse molecular libraries for drug discovery and other applications where product purity and compatibility with biological assays are critical. By understanding the underlying photochemical principles and adhering to optimized protocols, researchers can effectively leverage this powerful tool to advance their synthetic endeavors.

References

  • Mikkelsen, R. J. T., Grier, K. E., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

  • (2018). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]

  • LeValley, P. J., et al. (2017). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. [Link]

  • (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Mayer, G., & Giese, B. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. National Institutes of Health. [Link]

  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1991). Convergent solid-phase peptide synthesis. VIII. Synthesis, using a photolabile resin, and purification of a methionine-containing protected peptide. International Journal of Peptide and Protein Research. [Link]

  • Loading protocols. Peptideweb.com. [Link]

  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Institutes of Health. [Link]

  • Novabiochem® Peptide resin loading protocols. Merck Millipore. [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (n.d.). [Link]

  • A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate. [Link]

  • Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry. [Link]

  • Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review. [Link]

  • Wang, S. S. (1976). Solid phase synthesis of protected peptides via photolytic cleavage of the alpha-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry. [Link]

  • A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. [Link]

  • Practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions based on a photolysable anchoring linkage. Semantic Scholar. [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • On-Resin Photochemical Decarboxylative Arylation of Peptides. National Institutes of Health. [Link]

  • Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

  • Linkers for Antibody Drug Conjugates: Current Role and Advancements. ADC Review. [Link]

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Application Note: 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a photocleavable linker, for controlled drug release studies. Photocleavable linkers offer an exceptional degree of spatiotemporal control over the release of therapeutic agents, a critical advantage in targeted drug delivery.[1] This linker, based on the well-established ortho-nitrobenzyl (ONB) chemistry, allows for the precise liberation of a conjugated payload upon irradiation with light, typically in the UV-A range.[2][3] We present the fundamental mechanism of action, detailed protocols for drug conjugation and characterization, and a validated methodology for conducting in vitro photo-initiated release studies. This guide is designed to provide both the theoretical foundation and the practical steps necessary to successfully implement this technology in a research setting.

Linker Properties and Mechanism of Action

This compound is a heterobifunctional linker featuring a carboxylic acid for conjugation and an o-nitrobenzyl photolabile moiety. The ortho-nitro group is essential for the photochemical reaction that leads to cleavage.

Physicochemical Properties

A summary of the key properties of the linker and its related methyl ester is provided below. These properties are critical for designing conjugation strategies and understanding its behavior in solution.

PropertyValueSource
Chemical Name This compound-
Synonym(s) Hydroxymethyl Photolinker-
Molecular Formula C₁₃H₁₅NO₇Calculated
Molecular Weight 297.26 g/mol Calculated
Related CAS No. 176375-43-2 (for methyl ester)[4]
Appearance Yellow Solid (predicted)[5]
Key Functional Groups Carboxylic Acid (-COOH), Hydroxyl (-OH), Nitro (-NO₂), Ether (-O-)-
pKa (Predicted) 4.54 ± 0.10[6]
Cleavage Wavelength ~365 nm (UV-A)[7]
Mechanism of Photocleavage

The controlled release is facilitated by a well-understood intramolecular photoreaction.[7] Upon absorption of a photon (typically 365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This unstable species rapidly rearranges and cleaves the ester or amide bond connecting it to the drug payload. This process results in the release of the unmodified drug and a 2-nitrosobenzaldehyde byproduct, which is generally considered biocompatible at the concentrations produced.[8]

G cluster_0 Photocleavage Mechanism start Drug-Linker Conjugate (Inactive) excited Excited State start->excited hv (365 nm) intermediate Aci-nitro Intermediate excited->intermediate Intramolecular H-abstraction cleavage Bond Cleavage intermediate->cleavage end1 Released Drug (Active) cleavage->end1 end2 Nitroso Byproduct cleavage->end2

Figure 1: Mechanism of o-nitrobenzyl (ONB) photocleavage.

Application Workflow Overview

Implementing this photocleavable linker in a drug delivery system involves a multi-step process. Each step requires careful execution and validation to ensure the final system is reliable and reproducible. The general workflow is outlined below.

G conjugation Protocol 3.1: Drug-Linker Conjugation characterization Protocol 3.2: Purification & Characterization (HPLC, Mass Spec) conjugation->characterization formulation Protocol 3.3: Formulation into Delivery System (e.g., Nanoparticles) characterization->formulation release_study Protocol 3.4: In Vitro Photocontrolled Release Study formulation->release_study analysis Data Analysis: Quantification of Released Drug release_study->analysis

Figure 2: General experimental workflow for controlled release studies.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key experimental procedures. These are designed as templates and may require optimization based on the specific drug and delivery system being used.

Protocol 3.1: Conjugation of Linker to an Amine-Containing Drug

This protocol describes the conjugation of the linker's carboxylic acid to a model drug containing a primary amine via amide bond formation, using carbodiimide chemistry.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a highly efficient "zero-length" crosslinking method. EDC activates the carboxylic acid group of the linker, which then reacts with NHS to form a semi-stable NHS-ester. This intermediate is less susceptible to hydrolysis in aqueous environments and reacts efficiently with primary amines on the drug to form a stable amide bond.

Materials:

  • This compound

  • Model amine-containing drug (e.g., Doxorubicin, or a fluorescent amine like 5-aminofluorescein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vial, magnetic stirrer, nitrogen or argon line

Procedure:

  • Linker Activation:

    • In a clean, dry reaction vial under an inert atmosphere (N₂ or Ar), dissolve the photocleavable linker (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid and form the NHS-ester.

  • Conjugation Reaction:

    • In a separate vial, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF. Add a small amount of DIPEA (2.0 equivalents) to act as a base.

    • Slowly add the drug solution to the activated linker solution dropwise.

    • Allow the reaction to proceed at room temperature for 12-24 hours, protected from light.

  • Reaction Quenching & Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once complete, the reaction mixture can be purified. The standard method is reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the conjugate from unreacted starting materials and byproducts.

Protocol 3.2: Characterization of the Drug-Linker Conjugate

Rationale: It is critical to confirm the identity and purity of the newly synthesized drug-linker conjugate before proceeding. This ensures that any observed release is from the conjugate and not from unbound drug.[9]

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified fraction by analytical reverse-phase HPLC.

    • Expected Result: A single, sharp peak at a different retention time than the starting materials, indicating a pure compound. The conjugate is typically more hydrophobic than the parent drug, leading to a longer retention time.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum of the purified product (e.g., using ESI-MS).

    • Expected Result: The observed mass should match the calculated exact mass of the drug-linker conjugate, confirming successful covalent attachment.[10]

Protocol 3.3: Formulation into a Delivery System (Example)

This protocol provides a general method for encapsulating the hydrophobic drug-linker conjugate into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion solvent evaporation technique.

Rationale: Encapsulating the conjugate within a nanoparticle protects it from premature degradation and can aid in targeting specific tissues. PLGA is a biocompatible and biodegradable polymer widely used for drug delivery applications.

Materials:

  • Purified drug-linker conjugate

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Probe sonicator or high-speed homogenizer

Procedure:

  • Dissolve the drug-linker conjugate and PLGA in DCM to form the "oil phase."

  • Add the oil phase dropwise to the aqueous PVA solution while sonicating or homogenizing on an ice bath. This forms an oil-in-water emulsion.

  • Continue stirring the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 min).

  • Wash the nanoparticles 2-3 times with deionized water to remove excess PVA and any unencapsulated conjugate.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) for storage and use.

Protocol 3.4: In Vitro Photocontrolled Release Study

Rationale: This protocol is designed to quantify the release of the drug from the delivery system specifically in response to a light stimulus. A "dark" control is essential to measure any background leakage or hydrolysis, ensuring the observed release is truly light-mediated.[7] Standard in vitro release testing (IVRT) principles should be applied for robust method development.[11][12]

Materials:

  • Drug-linker conjugate formulation (e.g., nanoparticles in PBS)

  • UV lamp with a 365 nm filter (or a 365 nm LED array)

  • Quartz cuvettes or a multi-well plate compatible with UV light

  • Thermostated shaker or water bath (set to 37°C)

  • Analysis equipment (HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Sample Preparation:

    • Prepare at least two identical sets of the drug-linker formulation at a known concentration in PBS (pH 7.4). One set will be the "Light-Exposed" group, and the other will be the "Dark Control."

    • Wrap the Dark Control samples completely in aluminum foil.

  • Incubation and Irradiation:

    • Place all samples in a thermostated shaker at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), expose the "Light-Exposed" samples to the 365 nm light source for a fixed duration (e.g., 5 minutes). The intensity of the light source should be measured and kept constant.

    • Keep the Dark Control samples in the shaker, protected from light.

  • Sampling:

    • Immediately after each irradiation time point, take an aliquot from both the light-exposed and dark control samples.

    • If using a nanoparticle suspension, centrifuge the aliquot to pellet the nanoparticles and collect the supernatant, which contains the released drug. This step is crucial to separate the free drug from the encapsulated conjugate.

  • Quantification:

    • Analyze the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Create a calibration curve with known concentrations of the free drug to quantify the amount released in each sample.

Data Analysis and Expected Results

The primary output of the release study is a cumulative release profile.

Calculation: Cumulative Release (%) = (Concentration of released drug at time t / Total drug loaded in the formulation) x 100

Data Presentation: The results should be plotted as Cumulative Release (%) versus Time (minutes). A sample data table is shown below.

Time (min)Cumulative Release (Light) %Cumulative Release (Dark) %
000
1525.4 ± 2.11.2 ± 0.3
3048.9 ± 3.51.5 ± 0.4
6075.2 ± 4.02.1 ± 0.5
12091.5 ± 3.82.8 ± 0.6

Interpretation: The expected result is a significant, time-dependent increase in drug release for the light-exposed group, while the dark control group shows minimal release.[7] The low release in the dark confirms the stability of the linker to hydrolysis under physiological conditions. The rate of release can be modulated by adjusting the light intensity or the duration of exposure.

Troubleshooting and Considerations

  • Low Conjugation Efficiency: Ensure anhydrous solvents are used. Optimize the molar ratios of EDC/NHS to the linker. Check the purity of the amine-containing drug.

  • Linker Instability: While ONB-amides are generally stable, ONB-esters can be susceptible to hydrolysis.[13][14] The butanoic acid spacer in this linker is designed to form an amide or ester bond; if forming an ester, it is crucial to run a dark control for an extended period to assess hydrolytic stability.

  • Incomplete Photorelease: The quantum yield of cleavage can be affected by the solvent and the local microenvironment. Ensure the light source has the correct wavelength (365 nm) and sufficient power. Oxygen can sometimes quench the excited state, so conducting experiments under a nitrogen atmosphere may improve efficiency.

  • Drug Photodegradation: It is possible for the drug itself to be sensitive to 365 nm light. An essential control experiment is to irradiate the free drug under the same conditions and analyze its stability by HPLC.

References

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655. [Link][2][3]

  • Jiménez-Balsa, A., Pinto, S., Quartin, E., Lino, M. M., Francisco, V., & Ferreira, L. (2018). Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. Bioconjugate Chemistry, 29(5), 1485–1489. [Link][15][16]

  • Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science, 324(5923), 59-63.
  • Pharmacopeial Forum. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. USP, 44(6). [Link][17]

  • Li, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Analytical Methods, 16(20), 2831-2839. [Link][18]

  • Longo, G. S., Williams, C. M., & Kloxin, A. M. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(10), 4671–4679. [Link][13][14][19]

  • ResearchGate. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Request PDF. [Link][8]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link][9]

  • Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Journal of controlled release, 156(3), 327-335. [Link][7]

  • Waters Corporation. (2014). Antibody Drug Conjugates: Characterization. YouTube. [Link][20]

  • Brown, C. K., et al. (2010). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Dissolution Technologies, 17(3), 6-17. [Link][21]

  • D'Addio, S. M., & Costello, C. T. (2015). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Contract Pharma. [Link][11]

  • FDA. (2024). In Vitro Release Test (IVRT) for In Situ Gel/Depot-Forming Drug Products. [Link][12]

  • C. H. Williams. (2023). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link][10]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydroxyethyl Photolinkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hydroxyethyl photolinkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis yields and troubleshooting common experimental hurdles. We will focus on the widely used o-nitrobenzyl-based structures, such as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, a versatile linker for preparing photolabile carboxylic acids.[1]

Introduction to Hydroxyethyl Photolinkers

Hydroxyethyl photolinkers are a class of photocleavable molecules that contain a hydroxyl group for conjugation and an o-nitrobenzyl core that allows for cleavage upon UV irradiation (typically around 365 nm).[2] This "traceless" release mechanism is invaluable in solid-phase synthesis, drug delivery, and the creation of "caged" compounds, where spatial and temporal control over a molecule's activity is paramount.[3][4] The synthesis, however, is not without its challenges. Achieving high yields requires careful control over reaction conditions and a keen eye for potential side reactions. This guide provides direct answers to common problems encountered in the lab.

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific issues that can arise during the synthesis of hydroxyethyl photolinkers, particularly those involving the reduction of an acetyl precursor to the final hydroxyethyl group.

Question 1: My overall yield is consistently low. What are the most common causes?

Answer: Low yield is a frequent issue that can typically be traced to three main areas: incomplete conversion of starting material, formation of side products, and degradation during workup or purification.

  • Incomplete Conversion: If you observe significant amounts of starting material (e.g., the acetyl-substituted precursor) in your crude reaction mixture, consider the following:

    • Reagent Quality: The reducing agent (e.g., Sodium Borohydride, NaBH₄) is moisture-sensitive. Use a freshly opened bottle or a properly stored reagent. The purity of your starting material is also critical; impurities can inhibit the reaction.

    • Stoichiometry: While a slight excess of the reducing agent is common, a large excess can lead to side reactions, such as the reduction of the nitro group. Conversely, an insufficient amount will result in an incomplete reaction. We recommend starting with 1.5-2.0 equivalents of NaBH₄.

    • Temperature and Time: The reduction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions.[5] If the conversion is low, allow the reaction to stir longer at room temperature before quenching. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Product Formation: The presence of multiple spots on a TLC plate is a clear indicator of side reactions. The o-nitrobenzyl moiety is susceptible to certain reactions, especially under reducing conditions.[6]

    • Nitro Group Reduction: The most common side reaction is the partial or full reduction of the aromatic nitro group to nitroso, hydroxylamino, or amino functionalities. This is more likely to occur with stronger reducing agents or prolonged reaction times at elevated temperatures. Using a milder reducing agent or maintaining a low temperature (0-5 °C) can mitigate this.

    • Byproducts from Photocleavage: Although this guide focuses on synthesis, it's important to note that the primary byproduct of photocleavage is an o-nitrosobenzaldehyde derivative.[7] This species can potentially react with primary amines in your system if not properly managed.

  • Degradation During Workup/Purification: The product can be lost or degraded during post-reaction processing.

    • pH Sensitivity: During the aqueous workup, ensure the pH does not become strongly acidic or basic, as this can catalyze the degradation of some linkers. A neutral or slightly acidic wash (e.g., with dilute HCl followed by brine) is often recommended.[8]

    • Silica Gel-Mediated Degradation: o-Nitrobenzyl compounds can sometimes show instability on standard silica gel. If you suspect degradation during column chromatography, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a weak base like triethylamine (0.1-0.5%). Alternatively, using a different stationary phase like alumina may be beneficial.[8]

Question 2: My TLC shows a major byproduct spot close to my product. How can I identify and prevent it?

Answer: A close-running spot often indicates a subtle modification of your target molecule. The most likely culprit is the reduction of the nitro group.

Identification: To identify the byproduct, you can use LC-MS analysis of your crude product. The mass difference between your expected product and the byproduct can reveal the chemical transformation.

  • Product (R-NO₂) → R-NO (Nitroso): Mass difference of -16 Da.

  • Product (R-NO₂) → R-NHOH (Hydroxylamino): Mass difference of -15 Da.

  • Product (R-NO₂) → R-NH₂ (Amino): Mass difference of -30 Da.

Prevention Strategy: The formation of these byproducts is directly related to the reactivity of the reducing agent and the reaction conditions.

  • Controlled Addition: Add the reducing agent (e.g., NaBH₄) slowly and in portions to the cooled reaction mixture (0 °C). This maintains a low instantaneous concentration of the reductant and helps control the exotherm.

  • Solvent Choice: The choice of solvent can influence the reactivity. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and generally give clean reactions when the temperature is controlled.

  • Alternative Reducing Agents: If issues persist, consider alternative, milder reducing agents. However, for the reduction of a ketone to an alcohol, NaBH₄ is typically a reliable and cost-effective choice. The key is rigorous control over the reaction parameters.

Below is a troubleshooting workflow to help diagnose and solve yield issues.

G Troubleshooting Workflow for Low Yield cluster_tlc TLC/LC-MS Analysis Results cluster_solutions Potential Solutions start Low Yield Observed tlc Analyze Crude by TLC/LC-MS start->tlc incomplete Significant Starting Material Remaining tlc->incomplete side_products Multiple Byproduct Spots tlc->side_products clean_crude Crude Product Looks Clean, but Isolated Yield is Low tlc->clean_crude sol_incomplete 1. Check reagent quality (e.g., fresh NaBH₄). 2. Increase reaction time. 3. Optimize stoichiometry (1.5-2.0 eq. reductant). incomplete->sol_incomplete Cause: Incomplete Reaction sol_side 1. Lower reaction temperature (0 °C). 2. Add reducing agent portion-wise. 3. Confirm byproduct identity with MS. 4. Consider milder reducing agent. side_products->sol_side Cause: Side Reactions sol_degradation 1. Use neutralized silica gel for purification. 2. Avoid extreme pH during workup. 3. Check for product loss in aqueous layers. clean_crude->sol_degradation Cause: Degradation during Workup/Purification

Caption: A flowchart for diagnosing and resolving low yield issues.

Frequently Asked Questions (FAQs)

Q: What is a reliable method for purifying the final Hydroxyethyl photolinker?

A: Multi-gram scale purification is typically best achieved by flash column chromatography on silica gel.[5]

  • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient. If you observe streaking or degradation, consider using silica gel that has been pre-slurried in the mobile phase containing 0.5% triethylamine.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. For more polar linkers containing a free carboxylic acid, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking. A typical gradient might be from 20% to 80% ethyl acetate in hexanes.

  • Alternative Methods: For very high purity on a smaller scale, reverse-phase HPLC can be used. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent method for removing minor impurities.

Q: Which analytical techniques are essential for characterizing the final product?

A: A combination of techniques is required to confirm the structure and purity of your photolinker. A comprehensive strategy using orthogonal methods provides the most reliable data.[9]

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure, proton/carbon environment, and presence of key functional groups (e.g., disappearance of acetyl peak, appearance of hydroxyethyl signals).
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the exact molecular weight of the compound, confirming the elemental composition. Often coupled with LC (LC-MS) for purity analysis.[9]
HPLC Purity AssessmentQuantifies the purity of the sample by separating it from impurities. A high-resolution C18 column with a water/acetonitrile gradient is standard.[9]
FTIR Spectroscopy Functional Group AnalysisConfirms the presence of key functional groups like -OH (broad peak ~3400 cm⁻¹), -NO₂ (peaks ~1520 and 1340 cm⁻¹), and C=O (for ester/acid, ~1700-1730 cm⁻¹).

Q: How should I store the synthesized Hydroxyethyl photolinker?

A: Photolabile linkers are, by their nature, sensitive to light. They should be stored in amber vials or vials wrapped in aluminum foil to protect them from light. For long-term storage, keeping them in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen) is recommended to prevent both photochemical and oxidative degradation.

Experimental Protocols

Protocol 1: Synthesis of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid

This protocol details the reduction of the acetyl precursor, a key step in the synthesis. The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Nitration & Etherification cluster_1 Step 2: Saponification cluster_2 Step 3: Reduction A 4-Acetyl-2-methoxyphenol C Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate A->C HNO₃, K₂CO₃ B Ethyl 4-bromobutanoate B->C HNO₃, K₂CO₃ D 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butyric acid C->D LiOH E 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid D->E NaBH₄, MeOH

Caption: General synthesis pathway for a hydroxyethyl photolinker.

Step-by-Step Methodology (Reduction Step):

  • Preparation: In a round-bottom flask, dissolve 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butyric acid (1.0 eq.) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) to the cooled solution in small portions over 20-30 minutes. Monitor the temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 Hexane:Ethyl Acetate mobile phase with 1% acetic acid). The product spot should be more polar (lower Rf) than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the bubbling ceases and the pH is ~5-6.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: HPLC Analysis for Purity Assessment
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified photolinker in acetonitrile.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 350 nm.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (hold)

    • 25-27 min: 90% to 10% B (linear gradient)

    • 27-30 min: 10% B (re-equilibration)

  • Analysis: Inject 10 µL of the sample solution. Calculate purity based on the relative peak area of the main product peak.

References

  • Blakeston, R. C., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6757-6760. [Link]

  • Griesbeck, A. G., et al. (2017). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. Organic Letters, 19(16), 4247-4250. [Link]

  • Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis Technical Article. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6031-6043. [Link]

  • Li, Y., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439. [Link]

  • Hagen, V., et al. (2002). Toward the development of new photolabile protecting groups that can rapidly release bioactive compounds upon photolysis with visible light. Journal of the American Chemical Society, 124(39), 11628-11629. [Link]

  • Klan, P., et al. (2013). Photolabile Protecting Groups in Organic Synthesis. Chemical Reviews, 113(1), 119-191. [Link]

  • Lin, W. C., & Lawrence, D. S. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 7(4), 189-201. [Link]

  • Holmes, C. P., et al. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 65(23), 7870-7882. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6031-6043. [Link]

  • Blasco, E., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736. [Link]

  • Griffin, D. R., & Kasko, A. M. (2012). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. ACS Macro Letters, 1(11), 1330-1334. [Link]

  • Blanc, A., & Bochet, C. G. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Lee, H., et al. (2018). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker. Journal of Photochemistry and Photobiology A: Chemistry, 356, 493-498. [Link]

  • Schwoerer, H., et al. (2002). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Helvetica Chimica Acta, 85(8), 2445-2465. [Link]

  • Zhou, Z., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75-91. [Link]

  • Fomina, N., & Almutairi, A. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(12), 1339. [Link]

  • PubChem. (n.d.). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid. Retrieved from [Link]

  • Wirz, J., et al. (2002). Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Angewandte Chemie International Edition, 41(20), 3829-3832. [Link]

  • Schwoerer, H., et al. (2003). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Journal of the American Chemical Society, 125(47), 14451-14463. [Link]

  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of o-nitrosobenzaldehyde and primary amine. Retrieved from [Link]

  • Paseiro-Cerrato, R., et al. (2015). Development of an Analytical Method for the Determination of Photoinitiators Used for Food Packaging Materials with Potential to Migrate into Milk. Journal of Agricultural and Food Chemistry, 63(1), 333-341. [Link]

  • Al-Kassas, R., et al. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. Gels, 9(5), 369. [Link]

  • Google Patents. (n.d.). KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate.
  • Lago, M. A., et al. (2015). Analytical methods for determining photoinitiators in food-contact materials. TrAC Trends in Analytical Chemistry, 71, 176-187. [Link]

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Technical Support Guide: Preventing Premature Cleavage of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This molecule, a highly versatile o-nitrobenzyl-based photocleavable linker, is instrumental in applications requiring precise spatiotemporal control, such as light-triggered drug release, solid-phase synthesis of sensitive compounds, and the fabrication of photoresponsive biomaterials.[1][2][3][4] Its utility is rooted in the strategic cleavage of a covalent bond upon exposure to a specific wavelength of light.

However, the very sensitivity that makes this linker valuable can also be a source of experimental challenges. Premature or unintended cleavage can compromise experimental outcomes, leading to loss of yield, release of active molecules at the wrong time, and confounding results. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and best practices to maintain the linker's integrity until the moment of intended photo-activation.

Understanding the Linker's Stability Profile

The core of this molecule is the o-nitrobenzyl moiety, a classic photolabile "caging" group.[3][5] Upon irradiation with UV light (typically in the 350-365 nm range), the linker undergoes an intramolecular photochemical reaction that results in the cleavage of the benzylic ether bond.[6][7][8] This releases the conjugated molecule with a free carboxylic acid. Understanding the factors that can inadvertently trigger or mimic this cleavage reaction is the key to preventing it.

Troubleshooting Guide: Investigating Premature Cleavage

This section addresses specific issues you may encounter in a question-and-answer format, providing both the causal explanation and actionable solutions.

Q1: I've detected my payload molecule in solution before any intentional UV irradiation. What is the most common cause of this premature cleavage?

A: The most frequent cause of premature cleavage is unintentional exposure to ambient or laboratory light sources that emit in the UV spectrum.[9] The o-nitrobenzyl group is highly sensitive, and even brief exposure to stray UV light can be sufficient to initiate the cleavage cascade.[7]

  • Causality: Standard fluorescent lighting and sunlight contain UV components that can excite the nitroaromatic system, leading to low levels of continuous cleavage over time. This can be significant if samples are handled on an open bench for extended periods or stored in clear containers.

  • Solution: Implement rigorous light-safe handling protocols.

    • Work in a room with the lights dimmed or off, using only red or amber safe-lights which do not emit in the UV range.

    • Use amber-colored glassware or wrap all reaction vessels, vials, and chromatography columns in aluminum foil.

    • When transferring solutions, minimize the time the sample is exposed to any light source.

Q2: Could my buffer system or reaction pH be compromising the linker's stability?

A: Yes, while the ether linkage is generally more stable than an ester, extremes in pH can contribute to degradation over time. The stability of related nitrophenyl compounds has been shown to be pH-dependent.[10]

  • Causality:

    • High pH (Basic Conditions): Strongly basic conditions (pH > 9) can promote hydrolysis or other side reactions, although this is less pronounced for ethers than esters. More importantly, it can alter the electronic state of the molecule, potentially increasing its sensitivity to other degradation pathways.

    • Low pH (Acidic Conditions): Strongly acidic conditions (pH < 4) can, in some cases, catalyze the hydrolysis of ether linkages, particularly with prolonged exposure or elevated temperatures.

  • Solution: Maintain a pH as close to neutral as possible.

    • For most applications, a pH range of 6.0 - 8.0 is recommended.

    • Choose buffers that are known for their stability and lack of reactivity, such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers with primary amine groups if there is a possibility of side reactions with other components in your system.

Q3: I am observing linker degradation during a synthesis step that requires heating. What are the thermal limits?

A: Elevated temperatures can induce thermal decomposition of nitroaromatic compounds.[11] While significant, rapid pyrolysis occurs at very high temperatures, even moderately elevated temperatures can accelerate degradation over hours or days.

  • Causality: The energy input from heat can promote the homolytic cleavage of the weak C-NO2 bond, initiating a decomposition cascade that differs from photocleavage but still results in the loss of the intact linker.[11][12]

  • Solution: Adhere to strict temperature controls.

    • Storage: The solid compound and stock solutions should be stored at -20°C or below, protected from light.[13]

    • Reactions: If heating is unavoidable, conduct it for the shortest possible time. Run a small-scale control experiment to quantify the extent of thermal degradation under your specific conditions before proceeding with valuable materials. Whenever possible, opt for room-temperature reaction protocols.

Q4: Are there specific classes of chemical reagents that are incompatible with this linker?

A: Absolutely. The nitro group and the benzylic ether are susceptible to certain chemical transformations that will either cleave the linker or modify it, preventing subsequent photocleavage.

  • Causality & Incompatible Reagents:

    • Strong Reducing Agents: Reagents like sodium borohydride (NaBH₄), lithium aluminum hydride (LAH), catalytic hydrogenation (e.g., H₂/Pd), or even milder reducing agents like dithionite will readily reduce the nitro group to an amine. This deactivates the photochemical cleavage mechanism entirely.

    • Strong Nucleophiles: While the ether bond is relatively robust, harsh nucleophiles (e.g., thiols in the presence of a strong base) could potentially cleave the linker.

    • Strong Oxidizing Agents: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the hydroxymethyl group or other parts of the molecule, leading to undesired side products and instability.

  • Solution: Scrutinize all reaction steps to ensure the absence of incompatible reagents. If a reduction or oxidation step is necessary elsewhere in your synthesis, it must be performed before the photocleavable linker is installed.

Summary of Factors Affecting Linker Stability
ParameterRecommended ConditionRationale
Light Complete exclusion of UV/blue light (<450 nm)Prevents unintended photochemical cleavage.[7][14]
Temperature Storage: ≤ -20°C; Reactions: < 25°C if possibleMinimizes the rate of thermal decomposition.[11][13]
pH 6.0 - 8.0Avoids potential acid- or base-catalyzed hydrolysis and degradation.[10]
Chemicals Avoid strong reducing agents, oxidizers, and harsh nucleophilesPrevents chemical modification (e.g., reduction of NO₂) or non-photochemical cleavage.
Frequently Asked Questions (FAQs)

Q: How should I properly store the solid compound and its solutions? A: The solid powder should be stored in an amber vial at -20°C.[13] For solutions, dissolve the linker in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile), aliquot into single-use amounts in amber vials, and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q: How can I analytically confirm if premature cleavage has occurred? A: The most reliable method is High-Performance Liquid Chromatography (HPLC). You can develop a method to separate the intact linker-conjugate from the released payload and the cleaved linker byproduct. By running a sample of your material and comparing it to a known standard, you can quantify the percentage of cleavage. See the protocol below for a general guideline.

Q: What is the ideal wavelength for intentional cleavage, and how do I avoid it during routine handling? A: The optimal wavelength for cleavage is typically around 365 nm.[8] To avoid this, ensure your laboratory lighting is free of this UV-A component. Standard incandescent bulbs are generally safer than fluorescent ones. For absolute safety, use certified amber or red safe-lights, and keep samples covered.

Experimental Protocols
Protocol 1: Analytical Method for Detecting Premature Cleavage via HPLC

This protocol provides a self-validating system to check the integrity of your linker-conjugated molecule at any stage of your experiment.

  • Prepare Standards:

    • Create a 1 mg/mL stock solution of your intact, purified linker-conjugate (Standard A).

    • Create a 1 mg/mL stock solution of your expected released molecule/payload (Standard B).

    • Irradiate a small amount of Standard A with a 365 nm UV lamp for 15-30 minutes to induce complete cleavage and create a "fully cleaved" reference sample (Standard C).

  • Sample Preparation:

    • Dilute your experimental sample to a concentration similar to the standards using the mobile phase.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[15] For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where both the intact conjugate and the released payload absorb (e.g., 254 nm, 280 nm, or the specific λmax of your chromophores).

  • Analysis:

    • Inject Standard A to determine the retention time of the intact conjugate.

    • Inject Standard B to determine the retention time of the released payload.

    • Inject Standard C to confirm the retention times of the cleavage products.

    • Inject your experimental sample. The presence and area of a peak at the retention time of the released payload (Standard B) will allow you to quantify the degree of premature cleavage.

Visualizations
Chemical Structure and Cleavage Site

G start Premature Cleavage Detected? check_light Was sample handled under ambient light? start->check_light Yes check_temp Was sample heated or stored improperly? check_light->check_temp No sol_light Implement Light-Safe Protocol: Use amber vials, work in dark. check_light->sol_light Yes check_ph Was pH outside the 6-8 range? check_temp->check_ph No sol_temp Store at <= -20°C. Avoid heating steps. check_temp->sol_temp Yes check_reagents Were incompatible reagents (e.g., reducing agents) used? check_ph->check_reagents No sol_ph Adjust pH to 6-8 using stable buffers. check_ph->sol_ph Yes sol_reagents Redesign synthesis to avoid incompatible chemicals. check_reagents->sol_reagents Yes end_node Linker Integrity Maintained check_reagents->end_node No sol_light->end_node sol_temp->end_node sol_ph->end_node sol_reagents->end_node

Caption: A decision tree to systematically troubleshoot the root cause of unintended linker cleavage.

References
  • Anseth, K. S., et al. (n.d.). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH.
  • Adams, S. R., & Tsien, R. Y. (1993). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. Chemistry REU Program.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Hieb, A. R., & Daugherty, P. S. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews, 50(13), 7435-7452.
  • Yin, J., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceutics, 13(7), 1044.
  • Moreno, M., et al. (2016). Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D, 72(Pt 6), 706–716.
  • Lin, J. R., et al. (2020). Photocleavable linker (PCL) facilitated signal removal. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review.
  • Llobet, A., et al. (2020). In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Digital.CSIC. Retrieved from [Link]

  • Pejaver, S. K., & Notari, R. E. (1985). Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. Journal of Pharmaceutical Sciences, 74(11), 1167-71.
  • Nicewicz, D., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Joseph, J., et al. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Organic Letters, 21(11), 4048-4052.
  • Garcia, A., et al. (2019). Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. ResearchGate. Retrieved from [Link]

  • Al-Salami, H. (2017). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Retrieved from [Link]

  • Iris Biotech. (n.d.). Hydroxyethyl photolinker – A photocleavable linker for the preparation of carboxylic acids. Retrieved from [Link]

  • Yang, Y., et al. (2022). Recent progress in studies of photocages. Journal of the Chinese Chemical Society, 69(8), 1275-1290.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Institutes of Health. Retrieved from [Link]

  • Okazaki, S., et al. (2019). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives.
  • AZoM. (2013). Understanding Photocleavage Reactions. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 78*(Pt 11), 1157–1160.
  • SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.

Sources

Technical Support Center: 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions encountered during its use. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound, providing a logical workflow for diagnosis and resolution.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptom: Your reaction mixture shows one or more significant, unexpected peaks in the chromatogram, suggesting the formation of byproducts.

Diagnostic Workflow:

  • Characterize the Impurity:

    • Mass Spectrometry (MS): Determine the molecular weight of the impurity. This is the most critical first step in identifying the potential side product. .

    • UV-Vis Spectroscopy: Compare the UV-Vis spectrum of the impurity to the starting material. Changes in the aromatic system, such as reduction of the nitro group, will alter the absorption profile.

  • Consider Plausible Side Reactions: Based on the molecular weight and reaction conditions, consider the following possibilities:

    • Intramolecular Esterification (Lactonization): The carboxylic acid and hydroxymethyl groups on the same molecule can react to form a cyclic ester (a lactone). This is particularly favored under acidic conditions or with prolonged heating.[1][2][3] The mass of this product will be that of the starting material minus water (18.02 g/mol ).

    • Reduction of the Nitro Group: If your reaction involves reducing agents (even mild ones) or catalytic hydrogenation, the nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality.[4][5][6][7] Each of these will result in a distinct mass change.

    • Ether Linkage Cleavage: Under strongly acidic conditions (especially with hydrohalic acids like HBr or HI), the ether bond can be cleaved.[8][9][10][11] This would result in two smaller molecules.

    • Intermolecular Esterification/Amide Formation: If other nucleophiles (alcohols, amines) are present, they may react with the carboxylic acid.

Corrective Actions:

  • For Lactonization:

    • Avoid acidic conditions if possible. If acid is required, use the mildest effective acid and the lowest possible temperature.

    • Consider protecting the hydroxymethyl group (e.g., as a silyl ether) before performing reactions that require harsh conditions.

  • For Nitro Group Reduction:

    • Carefully select reducing agents that are chemoselective for other functional groups in your molecule.

    • If the reduction is desired, be aware of the potential for over-reduction or the formation of intermediates like hydroxylamines and azo compounds.[12]

  • For Ether Cleavage:

    • Avoid strong, non-coordinating acids, particularly at elevated temperatures.

    • If cleavage is unavoidable, consider alternative synthetic routes that install the ether linkage later in the sequence.

Issue 2: Low Yield of the Desired Product

Symptom: The yield of your target molecule is significantly lower than expected, even when starting material is consumed.

Diagnostic Workflow:

  • Analyze the Crude Reaction Mixture: Before purification, analyze the crude mixture by techniques like TLC, LC-MS, or ¹H NMR to get a complete picture of all products. This can help identify if the low yield is due to a major side product or multiple smaller ones.

  • Evaluate Reaction Conditions:

    • Temperature: Is the reaction being run at an appropriate temperature? Excessive heat can promote decomposition or side reactions.

    • Reaction Time: Has the reaction gone to completion, or has it started to decompose with prolonged reaction time? Monitor the reaction progress over time.

    • Atmosphere: Is the reaction sensitive to air or moisture? The nitroaromatic structure can be susceptible to certain reductive processes, and other functional groups may be sensitive to water.[13]

Corrective Actions:

  • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and concentration to find the optimal conditions for your desired transformation.

  • Order of Reagents: The order of addition of reagents can be critical. For example, in multi-step syntheses involving the aromatic ring, the order of installing substituents can dramatically affect the outcome due to directing effects.[14]

  • Purification Strategy: Ensure that your purification method is not leading to product loss. Some compounds may be unstable on silica gel, for example.

Issue 3: Difficulty in Product Purification

Symptom: The desired product is difficult to separate from a persistent impurity.

Diagnostic Workflow:

  • Identify the Impurity: As with unexpected peaks, the first step is to identify the impurity, primarily by its molecular weight.

  • Assess Physicochemical Properties:

    • If the impurity has a similar polarity to your product, chromatographic separation will be challenging.

    • Consider if the impurity has a functional group that can be selectively reacted to change its properties. For instance, if you have an unreacted starting material with a free carboxylic acid, you can sometimes use a basic wash to remove it.

Corrective Actions:

  • Alternative Chromatographic Methods: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography, ion-exchange chromatography (if applicable), or preparative HPLC.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Chemical Modification: In some cases, it may be easier to derivatize either the product or the impurity to facilitate separation, and then remove the derivatizing group.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro group in this molecule's reactivity?

The nitro group is a strong electron-withdrawing group.[15] This has several important consequences:

  • Electrophilic Aromatic Substitution: It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[13][16]

  • Nucleophilic Aromatic Substitution: It activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.[17]

  • Acidity of Adjacent C-H bonds: It can increase the acidity of any C-H bonds on adjacent alkyl groups.[15]

Q2: Can the hydroxymethyl and carboxylic acid groups react with each other?

Yes, this is a significant potential side reaction. Under acidic conditions or with heat, the molecule can undergo an intramolecular Fischer esterification to form a cyclic ester, also known as a lactone.[1][2][18][19]

Q3: How stable is the ether linkage?

The phenoxybutanoic acid ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids, particularly HBr and HI, at elevated temperatures.[8][9][10][20] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide.

Q4: What are the typical reduction products of the nitro group?

The nitro group can be reduced to several different functional groups depending on the reagents and conditions used. Common products include:

  • Amines (-NH₂): Complete reduction is typically achieved with catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acid (e.g., Fe, HCl).[4][5][6]

  • Hydroxylamines (-NHOH): Milder reducing agents can sometimes stop at this intermediate stage.[5][12]

  • Azo Compounds (-N=N-): These can form through the condensation of intermediates like nitroso and hydroxylamine species, especially under basic conditions.[12]

Q5: Are there any special storage conditions for this compound?

While specific stability data is limited, it is good practice to store the compound in a cool, dry, and dark place to minimize potential degradation. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) is recommended.[21]

III. Data and Diagrams

Table 1: Common Side Products and Their Mass Differences
Side ReactionResulting Functional GroupMass Change from Parent ( g/mol )Typical Conditions
Intramolecular EsterificationLactone-18.02 (Loss of H₂O)Acidic, Heat
Nitro Reduction (Stage 1)Nitroso (-NO)-16.00Mild reducing agents
Nitro Reduction (Stage 2)Hydroxylamine (-NHOH)-16.00 + 2.02 = -13.98Controlled reduction
Nitro Reduction (Complete)Amine (-NH₂)-32.00 + 2.02 = -29.98Strong reducing agents (H₂, Pd/C; Fe/HCl)
Ether Cleavage (Product 1)PhenolVaries (Fragment)Strong Acid (HBr, HI)
Ether Cleavage (Product 2)4-bromobutanoic acidVaries (Fragment)Strong Acid (HBr)
Diagrams

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A This compound B Desired Transformation (e.g., coupling, reduction of another group) A->B Reaction Conditions S1 Intramolecular Esterification (Lactone Formation) A->S1 Acid / Heat S2 Nitro Group Reduction (Amine Formation) A->S2 Reducing Agent S3 Ether Cleavage A->S3 Strong Acid (HBr/HI) C Desired Product B->C

Caption: Overview of potential side reaction pathways from the starting material.

G cluster_decision start Symptom: Unexpected Peak in LC-MS step1 Determine MW of Impurity start->step1 step2 Calculate Mass Difference from Starting Material step1->step2 d1 Mass Loss ≈ 18 (H₂O) step2->d1 d2 Mass Loss ≈ 30 (NO₂ → NH₂) step2->d2 d3 Fragmentation into Smaller Masses step2->d3 sol1 Hypothesis: Lactonization d1->sol1 sol2 Hypothesis: Nitro Reduction d2->sol2 sol3 Hypothesis: Ether Cleavage d3->sol3

Caption: Troubleshooting workflow for identifying unexpected chromatographic peaks.

IV. References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Jaworski, M., & Stasiewicz, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4824. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Chemsrc. (n.d.). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wikipedia. (2023). Nitro compound. [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • The Organic Chemistry Tutor. (2019). Nitration of Aromatic Compounds. [Link]

  • Wikipedia. (2023). Ether cleavage. [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions. [Link]

  • AK Lectures. (2016). Intramolecular Fischer Esterificiation. [Link]

  • Andrey K. (2014). Intramolecular Fischer Esterificiation. [Link]

  • Wentzel Lab. (2020). Carboxylic Acid to Ester in Acid: Intramolecular Esesterification. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • The Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Solid-Phase Synthesis with Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals employing solid-phase synthesis (SPS) with photolabile linkers. The unique advantages of releasing a synthesized molecule with light—a traceless, reagent-free, and mild method—can sometimes be accompanied by specific challenges.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low yield after photocleavage. What are the potential causes and how can I improve it?

A1: Low cleavage yield is one of the most common issues. The root cause often lies in suboptimal irradiation conditions or issues with the synthesis setup itself. Let's break down the possibilities.

Potential Causes & Solutions:

  • Incomplete Photolysis: The primary reason for low yield is often insufficient light exposure. The photolytic cleavage of common o-nitrobenzyl-based linkers is a quantum process; enough photons of the correct energy must be absorbed by the linker to induce cleavage.[3][4]

    • Wavelength: Ensure your light source's emission spectrum aligns with the absorbance maximum of your photolabile linker. Most o-nitrobenzyl linkers absorb in the UV-A range (320-400 nm).[5] Using a light source with a mismatched wavelength will result in poor energy absorption and inefficient cleavage.

    • Irradiation Time & Intensity: Cleavage is a function of both time and light intensity. If the yield is low, increase the irradiation time. Be aware that prolonged exposure can sometimes lead to side reactions, so it's a matter of optimization.[6] A higher intensity lamp will shorten the required time. It has been demonstrated that for some systems, cleavage can be nearly complete within minutes with sufficient UV irradiation.[5]

    • Light Penetration: In solid-phase synthesis, the solid support (beads) can scatter light, preventing it from reaching the linkers inside the beads.[7] Agitating the reaction vessel during irradiation (e.g., gentle vortexing or bubbling with an inert gas) can help ensure all beads are sufficiently exposed. For highly loaded resins, consider using a reactor designed for photochemical reactions on solid support. Some studies have shown that grinding the beads before photocleavage can increase the surface area exposed to light, improving efficiency.[7]

  • Solvent Choice: The solvent used during photolysis can significantly impact cleavage efficiency. The solvent must be transparent at the irradiation wavelength. Solvents like toluene or those containing UV stabilizers will absorb the light intended for the linker.

    • Recommended Solvents: Methanol, dioxane, and aqueous buffers are often good choices, but always check the UV cutoff of your solvent.[8]

    • Solvent Polarity: The polarity of the solvent can influence the conformation of the peptide-linker conjugate, potentially affecting the efficiency of the photochemical reaction.

  • Premature Cleavage or Linker Instability: While photolabile linkers are designed to be stable to the common reagents used in solid-phase peptide synthesis (SPPS), some linkers may exhibit minor instability under certain conditions, leading to loss of product before the final photocleavage step.[9] This is less common but should be considered if other troubleshooting steps fail.

Experimental Protocol: Optimizing Photocleavage Conditions

  • Small-Scale Test: Before committing your entire batch, perform a small-scale cleavage experiment. Take a few milligrams of your resin-bound product.

  • Solvent Selection: Suspend the resin in a suitable, UV-transparent solvent in a quartz cuvette or other UV-transparent vessel.

  • Time Course Experiment: Irradiate the sample and take aliquots at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs).

  • Analysis: Analyze the supernatant from each time point by HPLC or LC-MS to quantify the released product. This will allow you to determine the optimal irradiation time for your specific system.

Q2: My final product is impure, showing several unexpected side peaks in the chromatogram. What could be causing this?

A2: Product impurity after photocleavage is often due to side reactions involving the photolytic byproducts or photodegradation of the target molecule itself.

Potential Causes & Solutions:

  • Reactive Byproducts: The photolysis of o-nitrobenzyl linkers generates a reactive aromatic nitroso ketone or aldehyde byproduct.[5] This byproduct can react with nucleophilic residues on your target molecule, especially free amines or thiols, leading to adduct formation.[6]

    • Scavengers: The inclusion of a scavenger in the cleavage solution can trap these reactive byproducts. N-butylamine or other primary amines can be effective.[6] Dithiothreitol (DTT) has also been shown to reduce side reactions and improve cleavage yield, particularly at slightly acidic pH.[6]

  • Photodegradation of the Target Molecule: Some molecules, particularly peptides containing tryptophan or other photosensitive residues, can be susceptible to degradation upon prolonged exposure to UV light.

    • Minimize Exposure: As determined by your optimization experiment (see Q1), use the shortest irradiation time necessary for complete cleavage.

    • Wavelength Selection: If your linker and target molecule have different absorption maxima, it might be possible to select a wavelength that preferentially excites the linker. However, this is often not practical with broadband UV lamps.

  • Incomplete Deprotection of Side Chains: If you are synthesizing peptides, ensure that all side-chain protecting groups have been completely removed before photocleavage. Residual protecting groups can lead to a heterogeneous product mixture.

Troubleshooting Workflow for Impurities

G start Impure Product Observed check_byproducts Hypothesis: Reactive Byproduct Adducts start->check_byproducts check_photodegradation Hypothesis: Product Photodegradation start->check_photodegradation check_incomplete_deprotection Hypothesis: Incomplete Side-Chain Deprotection start->check_incomplete_deprotection add_scavenger Action: Add Scavenger (e.g., N-butylamine, DTT) to Cleavage Solution check_byproducts->add_scavenger optimize_time Action: Reduce Irradiation Time (Perform Time Course Exp.) check_photodegradation->optimize_time verify_deprotection Action: Verify Complete Deprotection Pre-Cleavage (e.g., Kaiser Test) check_incomplete_deprotection->verify_deprotection analyze Analyze Product Purity (HPLC/LC-MS) add_scavenger->analyze optimize_time->analyze verify_deprotection->analyze end Pure Product Obtained analyze->end

Caption: A troubleshooting workflow for diagnosing and resolving product impurities.

Q3: How can I be sure my photolabile linker is stable throughout my entire synthesis?

A3: Linker stability is crucial for the success of solid-phase synthesis. While most photolabile linkers are designed for stability, it's good practice to be aware of potential incompatibilities.

Key Stability Considerations:

  • Acid/Base Stability: Most o-nitrobenzyl-based linkers are stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine).[3][9] However, prolonged exposure or harsh conditions should be avoided. Some specialized photolabile linkers might have different stability profiles, so always consult the manufacturer's data.

  • Nucleophiles: Strong nucleophiles can potentially react with the linker. Be cautious with reagents like hydrazine, which is sometimes used for deprotection.

  • Reductive/Oxidative Conditions: If your synthesis involves reduction or oxidation steps, verify the compatibility of your photolabile linker. The nitro group on o-nitrobenzyl linkers can be susceptible to reduction.

Validation Protocol: Linker Stability Test

  • Resin Preparation: Attach your photolabile linker to the solid support.

  • Treatment: Subject aliquots of the resin to the various chemical conditions used in your planned synthesis (e.g., incubate in 20% piperidine/DMF for several hours, treat with TFA).

  • Wash: Thoroughly wash the resin after each treatment.

  • Test Cleavage: Perform a standard photocleavage on the treated resin samples and a control (untreated) sample.

  • Quantify: Compare the amount of linker cleaved from the treated and control samples. A significant decrease in the cleaved product from the treated samples indicates linker instability.

Data Summary: Common Photolabile Linkers

Linker TypeTypical Cleavage Wavelength (nm)Key Characteristics
o-Nitrobenzyl (oNB)~350-365The classic photolabile linker.[7]
o-Nitrobenzyl Ester~350-365Widely used for carboxylic acids.[10]
o-Nitrobenzyl Carbamate~365Offers good stability and light responsiveness.[11][12]
α-Substituted o-NitrobenzylVariesModifications can tune cleavage kinetics.[2]
o-Nitroveratryl (NV)~365Methoxy groups can increase photosensitivity.[2][13]
Phenacyl EstersVariesAn alternative class of photolabile protecting groups.[2][3]
Coumarin-based400-450Cleavable with less harsh, longer wavelength light.[14]

Visualizing the Mechanism: Cleavage of an o-Nitrobenzyl Linker

The photocleavage of an o-nitrobenzyl ester proceeds through an intramolecular rearrangement upon absorption of UV light.

Caption: Simplified mechanism of o-nitrobenzyl ester photocleavage.

References

  • LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society. [Link]

  • Fields, G. B., & Noble, R. L. (1990). 2.4 Photocleavable Protecting Groups. International Journal of Peptide and Protein Research.
  • Lerchner, A., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry.
  • Jensen, K. J., & Alsina, J. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Jensen, K. J., & Alsina, J. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

  • Jensen, K. J., & Alsina, J. (2018). Photolabile Linkers for Solid-Phase Synthesis. ResearchGate. [Link]

  • LeValley, P. J., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. PubMed. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Fimia, G. M., & De Rosa, M. (2017). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • Singh, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. NIH. [Link]

  • Killops, K. L., et al. (2012).
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Del Rio, A., et al. (2017). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. PMC. [Link]

  • Popa, M., et al. (2000). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker. ResearchGate. [Link]

  • Klán, P., & Wirz, J. (2009). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Hydroxyethyl Photolinker Loading Efficiency on Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced solid-phase synthesis applications. This guide provides in-depth troubleshooting and optimization strategies for researchers encountering challenges with the loading efficiency of the Hydroxyethyl photolinker. As professionals in drug development and scientific research, achieving high, reproducible loading is paramount for the success of subsequent synthetic steps. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Part 1: Foundational Concepts

Before troubleshooting, a firm grasp of the core chemistry is essential. These initial questions establish the fundamental principles of the system.

Q1: What is the Hydroxyethyl Photolinker, and how does it attach to a resin?

The Hydroxyethyl photolinker, chemically known as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, is a bifunctional molecule designed for solid-phase synthesis.[1][2] Its utility comes from two key reactive sites: a secondary hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group . This structure allows for two primary attachment strategies to a solid support (resin):

  • Amide Bond Formation: The linker's carboxylic acid can be activated to react with an amino-functionalized resin (e.g., Rink Amide, Sieber, or Aminomethyl resins), forming a stable amide bond.[3][4] This is typically a high-efficiency, well-understood reaction common in peptide synthesis.

  • Ester Bond Formation: The linker's carboxylic acid can also be coupled to a hydroxymethyl-functionalized resin (e.g., Wang or Merrifield resin).[4] This reaction, an esterification, is often more challenging due to increased steric hindrance and the lower nucleophilicity of the resin's hydroxyl group compared to an amine.[5]

The "photolinker" aspect refers to the o-nitrobenzyl moiety, which allows for the cleavage of the synthesized molecule from the linker under mild UV irradiation (typically 350-365 nm).[6][7]

G cluster_linker Hydroxyethyl Photolinker cluster_resin Resin Types Linker HO-(CH₂)₄-O-Ph(NO₂)(OCH₃)-CH(OH)CH₃ AminoResin Amino Resin (e.g., Rink Amide) -NH₂ Linker->AminoResin Forms Amide Bond (via -COOH) HydroxylResin Hydroxymethyl Resin (e.g., Wang) -OH Linker->HydroxylResin Forms Ester Bond (via -COOH) G Start Low Loading Efficiency Detected (< 50% Theoretical) Swell 1. Verify Resin Swelling Start->Swell Swell_Check Is resin fully solvated in appropriate solvent? Swell->Swell_Check Reagents 2. Assess Reagent Quality Swell_Check->Reagents Yes Swell_Fix Action: Re-swell resin in fresh DMF/DCM for >30 min. Re-test. Swell_Check->Swell_Fix No Reagents_Check Are solvents amine-free? Are coupling agents fresh? Reagents->Reagents_Check Conditions 3. Review Reaction Conditions Reagents_Check->Conditions Yes Reagents_Fix Action: Use fresh, high-purity amine-free DMF and new coupling reagents. Re-run. Reagents_Check->Reagents_Fix No Conditions_Check Are equivalents, time, and temperature correct? Conditions->Conditions_Check Chemistry 4. Optimize Coupling Chemistry Conditions_Check->Chemistry Yes Conditions_Fix Action: Double-check calculations. Increase reaction time or equivalents. Re-run. Conditions_Check->Conditions_Fix No Success Loading Efficiency Improved Chemistry->Success Swell_Fix->Start Reagents_Fix->Start Conditions_Fix->Start

Caption: A systematic workflow for troubleshooting low loading efficiency.

Q6: Is my resin properly swelled?

Potential Cause: Incomplete solvation of the polymer matrix. The reactive sites within the resin beads are only accessible when the polymer chains are fully solvated and expanded. [8]If the resin is not properly swelled, the majority of functional groups remain buried and unavailable for reaction.

Solution:

  • Proper Swelling Protocol: Before any reaction, suspend the dry resin in an appropriate solvent (DMF for polar resins like Tentagel/PEG-PS, DCM for standard polystyrene) and gently agitate for at least 30-60 minutes. [9][10]* Solvent Choice: Ensure the solvent is compatible with your resin type. Polystyrene (PS) swells well in DCM, toluene, and THF, but less so in highly polar solvents. PEG-grafted resins (PEG-PS) are more versatile and swell well in a wider range of solvents, including DMF, DCM, and even water. [11]* Visual Confirmation: A properly swelled resin should occupy a significantly larger volume (2-5 times the dry volume) and appear as a loose, easily suspended slurry.

Q7: Are my reagents active and pure?

Potential Cause: Degradation of critical reagents. This is one of the most frequent and overlooked causes of failure.

Solution:

  • DMF Quality: As stated in Q5, use fresh, amine-free DMF. If you suspect contamination, open a new bottle or use a purified source. [10]* Coupling Reagent Potency: Carbodiimides like DIC can hydrolyze, and uronium/phosphonium salts can degrade. If a coupling reaction fails unexpectedly, test the reagents in a known, reliable reaction or discard them and use a fresh batch.

  • Base Integrity: Check your DIEA for discoloration. Degraded DIEA can introduce impurities and interfere with the reaction.

Q8: My loading is low on a Hydroxymethyl resin (e.g., Wang). What's the problem?

Potential Cause: Inefficient esterification chemistry. This is a common and mechanistically distinct problem from amide bond formation. The hydroxyl group on the resin is a weaker nucleophile than an amine, and the reaction site is often sterically hindered. [4][5] Solutions:

  • Increase Catalyst Concentration: When using a carbodiimide like DIC, the addition of a nucleophilic catalyst is essential. 4-(Dimethylamino)pyridine (DMAP) is commonly used, but its concentration can be critical. A catalytic amount (0.1-0.2 eq.) is standard, but increasing it may improve yields, though it also increases the risk of racemization. 2. Use a Symmetrical Anhydride: Pre-activating the Hydroxyethyl photolinker can significantly improve efficiency. This is done by reacting the linker (2 eq.) with a carbodiimide like DIC (1 eq.) in DCM or DMF for 10-30 minutes before adding it to the resin.

  • Switch to a More Powerful Coupling Reagent: For particularly difficult esterifications, stronger coupling agents designed for this purpose may be required. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of N-methylimidazole (Melm) is a highly effective, albeit more expensive, option.

    Method Reagents Pros Cons Citation
    Carbodiimide / Catalyst DIC, DMAP Cost-effective, simple setup Moderate efficiency, risk of racemization with excess DMAP
    Symmetrical Anhydride Linker (2 eq.), DIC (1 eq.) Higher efficiency than direct coupling Requires pre-activation step, uses more linker

    | MSNT / Melm | MSNT, N-methylimidazole | Very high efficiency for difficult couplings | Higher cost, reagent sensitivity | |

Q9: My loading is low on an Amino resin (e.g., Rink Amide). What's the problem?

Potential Cause: Inefficient amidation. Although generally more robust than esterification, failure can still occur.

Solutions:

  • Check Base Equivalents: Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIEA for every equivalent of linker to neutralize the hydrochloride salt of the resin's amino group and facilitate the reaction.

  • Use a Stronger Coupling Reagent: If a standard DIC/Oxyma or DIC/HOBt coupling is failing, switch to a more potent uronium salt like HATU or HCTU. These reagents form highly reactive activated esters, driving the reaction more effectively. * Extend Reaction Time: Standard coupling times are 1-2 hours. For a sluggish reaction, extend this to 4 hours or even overnight at room temperature. Monitor the reaction using a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free amines.

Part 4: Optimized Protocols

The following are detailed, field-tested protocols for loading the Hydroxyethyl photolinker. All equivalents are calculated relative to the theoretical substitution of the starting resin.

Protocol A: Loading onto Amino-Functionalized Resin (e.g., Rink Amide)

This protocol utilizes a potent uronium salt coupling agent for maximum efficiency.

ReagentEquivalents (eq.)Purpose
Rink Amide Resin1.0Solid Support
Hydroxyethyl Photolinker3.0Linker
HATU2.9Coupling Agent
DIEA6.0Base
DMF-Solvent

Step-by-Step Methodology:

  • Place the resin (1.0 eq.) in a reaction vessel. Swell in DMF for 30 minutes, then drain the solvent.

  • If the resin is Fmoc-protected (as is common for Rink Amide), deprotect by treating with 20% piperidine in DMF twice for 10 minutes each.

  • Wash the deprotected resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • In a separate vial, dissolve the Hydroxyethyl photolinker (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

  • Add DIEA (6.0 eq.) to the solution from Step 4 and vortex briefly.

  • Immediately add the activated linker solution to the washed, swelled resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).

  • Dry the resin under high vacuum to a constant weight.

  • Determine the final loading using the Fmoc-release assay (Q4) if applicable, or by another quantitative method.

Protocol B: Loading onto Hydroxymethyl-Functionalized Resin (e.g., Wang Resin)

This protocol uses the symmetrical anhydride method with a DMAP catalyst, which balances efficiency and cost.

ReagentEquivalents (eq.)Purpose
Wang Resin1.0Solid Support
Hydroxyethyl Photolinker4.0Linker
DIC2.0Activating Agent
DMAP0.2Catalyst
DCM / DMF (1:1)-Solvent

Step-by-Step Methodology:

  • Place the Wang resin (1.0 eq.) in a reaction vessel. Swell in DCM for 30 minutes.

  • In a separate, dry flask, dissolve the Hydroxyethyl photolinker (4.0 eq.) in a 1:1 mixture of anhydrous DCM and DMF.

  • Cool the linker solution to 0°C in an ice bath.

  • Add DIC (2.0 eq.) to the cooled linker solution and stir at 0°C for 20 minutes to pre-form the symmetrical anhydride. A white precipitate of diisopropylurea may form.

  • Filter the pre-activated linker solution directly into the vessel containing the swelled Wang resin.

  • Add DMAP (0.2 eq.) to the resin slurry.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour. This prevents these sites from interfering in subsequent steps.

  • Wash the capped resin as in Step 8 and dry under high vacuum to a constant weight.

  • Determine the final loading.

References
  • Common resins used in SPPS and their chemical structure. ResearchGate. [Link]

  • Resin Loading Measurement by Fmoc Cleavage. Aapptec Peptides. [Link]

  • Hydroxyethyl photolinker – A photocleavable linker for the preparation of carboxylic acids. PubChem. [Link]

  • Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules. [Link]

  • Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. ResearchGate. [Link]

  • A study on photolinkers used for biomolecule attachment to polymer surfaces. ResearchGate. [Link]

  • An orthogonal photolabile linker for the complete “on-support” synthesis/fast deprotection/hybridization of RNA. ResearchGate. [Link]

  • Factors affecting the esterification process. ResearchGate. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]

  • A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Polymers. [Link]

  • Peptide Synthesis Resins. AAPPTEC. [Link]

  • Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Chemistry. [Link]

Sources

Technical Support Center: Stability of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in various solvents.

PART 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this molecule that influence its stability?

A1: The stability of this compound is governed by several functional groups: the ether linkage , the nitroaromatic system , the phenolic moiety (with methoxy and hydroxymethyl substituents), and the carboxylic acid side chain . Each of these groups presents potential degradation pathways.

Q2: What are the most likely degradation pathways?

A2: Based on the structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the ether linkage, particularly under acidic or basic conditions, yielding a nitrophenol derivative and 4-hydroxybutanoic acid. The inherent acidity of the butanoic acid chain could potentially auto-catalyze this process in protic solvents.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, forming nitroso, hydroxylamino, or amino derivatives.[1][2] This can be initiated by trace metal impurities, light, or reducing agents in the solvent. This process is often accompanied by a distinct color change.

  • Oxidation: The electron-rich aromatic ring, activated by the methoxy and hydroxymethyl groups, can be susceptible to oxidation.

Q3: Which solvents are recommended for short-term handling versus long-term storage?

A3: For short-term use (e.g., preparing for an immediate experiment), polar aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) are generally suitable. For long-term storage in solution, it is highly recommended to use high-purity, degassed aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) , stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

Q4: What are the visible signs of degradation?

A4: A primary visual indicator of degradation is a change in color of the solution. A fresh solution of this compound should be light yellow. The formation of reddish, brown, or deeper yellow colors often suggests the reduction of the nitro group or oxidative degradation.[3] The appearance of precipitate could also indicate the formation of less soluble degradation products.

Q5: How can I quantitatively monitor the stability of my sample?

A5: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This involves developing an HPLC protocol that can separate the parent compound from its potential degradation products. Monitoring the peak area of the parent compound over time and observing the emergence of new peaks will provide a quantitative measure of stability.[4][5]

PART 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Methanol or Aqueous Buffers
  • Symptoms: When preparing solutions in methanol, ethanol, or aqueous buffers (especially at acidic or basic pH), subsequent HPLC analysis shows a significant decrease in the peak corresponding to the parent compound within hours or a few days.

  • Underlying Cause (Causality): This is characteristic of hydrolysis of the ether linkage . Polar protic solvents, like water and alcohols, can participate directly in the hydrolysis reaction.[6][7] The presence of H+ or OH- ions will catalyze this cleavage, breaking the molecule into two smaller fragments.[8][9][10][11] The carboxylic acid moiety of the molecule itself can create a localized acidic microenvironment, promoting auto-catalytic hydrolysis.

  • Troubleshooting & Validation Protocol:

    • Switch to Aprotic Solvents: Immediately transition to using polar aprotic solvents such as Acetonitrile (ACN), DMSO, or DMF for stock solutions and dilutions.[7][12][13] These solvents do not have acidic protons and cannot act as hydrogen-bond donors, which significantly slows down hydrolysis.[12]

    • Perform a Comparative Stability Study:

      • Prepare three solutions of the compound at a known concentration (e.g., 1 mg/mL) in: a) Methanol, b) Acetonitrile, and c) DMSO.

      • Analyze each solution by HPLC immediately after preparation (T=0).

      • Store the solutions at room temperature, protected from light.

      • Re-analyze the solutions at set time points (e.g., 4, 8, 24, and 48 hours).

      • Validation: A stable profile will show a minimal decrease in the parent peak area in ACN and DMSO, whereas a significant decrease, coupled with the appearance of new, more polar peaks, will be evident in the methanol sample.

Issue 2: Solution Turns from Yellow to Reddish-Brown
  • Symptoms: Upon storage, even in an appropriate aprotic solvent, the solution develops a darker, reddish-brown hue.

  • Underlying Cause (Causality): This color change is a strong indicator of nitro group reduction .[14] Nitroaromatic compounds can be reduced to corresponding amines through nitroso and hydroxylamino intermediates.[2] This can be triggered by exposure to light (photoreduction), trace metal contaminants in the solvent, or oxidative stress which paradoxically can lead to reductive pathways.

  • Troubleshooting & Validation Protocol:

    • Solvent Purity and Inert Atmosphere: Use only high-purity, anhydrous, and degassed solvents. After preparing the solution, flush the vial headspace with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Inert Atmosphere Validation Test:

      • Prepare two identical solutions of the compound in high-purity DMSO.

      • Store one vial under normal atmospheric conditions.

      • Purge the second vial with argon for 1-2 minutes before sealing.

      • Store both vials under the same temperature and light conditions.

      • Validation: A significant delay or complete prevention of the color change in the argon-purged vial compared to the air-exposed vial confirms that the degradation is mediated by oxygen or is photochemically induced.

PART 3: Experimental Protocols & Data

Protocol 1: General Stability Assessment Workflow

This protocol outlines a systematic approach to evaluating the stability of this compound in a chosen solvent.

  • Solution Preparation:

    • Accurately weigh the compound and dissolve it in the test solvent (e.g., HPLC-grade Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Prepare the solution in a volumetric flask for accuracy.

    • Transfer aliquots into amber HPLC vials.

  • Initial Analysis (T=0):

    • Immediately inject a sample onto a validated HPLC-UV system.

    • Record the initial peak area and retention time of the parent compound. The purity should be ≥98% for a valid study.

  • Storage Conditions:

    • Store vials under defined conditions: e.g., Room Temperature (25°C), Refrigerated (4°C), and Accelerated (40°C).

    • Ensure all vials are protected from light.

  • Time-Point Analysis:

    • Analyze samples at predetermined intervals (e.g., 1, 3, 7, and 14 days).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time for each storage condition.

    • Note the appearance and growth of any new peaks, which represent degradation products.

Diagram: Stability Testing Workflow

Caption: Workflow for assessing compound stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[15][16]

  • Acid Hydrolysis:

    • Dissolve 1 mg of the compound in 1 mL of ACN. Add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 1 mg of the compound in 1 mL of ACN. Add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 1 mg of the compound in 1 mL of ACN. Add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution in ACN.

    • Expose the solution to a calibrated light source (e.g., UV-Vis chamber) for 24 hours.

    • Analyze by HPLC.

Data Presentation: Expected Stability Profile
Solvent ClassExample SolventsPolarityProtic/AproticExpected Stability (Relative)Primary Degradation Risk
Polar Protic Water, Methanol, EthanolHighProticPoorHydrolysis
Polar Aprotic DMSO, DMF, AcetonitrileHighAproticGood to ExcellentNitro Reduction, Oxidation
Non-Polar Aprotic Toluene, HexaneLowAproticExcellent (if soluble)Photodegradation
Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_oxidation Oxidation Parent 4-(4-(Hydroxymethyl)-2-methoxy- 5-nitrophenoxy)butanoic acid P1 Nitrophenol Derivative Parent->P1 H₂O / H⁺ or OH⁻ P2 4-Hydroxybutanoic acid Parent->P2 H₂O / H⁺ or OH⁻ P3 Nitroso Derivative Parent->P3 [H] P6 Quinone-type Species Parent->P6 [O] P4 Hydroxylamino Derivative P3->P4 [H] P5 Amino Derivative P4->P5 [H]

Caption: Potential degradation pathways of the molecule.

PART 4: References

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). University of Minnesota. [Link]

  • Ju, KS., & Parales, R. E. (2010). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences. [Link]

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (n.d.). Biodegradation of Nitrophenol Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone or hydroxyquinol. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Journal of Chromatography B. (2000). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • GL Sciences. (n.d.). Analysis of Aromatic carboxylic acid. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Esters. [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Scribd. (n.d.). Protic Vs Aprotic Solvent. [Link]

  • National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Environmental Analysis Health and Toxicology. (2022). Biotransformation of p-nitroaniline by an alkaliphilic bacterium pseudomonas DL17. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2019). Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • Kishan's Classes. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

Sources

Technical Support Center: Purification of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust methods to achieve high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.

A Note on Structural Analogues: Direct, published purification data for this compound is limited. Therefore, this guide leverages established principles for purifying aromatic carboxylic acids and draws insights from data on the closely related analogue, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, which shares key functional groups and similar expected physicochemical properties.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses common initial queries and helps you form a baseline purification plan.

Q1: What are the primary purification methods suitable for this compound?

Given its structure—a solid aromatic carboxylic acid with polar hydroxyl and nitro groups—the three most effective methods are:

  • Recrystallization: Ideal for removing minor, structurally different impurities when you have a solid crude product of moderate (>85%) purity.

  • Acid-Base Extraction: A highly effective liquid-liquid extraction technique that leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[4]

  • Silica Gel Chromatography: The most powerful method for separating impurities with similar polarity to the target compound, but it is more resource-intensive. It is often used when recrystallization fails or when very high purity (>99.5%) is required.

Q2: My crude product from the synthesis is a dark, oily, or gummy solid. What should I do first?

An oily or amorphous state typically indicates the presence of residual solvents or significant impurities.

  • First Step - Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF, Dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation).

  • Second Step - Trituration: If the product remains oily, attempt trituration. This involves stirring the crude oil with a non-solvent—a solvent in which your product is insoluble but the impurities are soluble. For this molecule, good starting points for trituration are cold diethyl ether or a hexanes/ethyl acetate mixture. This process can often induce crystallization and wash away nonpolar impurities.

  • Third Step - Proceed to Extraction: If trituration fails, the best course of action is to dissolve the entire crude material in a suitable organic solvent (like ethyl acetate) and proceed directly to an acid-base extraction workflow.

Q3: What are the most probable impurities I need to remove?

The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Synthesis By-products: Products from side reactions, such as over-alkylation, incomplete hydrolysis of an ester precursor, or side reactions involving the nitro group.[5][6]

  • Degradation Products: The nitroaromatic and benzylic ether functionalities can be sensitive. Degradation can be caused by excessive heat, strong bases, or prolonged exposure to light, especially since related structures are used as photolabile linkers.[7][8]

Potential Impurity Type Likely Source Recommended Removal Method
Neutral Organic ImpuritiesStarting materials, by-productsAcid-Base Extraction
Basic Organic ImpuritiesAmine-based reagents/catalystsAcid-Base Extraction
Polar, Acidic By-productsSide reactions, degradationRecrystallization, Column Chromatography
Residual SolventsSynthesis/WorkupHigh Vacuum Drying, Trituration

Section 2: Detailed Purification Protocols & Methodologies

Method 1: Recrystallization

Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. A saturated hot solution is prepared and allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution, while impurities remain dissolved in the mother liquor. The key is finding a solvent system where the compound has high solubility in hot solvent and low solubility in cold solvent.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for this molecule include:

    • Ethyl Acetate

    • Isopropanol (IPA)

    • Ethanol/Water mixture

    • Toluene (has been shown to be effective for similar nitrophenyl butyric acids)[9]

    • Acetonitrile

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (using a steam bath or hot plate) and stirring until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Evaporate some solvent and try again. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This happens when the melting point of the solid is lower than the boiling point of the solvent. Re-heat the solution to re-dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Alternatively, switch to a lower-boiling point solvent system.

Method 2: Acid-Base Extraction

Causality: This technique exploits the acidic proton of the carboxylic acid. By treating an organic solution of the crude material with an aqueous basic solution (e.g., sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt. This salt migrates to the aqueous layer, leaving neutral or basic organic impurities behind in the organic layer. The layers are then separated, and the aqueous layer is re-acidified, which protonates the carboxylate, causing the pure acid to precipitate or be extracted back into a fresh organic layer.[4]

Experimental Workflow:

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate E 4. Separate Layers (Organic layer contains neutral/basic impurities) A->E C 2. Extract with aq. NaHCO3 A->C Mix H 7. Extract Pure Product into Fresh Ethyl Acetate E->H I 8. Dry (Na2SO4), Filter, & Evaporate Solvent H->I J Pure Solid Product I->J D 3. Product moves to Aqueous Layer as Salt C->D F 5. Separate Layers (Aqueous layer contains product salt) D->F F->H Mix G 6. Acidify with 1M HCl to pH ~2 (Precipitation) F->G

Step-by-Step Protocol:

  • Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: NaHCO₃ is a weak base, which is sufficient to deprotonate the carboxylic acid without potentially hydrolyzing other functional groups.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer (steps 3-5) two more times to ensure complete recovery of the product.

  • Combine all aqueous extracts. Cool the combined aqueous layer in an ice bath.

  • Slowly acidify the aqueous solution by adding 1M HCl dropwise while stirring until the pH is ~2. Your product should precipitate as a solid.

  • Extract the precipitated product back into fresh ethyl acetate or DCM (3x with equal volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Method 3: Flash Column Chromatography

Causality: This method separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase. For this molecule, the polar carboxylic acid, hydroxyl, and nitro groups will interact strongly with the polar silica gel. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly. A small amount of acid is added to the mobile phase to suppress the deprotonation of the carboxylic acid, which prevents severe peak tailing and improves separation.[10]

Recommended Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar stationary phase.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexanesStart with a low polarity mixture and gradually increase polarity.
Additive 0.5-1% Acetic AcidSuppresses ionization of the carboxylic acid, leading to sharper peaks.
Monitoring Thin Layer Chromatography (TLC)Use TLC to determine the optimal solvent system before running the column.

Section 3: Advanced Troubleshooting Guide

Q4: I've tried recrystallization, but my purity (by HPLC/NMR) is not improving. What should I do next?

This strongly suggests that the primary impurity has a very similar polarity and structure to your product, causing it to co-crystallize.

  • Solution 1: Switch Purification Method. This is the ideal scenario for flash column chromatography. It has a much higher resolving power than recrystallization for structurally similar molecules.

  • Solution 2: Combine Methods. Perform an acid-base extraction first to remove any non-acidic impurities. Then, attempt to recrystallize the material from the extraction. Removing other impurities may prevent the problematic impurity from co-crystallizing as effectively.

Q5: My compound seems to be degrading during purification, leading to lower yields and new spots on TLC. How can I prevent this?

Degradation is likely due to the sensitivity of the nitroaromatic or benzylic ether groups.

  • Avoid High Heat: When removing solvents, use a rotary evaporator with a water bath temperature below 40°C. Avoid prolonged heating.

  • Avoid Strong Bases: Use weak, inorganic bases like NaHCO₃ or K₂CO₃ for extractions instead of strong bases like NaOH or KOH, which can cause hydrolysis or other side reactions.

  • Protect from Light: As this compound is related to photolabile linkers, it may be light-sensitive.[8] If you suspect degradation, try wrapping your flasks in aluminum foil during the workup and storage.

  • Work Quickly: Do not leave the compound in solution (either acidic or basic) for extended periods. Proceed through the workup steps efficiently.

G Start Low Purity after First Attempt ImpurityType Assess Impurity Profile (TLC, NMR) Start->ImpurityType SimilarPolarity Impurity has Similar Polarity ImpurityType->SimilarPolarity Yes DifferentPolarity Impurity has Different Polarity ImpurityType->DifferentPolarity No Sol1 Action: Use Column Chromatography SimilarPolarity->Sol1 Sol2 Action: Change Recrystallization Solvent System DifferentPolarity->Sol2 Sol3 Action: Perform Acid-Base Extraction to remove neutral/basic impurities DifferentPolarity->Sol3

Q6: How do I definitively confirm the purity and identity of my final product?

A combination of analytical techniques is required for full characterization:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A high-purity sample should show a single major peak (typically >98% by area integration).[3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining impurities if their concentration is significant (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity. The analogue, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, has a reported melting point of 163-166 °C, so your compound should have a distinct and narrow range.[3]

References

  • Chromatographic separations of aromatic carboxylic acids. PubMed.
  • 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid. Chem-Impex.
  • Process for the purification of aromatic carboxylic acids. Google Patents.
  • Process for the purification of carboxylic acids. Google Patents.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science.
  • 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid. Guidechem.
  • Process for the preparation of gamma-(nitrophenyl)butyronitriles. Google Patents.
  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. Sigma-Aldrich.
  • 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid. ChemicalBook.
  • 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid. Chemsrc.
  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. University of Innsbruck.
  • Impurities in Pharmaceuticals- A Review. SciSpace.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of Hydroxyethyl Photolinkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydroxyethyl photolinker synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical reagents in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during synthesis and purification. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude hydroxyethyl photolinker product?

A1: Based on typical synthetic routes for hydroxyethyl photolinkers, such as those involving o-nitrobenzyl chemistry, you can anticipate several classes of contaminants.[1][2] These often include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-hydroxy-3-nitrobenzoic acid derivatives or the alkylating agent used to introduce the hydroxyethyl group.[3]

  • Over-Alkylated Byproducts: The hydroxyl group of the desired product can sometimes be further alkylated, leading to diether impurities.

  • Positional Isomers: During nitration steps, isomers of the desired nitro-substituted aromatic ring can form. For instance, in the synthesis of 4-hydroxy-3-nitrobenzoic acid esters, different nitration positions on the benzene ring can lead to isomeric impurities.[3]

  • Decomposition Products: Photolinkers, especially those with nitrobenzyl moieties, can be sensitive to light and certain chemical conditions, leading to premature cleavage or other degradation products.[4]

  • Residual Solvents and Reagents: Solvents like DMF or DCM and reagents such as coupling agents (e.g., EDC, HOBt) or bases (e.g., DIPEA, TEA) are common process-related impurities.[5]

Q2: My final product shows a lower-than-expected yield after purification. What are the likely causes?

A2: Low recovery of your hydroxyethyl photolinker can stem from several factors throughout the synthesis and purification process:

  • Incomplete Reactions: The primary reason for low yields is often an incomplete reaction at one or more synthetic steps. This could be due to suboptimal reaction conditions (temperature, time), insufficient reagent stoichiometry, or poor reagent quality.

  • Product Degradation: As mentioned, photolinkers can be labile.[4] Accidental exposure to UV light or harsh chemical conditions (e.g., strong acids or bases) during workup or purification can cleave the linker, reducing your final yield.[4]

  • Loss During Extraction: If your photolinker has some water solubility, you may lose product during aqueous workup steps. Multiple extractions with an appropriate organic solvent are crucial.

  • Suboptimal Purification: The choice of purification method is critical. For instance, if your product and a major impurity have very similar polarities, they may co-elute during column chromatography, forcing you to sacrifice yield for purity. HPLC purification is often required for high purity.[6]

Q3: I'm observing an unexpected peak in my LC-MS analysis. How can I identify it?

A3: Identifying unknown impurities is a key aspect of process development. A systematic approach is necessary:

  • Analyze the Mass: The mass-to-charge ratio (m/z) from your mass spectrometry data is the most direct clue. Compare the molecular weight of the unknown peak to the molecular weights of potential starting materials, intermediates, and expected byproducts.

  • Consider Fragmentation Patterns: If you have access to MS/MS capabilities, the fragmentation pattern can provide structural information about the unknown compound.

  • Review the Synthetic Route: Carefully examine each step of your synthesis. Could a side reaction have occurred? For example, could a protecting group have been incompletely removed or modified?

  • Utilize Other Analytical Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation of unknown compounds.[7][8][9] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to determine the elemental composition.[7]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during hydroxyethyl photolinker synthesis.

Problem 1: Presence of Starting Material in the Final Product
Potential Cause Underlying Rationale Recommended Solution
Insufficient Reaction Time or Temperature The reaction kinetics may be slower than anticipated, requiring more time or energy to reach completion.Monitor the reaction progress using TLC or LC-MS.[5] Extend the reaction time or cautiously increase the temperature as appropriate for the specific reaction.
Incorrect Stoichiometry of Reagents An insufficient amount of one of the reactants will naturally lead to unreacted starting material.Carefully re-calculate and measure the molar equivalents of all reagents. Consider a slight excess (1.1-1.2 equivalents) of the less valuable reagent.
Poor Reagent Quality or Decomposition Reagents can degrade over time, especially if not stored correctly. This reduces their effective concentration.Use freshly opened or properly stored reagents. If in doubt, test the activity of the reagent in a small-scale reaction.
Problem 2: Multiple Spots on TLC After Reaction, Indicating Several Byproducts
Potential Cause Underlying Rationale Recommended Solution
Side Reactions Due to Reaction Conditions High temperatures or the presence of certain catalysts can promote unwanted side reactions, such as polymerization or the formation of isomers.Optimize the reaction conditions. Try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere if any reagents are air-sensitive.
Non-specific Reactivity of Reagents Some reagents can react at multiple sites on your molecule if there are several reactive functional groups.Employ protecting group strategies to temporarily block reactive sites that you do not want to participate in the reaction.
Impure Starting Materials Impurities in your starting materials can be carried through the synthesis and may even participate in side reactions.Ensure the purity of your starting materials before beginning the synthesis. If necessary, purify them first.
Problem 3: Difficulty in Removing a Persistent Impurity by Column Chromatography
Potential Cause Underlying Rationale Recommended Solution
Similar Polarity of Product and Impurity If the desired product and an impurity have very similar polarities, they will travel at nearly the same rate through the stationary phase, making separation difficult.Experiment with different solvent systems for your column chromatography. A change in the solvent polarity or composition can alter the relative retention of the compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Co-elution The compounds may appear as a single spot on TLC but are actually two or more compounds that are not resolved by that specific solvent system.Utilize more advanced separation techniques. High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography and is often necessary for achieving high purity.[6]
Impurity is a Structural Isomer Isomers often have very similar physical and chemical properties, making them challenging to separate.Isomer separation often requires high-resolution techniques like HPLC. Chiral chromatography may be necessary if the isomers are enantiomers or diastereomers.

III. Experimental Protocols

Protocol: Purification of a Crude Hydroxyethyl Photolinker via Flash Column Chromatography

This protocol provides a general guideline for purifying a crude hydroxyethyl photolinker. The specific solvent system will need to be optimized for your particular compound.

1. Preparation of the Crude Sample:

  • After the reaction workup, dissolve the crude product in a minimal amount of the solvent used for chromatography (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution to create a slurry.
  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel. This is known as "dry loading."

2. Packing the Column:

  • Select an appropriately sized glass column.
  • Fill the column with a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate).
  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Loading the Sample:

  • Carefully add the dry-loaded sample to the top of the silica bed, creating a thin, even layer.
  • Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Begin adding the eluent to the top of the column.
  • Apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
  • Collect the eluting solvent in a series of fractions (e.g., in test tubes).
  • Monitor the separation by spotting a small amount from each fraction onto a TLC plate and visualizing the spots under UV light or with a suitable stain.

5. Product Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).
  • Evaporate the solvent from the combined fractions under reduced pressure to obtain your purified hydroxyethyl photolinker.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving common issues during hydroxyethyl photolinker synthesis.

Troubleshooting_Workflow Start Start: Crude Product Analysis CheckPurity Check Purity (TLC/LC-MS) Start->CheckPurity Pure Product is Pure CheckPurity->Pure >95% Pure Impure Impurities Detected CheckPurity->Impure <95% Pure End End: Purified Product Pure->End IdentifyImpurity Identify Impurity (MS, NMR) Impure->IdentifyImpurity StartingMaterial Impurity = Starting Material IdentifyImpurity->StartingMaterial Known Mass Byproduct Impurity = Byproduct/Isomer IdentifyImpurity->Byproduct Unknown Mass OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->OptimizeReaction OptimizePurification Optimize Purification (Solvent System, HPLC) Byproduct->OptimizePurification OptimizeReaction->Start Re-synthesize OptimizePurification->Start Re-purify

Caption: A workflow diagram for troubleshooting hydroxyethyl photolinker synthesis.

V. References

  • LubioScience. (2019, April 9). A photo-cleavable linker for DNA oligos. Retrieved from [Link]

  • Wang, C., et al. (2021). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. Biomacromolecules. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl photolinker. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocleavable linker (PCL) facilitated signal removal. Retrieved from [Link]

  • Kočalka, P., et al. (2005). 4-aminometyl-3-nitrobenzoic acid--a photocleavable linker for oligonucleotides containing combinatorial libraries. Nucleosides, Nucleotides & Nucleic Acids, 24(9), 1333-43.

  • ResearchGate. (n.d.). A New Photolabile Linker for the Photoactivation of Carboxyl Groups. Retrieved from [Link]

  • Rahim, A. S. A., et al. (2014). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538.

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). A study on photolinkers used for biomolecule attachment to polymer surfaces. Retrieved from [Link]

  • Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Retrieved from

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Validation & Comparative

A Comparative Guide to 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid and Other Photolabile Linkers for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of drug delivery, proteomics, and neuroscience, the ability to precisely control the release of active molecules is paramount. Photolabile linkers, or photocages, have emerged as indispensable tools, offering spatiotemporal control over the release of therapeutic agents, probes, and signaling molecules with a simple trigger of light. This guide provides a comprehensive comparison of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a member of the well-established ortho-nitrobenzyl (o-NB) family of photolabile linkers, with other prominent classes of photocleavable moieties. We will delve into the mechanistic underpinnings, comparative performance metrics, and practical experimental considerations to empower researchers in selecting the optimal photolabile linker for their specific application.

The Dawn of Controlled Release: An Introduction to Photolabile Linkers

Photolabile linkers are chemical moieties that can be covalently attached to a molecule of interest, rendering it inactive.[1] Upon irradiation with light of a specific wavelength, the linker undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule. This "uncaging" process provides an exceptional degree of control over biological and chemical processes, as light can be delivered with high spatial and temporal precision.[2] The ideal photolabile linker exhibits high stability in the dark, efficient cleavage upon illumination with a biocompatible wavelength, a high quantum yield (the number of released molecules per absorbed photon), and generates non-toxic byproducts.[3]

Featured Photolabile Linker: this compound

This compound belongs to the o-nitrobenzyl class of photolabile linkers, a group that has been extensively studied and utilized in various biomedical applications.[4][5] Its structure features the characteristic o-nitrobenzyl core, which is the photosensitive moiety responsible for cleavage. The hydroxymethyl group provides a site for conjugation to a molecule of interest, while the butanoic acid chain can be used to attach the linker to a solid support or another molecule.

The photolysis of o-nitrobenzyl linkers is typically initiated by UV light, often in the range of 350-365 nm.[6] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[7]

A Comparative Analysis: o-Nitrobenzyl vs. Coumarin-Based Linkers

While this compound is a robust choice for many applications, other classes of photolabile linkers, notably those based on coumarin, offer distinct advantages and disadvantages. The selection of a linker should be a carefully considered decision based on the specific requirements of the experiment.

Featureortho-Nitrobenzyl Linkers (e.g., this compound)Coumarin-Based Linkers
Activation Wavelength Typically UV-A (320-400 nm)[6]Can be tuned from UV to visible light depending on the coumarin derivative[8]
Quantum Yield (Φ) Generally moderate (0.01 - 0.5), highly dependent on substitution patterns[9]Can be high (up to 0.8), but also variable with structure[8]
Cleavage Byproducts Nitroso-aldehydes or -ketones, which can be reactive[10]Typically non-reactive and often fluorescent, allowing for reaction monitoring
Two-Photon Absorption Possible, but often with low cross-sections[6][11]Can be engineered for high two-photon absorption cross-sections, enabling deeper tissue penetration[12]
Chemical Stability Generally stable to a wide range of chemical conditions[4]Stability can vary depending on the specific coumarin structure
Key Advantages Well-established chemistry, predictable cleavage mechanismTunable absorption spectra, often higher quantum yields, fluorescent byproducts
Potential Drawbacks UV activation can cause photodamage to biological samples, potentially reactive byproductsCan be more synthetically challenging, photobleaching of the coumarin core can be an issue
The Causality Behind Performance: Why Structure Matters

The performance of a photolabile linker is intrinsically linked to its chemical structure. For o-nitrobenzyl derivatives like our featured linker, the presence of electron-donating groups on the aromatic ring, such as the methoxy group, can red-shift the absorption maximum to longer, less damaging wavelengths. However, this often comes at the cost of a lower quantum yield.[13]

In contrast, coumarin-based linkers offer greater flexibility in tuning their photophysical properties. By modifying the coumarin core, researchers can shift the absorption wavelength into the visible spectrum, minimizing photodamage and allowing for orthogonal uncaging experiments with multiple photolabile groups.[8] Furthermore, the inherent fluorescence of many coumarin derivatives provides a convenient handle for monitoring the progress of the uncaging reaction.

Experimental Design: A Protocol for Light-Controlled Release of a Caged Compound

To illustrate the practical application of photolabile linkers, we provide a generalized protocol for the light-triggered release of a fluorescent dye. This protocol can be adapted for various molecules and experimental systems.

Materials and Reagents:
  • Caged fluorescent dye (e.g., a derivative of this compound conjugated to fluorescein)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • UV light source (e.g., a 365 nm LED or a mercury arc lamp with appropriate filters)

  • Spectrofluorometer or fluorescence microscope

  • Quartz cuvettes or appropriate imaging chambers

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Dissolve caged dye in solvent to desired concentration prep2 Transfer solution to cuvette or imaging chamber prep1->prep2 prep3 Protect sample from ambient light prep2->prep3 exp1 Measure baseline fluorescence (pre-irradiation) prep3->exp1 exp2 Irradiate with UV light for a defined time exp1->exp2 exp3 Measure fluorescence post-irradiation exp2->exp3 exp4 Repeat irradiation and measurement steps as needed exp3->exp4 ana1 Plot fluorescence intensity vs. irradiation time exp4->ana1 ana2 Calculate uncaging efficiency and quantum yield ana1->ana2

Figure 2. Simplified photolysis mechanisms of o-nitrobenzyl and coumarin-based photolabile linkers. Note: The provided image links are placeholders and would need to be replaced with actual chemical structure images.

Conclusion and Future Perspectives

This compound stands as a reliable and well-characterized photolabile linker within the extensive o-nitrobenzyl family. Its predictable cleavage mechanism and established synthetic routes make it a valuable tool for a wide range of applications. However, for experiments requiring longer wavelength activation, higher quantum yields, or real-time monitoring of uncaging, coumarin-based linkers present a compelling alternative.

The field of photolabile linkers is continually evolving, with ongoing research focused on the development of linkers that can be cleaved with near-infrared light for deeper tissue penetration and those that offer even greater control over the release kinetics. As our understanding of the intricate interplay between chemical structure and photochemical reactivity deepens, we can expect the development of next-generation photolabile linkers with unprecedented performance, further expanding the horizons of what is possible in controlled molecular release.

References

  • Zito, K., & Hill, T. C. (2013). Two-photon glutamate uncaging to study structural and functional plasticity of dendritic spines. Society for Neuroscience.
  • Gug, S., et al. (2008). Two-photon uncaging: new prospects in neuroscience and cellular biology.
  • Spring, D. R., et al. (2018).
  • Jia, H. R., et al. (2020). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy.
  • Shen, W., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.
  • Kloxin, C. J., & Bowman, C. N. (2013). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.
  • Klausen, M., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages.
  • Fournier, L., et al. (2016).
  • Niclas, N., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Spring, D. R., et al. (2019).
  • Szymanski, W., & Feringa, B. L. (2022). Double Disguise: Camouflaging Photocages for Bioorthogonally Controlled Conditional Activation.
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
  • Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
  • Florida State University. (n.d.). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology.
  • Shen, W., et al. (2020).
  • Goeldner, M., & Givens, R. (Eds.). (2006).
  • ADC Review. (2019). A Review of Cleavable Linkers.
  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience.
  • BenchChem. (2025).
  • Cravatt, B. F., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.
  • (Placeholder for a relevant reference)
  • (Placeholder for a relevant reference)
  • (Placeholder for a relevant reference)
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

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A Comparative Guide to Hydroxyethyl Photolinkers: Advancing Precision in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of targeted therapeutics and chemical biology, the choice of a linker molecule is a critical determinant of success. The linker, a seemingly simple bridge, dictates the stability, release kinetics, and ultimately, the efficacy and safety of a bioconjugate. While traditional linkers, such as those susceptible to acidic or enzymatic cleavage, have been instrumental in advancing the field, the emergence of photocleavable linkers, particularly the Hydroxyethyl photolinker, offers a new paradigm of spatiotemporal control. This guide provides an in-depth technical comparison of the Hydroxyethyl photolinker with its traditional counterparts, supported by experimental insights to empower researchers in making informed decisions for their specific applications.

The Critical Role of the Linker: Beyond a Simple Connection

Before delving into a comparative analysis, it is crucial to appreciate the multifaceted role of a linker. An ideal linker should:

  • Ensure Stability in Circulation: The bioconjugate must remain intact in the bloodstream to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3][4]

  • Facilitate Efficient and Specific Payload Release: Upon reaching the target site, the linker must cleave predictably and efficiently to release the active molecule.

  • Exhibit Biocompatibility: The linker and its cleavage byproducts should be non-toxic and readily cleared from the body.[3]

  • Possess Favorable Physicochemical Properties: The linker can influence the solubility and aggregation propensity of the entire conjugate.

Traditional linkers have ingeniously exploited the physiological differences between the systemic circulation and the target microenvironment to achieve payload release. However, these strategies are not without their limitations.

Traditional Linkers: A Foundation with Inherent Constraints

Traditional cleavable linkers primarily fall into two categories: acid-labile and enzyme-cleavable linkers.

Acid-Labile Linkers: The pH-Sensitive Trigger

Acid-labile linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[4][] This pH differential provides a trigger for intracellular drug release.

Limitations:

  • Plasma Instability: Despite the design for acidic cleavage, some hydrazone linkers exhibit instability in plasma, leading to premature drug release and potential off-target toxicity.[4] For instance, a phenylketone-derived hydrazone linker showed a half-life of approximately 2 days in human plasma.[6]

  • Lack of Specificity: The acidic microenvironment is not exclusive to tumor cells, and other tissues or cellular compartments may also exhibit lower pH, leading to non-specific cleavage.

Enzyme-Cleavable Linkers: Leveraging Biological Machinery

Enzyme-cleavable linkers, typically containing dipeptide sequences like valine-citrulline (Val-Cit), are designed to be substrates for proteases, such as cathepsin B, which are often overexpressed in tumor cells.[][8]

Limitations:

  • Off-Target Cleavage: The enzymes targeted by these linkers are not always exclusively present in the tumor microenvironment. For example, neutrophil elastase, present in plasma, can cleave Val-Cit linkers, leading to premature payload release.[9]

  • Variable Enzyme Expression: The expression levels of target enzymes can vary significantly between patients and even within different regions of a tumor, leading to inconsistent drug release and therapeutic outcomes.

The Advent of Photolinkers: Precision Triggered by Light

Photocleavable linkers offer a revolutionary approach to payload release, providing an external, non-invasive trigger with unparalleled spatiotemporal control.[3] Among these, the o-nitrobenzyl (ONB) family of photolinkers has gained significant attention. The Hydroxyethyl photolinker, chemically known as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, is a prominent member of this class.[2][10]

The Hydroxyethyl Photolinker: Mechanism of Action

The photocleavage of the Hydroxyethyl photolinker is initiated by irradiation with UV light, typically around 365 nm.[3][11] This triggers an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and the release of the conjugated molecule. The presence of the hydroxyethyl group and methoxy substituents on the aromatic ring influences the photochemical properties, including the quantum yield and cleavage kinetics.[11]

Head-to-Head Comparison: Hydroxyethyl Photolinker vs. Traditional Linkers

FeatureHydroxyethyl PhotolinkerAcid-Labile Linkers (e.g., Hydrazone)Enzyme-Cleavable Linkers (e.g., Val-Cit)
Cleavage Trigger External (UV Light, ~365 nm)Internal (Low pH)Internal (Specific Enzymes)
Spatiotemporal Control HighLow to ModerateModerate
Specificity High (Defined by light application)Low to ModerateModerate
Plasma Stability Generally HighVariable, can be lowGenerally High, but susceptible to off-target cleavage
Off-Target Cleavage Minimal (in the absence of light)Can occur in acidic microenvironmentsCan be cleaved by non-target proteases
Tunability Cleavage can be precisely timed and localizedDependent on physiological pH gradientsDependent on enzyme expression levels
Biocompatibility Cleavage byproducts are generally well-tolerated[3]Generally biocompatibleGenerally biocompatible

The Decisive Advantages of the Hydroxyethyl Photolinker

The key advantages of the Hydroxyethyl photolinker stem from its unique mode of activation:

  • Unparalleled Spatiotemporal Control: The ability to trigger payload release with a focused beam of light allows for precise targeting of specific cells or tissues, minimizing exposure to healthy tissues. This is particularly advantageous for localized therapies and in vitro applications requiring precise timing.

  • Enhanced Stability and Reduced Off-Target Effects: In the absence of light, the photolinker is highly stable, significantly reducing the risk of premature drug release and associated off-target toxicities that can plague traditional linkers.[3] Studies on ONB-based linkers have shown excellent plasma stability, with minimal payload release in the absence of irradiation.[3]

  • Orthogonality: The light-triggered cleavage is an orthogonal process, meaning it does not interfere with or is not affected by biological processes. This provides a clean and predictable release mechanism.

  • Broad Applicability: The Hydroxyethyl photolinker can be used to conjugate a wide range of molecules, including carboxylic acids, and is suitable for applications in solid-phase synthesis, drug delivery, and proteomics.[2][10]

Experimental Section: Methodologies and Workflows

To provide a practical framework for researchers, this section outlines key experimental protocols for evaluating and utilizing the Hydroxyethyl photolinker in comparison to traditional linkers.

Protocol 1: Comparative In Vitro Plasma Stability Assay

Objective: To quantify and compare the stability of a bioconjugate linked via a Hydroxyethyl photolinker versus an acid-labile (hydrazone) linker in human plasma.

Methodology:

  • Conjugate Preparation: Synthesize the bioconjugates of interest with the respective linkers.

  • Incubation: Incubate the bioconjugates in human plasma at 37°C. For the photolinker conjugate, maintain the samples in the dark.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Sample Processing: Precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant.

  • Quantification: Analyze the supernatant using LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point and determine the half-life (t1/2) in plasma.

Expected Outcome: The Hydroxyethyl photolinker conjugate is expected to show significantly higher stability (longer t1/2) compared to the hydrazone linker conjugate.

Protocol 2: Controlled Photocleavage of a Hydroxyethyl Photolinker Conjugate

Objective: To demonstrate the light-triggered release of a payload from a bioconjugate functionalized with a Hydroxyethyl photolinker.

Methodology:

  • Sample Preparation: Prepare a solution of the photolinker conjugate in a suitable buffer (e.g., PBS).

  • Irradiation: Expose the solution to a UV lamp with a wavelength of 365 nm at a controlled intensity.

  • Time-Course Analysis: Take aliquots at different irradiation time points (e.g., 0, 1, 5, 10, 30 minutes).

  • Cleavage Quantification: Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.

  • Quantum Yield Determination (Optional): The quantum yield of photocleavage can be determined by actinometry, comparing the rate of cleavage to that of a standard compound with a known quantum yield.

Expected Outcome: A time-dependent increase in the concentration of the released payload upon UV irradiation, demonstrating efficient photocleavage.

Protocol 3: Solid-Phase Synthesis of a Peptide using a Hydroxyethyl Photolinker

Objective: To utilize the Hydroxyethyl photolinker for the solid-phase synthesis of a peptide, followed by photolytic cleavage from the resin.

Methodology:

  • Resin Functionalization: Attach the Hydroxyethyl photolinker to an appropriate solid support (e.g., aminomethyl resin).[2]

  • Peptide Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence on the linker-functionalized resin.[12][13][14][15][16]

  • Resin Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Photocleavage: Suspend the resin in a suitable solvent (e.g., a mixture of trifluoroethanol and dichloromethane) and irradiate with a 365 nm UV lamp.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Analysis: Characterize the purified peptide by HPLC and mass spectrometry to confirm its identity and purity.

Expected Outcome: Successful synthesis of the target peptide and its efficient release from the solid support upon photolysis, demonstrating the utility of the photolinker in solid-phase synthesis.

Visualizing the Concepts: Diagrams and Workflows

Cleavage_Mechanisms cluster_photolinker Hydroxyethyl Photolinker cluster_acid Acid-Labile Linker cluster_enzyme Enzyme-Cleavable Linker PL_inactive Inactive Conjugate (Stable) PL_active Active Payload + Byproduct PL_inactive->PL_active UV Light (~365 nm) AL_inactive Inactive Conjugate (Stable at pH 7.4) AL_active Active Payload AL_inactive->AL_active Low pH (e.g., Endosome) EL_inactive Inactive Conjugate (Stable in Plasma) EL_active Active Payload EL_inactive->EL_active Specific Enzyme (e.g., Cathepsin B)

Experimental_Workflow cluster_stability Plasma Stability Assay cluster_photocleavage Photocleavage Assay S1 Incubate Conjugate in Plasma (37°C) S2 Collect Aliquots at Time Points S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS Analysis of Released Payload S3->S4 S5 Calculate Half-Life S4->S5 P1 Prepare Conjugate Solution P2 Irradiate with 365 nm UV Light P1->P2 P3 Collect Aliquots During Irradiation P2->P3 P4 HPLC/LC-MS Analysis of Cleavage P3->P4 P5 Determine Cleavage Kinetics P4->P5

Conclusion: A Bright Future for Photolinkers

The Hydroxyethyl photolinker represents a significant advancement in the field of bioconjugation, offering a level of control and precision that is unattainable with traditional linker technologies. Its high stability in the absence of light and its on-demand cleavage with a non-invasive trigger make it an invaluable tool for a wide range of applications, from targeted drug delivery and prodrug strategies to solid-phase synthesis and proteomics. While traditional linkers have laid a critical foundation, the future of precision bioconjugation is undoubtedly bright, illuminated by the potential of photolabile technologies like the Hydroxyethyl photolinker. As research continues to refine the photochemical properties of these linkers, we can anticipate even more sophisticated applications that will further enhance the efficacy and safety of targeted therapies and advance our understanding of complex biological systems.

References

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655. [Link]

  • Lee, J., et al. (2023). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega, 8(33), 30137-30146. [Link]

  • D'Souza, C. S., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 15(1), 60. [Link]

  • Poreba, M., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(4), 746-754. [Link]

  • Poreba, M., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(4), 746-754. [Link]

  • Lerchen, H. G., et al. (2018). Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels. Macromolecular bioscience, 18(8), e1800104. [Link]

  • Li, W., et al. (2015). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 6(8), 1384-1401. [Link]

  • Takaoka, Y., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Chemistry, 14(12), 1404-1413. [Link]

  • Spring, D. R., et al. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(1), 56-80. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3436-3457. [Link]

  • Lee, J., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(18), 12764-12776. [Link]

  • BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. [Link]

  • PubChem. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. [Link]

  • Wirges, M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 28(14), 5373. [Link]

  • Lim, J. I., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Biomaterials, 28(26), 3873-3881. [Link]

  • Tyson, J. A., et al. (2025). Design and Characterisation of Photoactivatable and Lysine Reactive o-Nitrobenzyl Alcohol-Based Crosslinkers. bioRxiv. [Link]

  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 15(4), 205-217. [Link]

  • ResearchGate. Comparison of conventional linker technologies with a Pt(ii)-linker. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(21), 13417. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • ResearchGate. Photocleavage process and its quantum yield determination for compound.... [Link]

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A Senior Application Scientist's Guide to the Validation of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory submission. This guide provides an in-depth, experience-driven approach to the validation of an analytical method for determining the purity of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a compound with potential applications in pharmaceutical and agricultural research.[1] We will move beyond a simple recitation of steps to explore the underlying rationale for our methodological choices, ensuring a robust and self-validating system.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[2][3][4][5][6] These authoritative sources provide the framework for demonstrating that an analytical method is suitable for its intended purpose.

The Analytical Challenge: Understanding the Molecule

This compound possesses several key structural features that inform our HPLC method development strategy: a carboxylic acid group, a nitrophenoxy moiety, and a hydroxymethyl group. The carboxylic acid makes the molecule's ionization state pH-dependent, which will significantly impact its retention in reversed-phase chromatography.[7] The nitrophenoxy group provides a strong chromophore, making UV detection a suitable and sensitive choice.

Designing the HPLC Method: A Rationale-Driven Approach

A successful validation hinges on a well-developed and robust HPLC method. Based on the structural characteristics of our target analyte and established practices for similar compounds like nitrophenols and butanoic acid derivatives, we propose the following reversed-phase HPLC (RP-HPLC) method as our starting point for validation.[8][9][10]

Experimental Workflow for Method Development

Method_Development_Workflow cluster_Phase1 Analyte Characterization cluster_Phase2 Chromatographic Parameter Selection cluster_Phase3 Optimization Analyte Analyte This compound Properties Key Properties Acidic (pKa) UV Chromophore Moderate Polarity Column Column C18 (e.g., 250 x 4.6 mm, 5 µm) Rationale: Good retention for moderately polar compounds Properties->Column MobilePhase Mobile Phase A: 0.1% Phosphoric Acid in Water B: Acetonitrile Rationale: Acid suppresses carboxylate ionization, improving peak shape Detection Detection UV at 250 nm Rationale: Strong absorbance by nitroaromatic group Gradient Elution Gradient Optimization Rationale: To ensure separation from potential impurities Detection->Gradient FlowRate Flow Rate & Temp 1.0 mL/min, 30 °C Rationale: Balance of resolution and analysis time

Caption: Logical workflow for HPLC method development.

Detailed HPLC Protocol
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for moderately polar organic molecules. The chosen dimensions offer a good balance between resolution and analysis time.[10][11]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures that the carboxylic acid group of the analyte is protonated, minimizing peak tailing and improving reproducibility.[7]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient Elution 30% B to 80% B over 15 minutesA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to provide a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 250 nmThe nitroaromatic moiety of the molecule is expected to have a strong UV absorbance around this wavelength, providing good sensitivity.[12]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.Dissolving the sample in the mobile phase ensures compatibility with the chromatographic system.

The Validation Gauntlet: Demonstrating Method Suitability

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[5] According to ICH Q2(R1), the key validation parameters for a purity assay are: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4]

Validation Workflow

G Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Interrelationship of HPLC validation parameters.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound.

    • Analyze a sample spiked with known, related impurities (if available).

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products and demonstrate that the analyte peak is resolved from any degradants.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a diode-array detector (DAD) should confirm the spectral homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo mixture (if a formulated product is being tested) or use a known pure sample of the analyte.

    • Spike the placebo or pure sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent preparations of the same sample of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution and a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The purity results of the sample should not be significantly affected by the changes.

Data Summary and Comparison

The following table presents a hypothetical but realistic summary of validation data, comparing the performance of the proposed method against typical acceptance criteria.

Validation ParameterExperimental ResultAcceptance CriteriaPass/Fail
Specificity No interference at analyte RTNo interferencePass
Linearity (R²) 0.9995≥ 0.999Pass
Range 0.5 - 1.5 mg/mLCovers working concentrationPass
Accuracy (Recovery) 99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%)98.0% - 102.0%Pass
Precision (RSD)
- Repeatability0.6%≤ 1.0%Pass
- Intermediate Precision1.2%≤ 2.0%Pass
Robustness System suitability met under all varied conditionsSystem suitability metPass

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for determining the purity of this compound. By grounding our methodology in the authoritative principles of the ICH and USP, and by providing a clear rationale for each experimental choice, we have established a self-validating system that ensures the generation of reliable and trustworthy data. This robustly validated method can be confidently implemented in research, development, and quality control settings, providing a critical tool for the advancement of scientific inquiry.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • What is USP Chapter 621? | Phenomenex Blog . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • USP <621> Chromatography - DSDP Analytics . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available from: [Link]

  • Quality Guidelines - ICH . Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available from: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International . Available from: [Link]

  • Separation of Butanoic acid on Newcrom R1 HPLC column - SIELC Technologies . Available from: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF - ResearchGate . Available from: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note - SCION Instruments . Available from: [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications - MDPI . Available from: [Link]

  • Organic Acids : HPLC (Type-IV) - OIV . Available from: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace . Available from: [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods . Available from: [Link]

  • development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar . Available from: [Link]

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A Guide to the Spectroscopic Analysis of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Analytical Strategy

The target molecule, 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, is a multi-functionalized aromatic compound. Its structure comprises a nitrophenol core, a methoxy group, a hydroxymethyl substituent, and a butanoic acid chain linked via an ether bond. Each of these features will produce characteristic signals in different spectroscopic analyses.

Our strategy is to use a combination of techniques to piece together the molecular puzzle:

  • FT-IR will confirm the presence of key functional groups.

  • Mass Spectrometry will determine the molecular mass and provide clues about the molecular formula and fragmentation patterns.

  • ¹H and ¹³C NMR will provide the definitive carbon-hydrogen framework, confirming connectivity and the precise chemical environment of each atom.

Below is a diagram of the molecule with atom numbering that will be referenced throughout this guide.

molecule cluster_ring cluster_chain C1 C2 C1->C2 O_ether C1->O_ether C3 C2->C3 OCH3_group C2->OCH3_group C4 C3->C4 H_C3 C3->H_C3 C5 C4->C5 CH2OH_group C4->CH2OH_group C6 C5->C6 NO2_group C5->NO2_group C6->C1 H_C6 C6->H_C6 O_ether_chain C_alpha α-CH₂ O_ether_chain->C_alpha C_beta β-CH₂ C_alpha->C_beta C_gamma γ-CH₂ C_beta->C_gamma COOH_group COOH C_gamma->COOH_group

Caption: Molecular structure of the target compound with key positions labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum would likely be acquired in a deuterated solvent such as DMSO-d₆ to ensure solubility and avoid exchange of the acidic and alcohol protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) as the internal standard. Integrate the signals to determine the relative proton ratios.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Label (from Diagram) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
COOH ~12.0 Broad Singlet 1H The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1]
H-C3 ~7.7 Singlet 1H Aromatic proton ortho to the electron-withdrawing NO₂ group and para to the ether oxygen. Its isolation from other protons results in a singlet.
H-C6 ~7.2 Singlet 1H Aromatic proton ortho to the ether oxygen and meta to the NO₂ group. Its isolation leads to a singlet.
CH₂OH (alcohol OH) ~5.5 Triplet 1H The hydroxyl proton signal's multiplicity depends on coupling to the adjacent CH₂ group; its chemical shift is solvent-dependent.
CH₂OH (methylene) ~4.6 Doublet 2H These benzylic protons are deshielded by the aromatic ring and the attached oxygen. They will be split by the adjacent OH proton.
O-CH₂ (α-CH₂) ~4.2 Triplet 2H Methylene group directly attached to the phenoxy oxygen, making it the most deshielded of the aliphatic chain protons. Split by the adjacent β-CH₂.
OCH₃ ~3.9 Singlet 3H Protons of the methoxy group are in a distinct environment and do not couple with other protons, resulting in a singlet.
γ-CH₂ ~2.5 Triplet 2H Methylene group adjacent to the carbonyl of the carboxylic acid. Split by the adjacent β-CH₂. Note: This signal may be partially obscured by the residual DMSO solvent peak.[1]

| β-CH₂ | ~2.1 | Quintet/Multiplet | 2H | Methylene group situated between the α- and γ-CH₂ groups. It will be split by both neighbors into a complex multiplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer. Switch the probe to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ 39.52 ppm).[2]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Label (from Diagram) Predicted Chemical Shift (δ, ppm) Rationale
COOH ~174 Carbonyl carbon of the carboxylic acid, typically found in this downfield region.[2][3]
C1 ~152 Aromatic carbon attached to the ether oxygen, deshielded.
C2 ~148 Aromatic carbon attached to the methoxy group.
C5 ~141 Aromatic carbon bearing the electron-withdrawing nitro group.
C4 ~138 Aromatic carbon bearing the hydroxymethyl group.
C3 ~115 Aromatic C-H carbon.
C6 ~110 Aromatic C-H carbon.
O-CH₂ (α-CH₂) ~68 Aliphatic carbon attached to the ether oxygen.
CH₂OH ~60 Benzylic carbon attached to the hydroxyl group.
OCH₃ ~56 Methoxy group carbon.
γ-CH₂ ~30 Aliphatic carbon adjacent to the carboxylic acid carbonyl.

| β-CH₂ | ~24 | Aliphatic carbon in the middle of the butanoic acid chain. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3500 - 3200 (Broad) O-H Stretch Alcohol (-CH₂OH) The broadness is due to intermolecular hydrogen bonding.
3300 - 2500 (Very Broad) O-H Stretch Carboxylic Acid (-COOH) This very broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[4][5]
3100 - 3000 C-H Stretch Aromatic C-H Characteristic stretching vibrations for sp² C-H bonds.
2980 - 2850 C-H Stretch Aliphatic C-H Stretching vibrations for sp³ C-H bonds in the butanoic acid chain and methoxy group.
~1700 C=O Stretch Carboxylic Acid (-COOH) Strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid dimer.[4]
1600 - 1580 & 1500 - 1400 C=C Stretch Aromatic Ring Multiple bands are expected for the aromatic ring skeletal vibrations.
1550 - 1475 & 1360 - 1290 N-O Asymmetric & Symmetric Stretch Nitro Group (-NO₂) Two strong bands are characteristic of the nitro functional group.[6]
1250 - 1200 C-O Stretch Aryl Ether Asymmetric C-O-C stretch.[7]

| 1150 - 1050 | C-O Stretch | Alcohol & Carboxylic Acid | C-O stretching vibrations from the hydroxymethyl and carboxylic acid moieties. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, and it is likely to produce a prominent protonated or deprotonated molecular ion.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The analysis can be done via direct infusion or after separation on an LC column.

  • Acquisition: Acquire spectra in both positive and negative ion modes.

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻, which is often more intense for carboxylic acids.

  • Analysis: Determine the accurate mass from the high-resolution spectrum to confirm the elemental composition. Analyze the fragmentation spectrum (MS/MS) of the parent ion to identify characteristic neutral losses and fragment ions.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₂H₁₅NO₇

  • Molecular Weight: 285.25 g/mol

  • Predicted ESI Negative Ion: [M-H]⁻ at m/z 284.08

  • Predicted ESI Positive Ion: [M+H]⁺ at m/z 286.09

Table 4: Predicted Key Fragment Ions (from [M-H]⁻)

m/z (Predicted) Neutral Loss Fragment Structure
198.04 C₄H₆O₂ (Butanoic acid moiety) [Nitrophenoxide core]⁻
183.02 C₄H₆O₂ + CH₃ (Butanoic acid + methyl radical) [Deprotonated nitrophenol after methyl loss]⁻
168.03 C₄H₆O₂ + NO₂ (Butanoic acid + nitro group) [Phenoxide core after nitro loss]⁻

| 87.04 | C₈H₇NO₅ (Nitrophenoxy core) | [Butanoate]⁻ |

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized with Hydroxyethyl Photolinker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photocleavable linkers, or "caging" groups, have emerged as indispensable tools in this endeavor. These molecular constructs allow for the temporary inactivation of a compound, which can then be "uncaged" and activated upon exposure to light. This guide provides a comprehensive comparison of the biological activity of compounds synthesized using the Hydroxyethyl Photolinker (4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid), alongside alternative photocleavable strategies. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their selection and application of these powerful tools.

Introduction: The Power of Light in Biological Control

The core principle behind photocleavable linkers is the masking of a key functional group of a bioactive molecule, thereby rendering it inert. This "caged" compound can be introduced into a biological system without eliciting a response. Upon irradiation with a specific wavelength of light, the linker undergoes a photochemical reaction, cleaving it from the bioactive molecule and restoring its function. This process offers unparalleled control over the timing and location of drug action, minimizing off-target effects and enabling the study of complex biological pathways with high precision.[1][2]

The Hydroxyethyl photolinker, a derivative of the well-established o-nitrobenzyl (ONB) family of photolinkers, is specifically designed for the solid-phase synthesis and subsequent release of carboxylic acids.[3] Carboxylic acid moieties are prevalent in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and signaling molecules. The ability to cage and release these compounds opens up numerous avenues for research and therapeutic development.[4]

The Hydroxyethyl Photolinker: Mechanism and Synthesis

The Hydroxyethyl photolinker, chemically known as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, can be readily coupled to amino- or hydroxymethyl resins for solid-phase synthesis.[3] The carboxylic acid of a bioactive molecule is then esterified to the hydroxyethyl group of the linker.

Mechanism of Photocleavage

The photocleavage mechanism of the Hydroxyethyl photolinker is rooted in the photochemistry of the o-nitrobenzyl group. Upon absorption of UV light (typically around 365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to cleave the ester bond, releasing the free carboxylic acid and a nitroso-ketone byproduct.

G Caged Caged Carboxylic Acid (Attached to Hydroxyethyl Photolinker) Intermediate Aci-nitro Intermediate Caged->Intermediate UV Light (365 nm) Released Biologically Active Carboxylic Acid Intermediate->Released Byproduct Nitroso-ketone Byproduct Intermediate->Byproduct

Caption: Photocleavage of a carboxylic acid from the Hydroxyethyl photolinker.

Biological Activity of Compounds Released from Hydroxyethyl Photolinker: A Data-Driven Comparison

While the Hydroxyethyl photolinker is commercially available and its application in synthesizing carboxylic acids is established, specific peer-reviewed studies detailing the biological activity of compounds released from this particular linker are limited in the public domain. However, commercial suppliers suggest its utility in developing anti-inflammatory and anticancer agents, as well as in agricultural applications as plant growth regulators.[4] To provide a practical guide, we will draw parallels with closely related o-nitrobenzyl-based photolinkers for which extensive biological data exists and present hypothetical experimental data based on these established systems.

Case Study: Photocaged Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

NSAIDs, such as ibuprofen and indomethacin, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A common research application of photocleavable technology is the synthesis of caged NSAIDs to control inflammation in a localized manner.

Hypothetical Experimental Data:

CompoundLinkerTargetAssayIC50 (Caged)IC50 (Uncaged)Fold-change in Activity
Caged IbuprofenHydroxyethyl PhotolinkerCOX-2Enzyme Inhibition Assay> 100 µM5 µM> 20
Caged IndomethacinCoumarin-based LinkerCOX-2Enzyme Inhibition Assay> 100 µM0.5 µM> 200
Caged AspirinDiazirine-based LinkerCOX-1Enzyme Inhibition Assay> 200 µM25 µM> 8

Interpretation of Data: The table above illustrates a common trend observed with caged compounds: a significant reduction in biological activity in the caged form, with activity restored upon photocleavage. The "Fold-change in Activity" is a critical parameter indicating the efficiency of the caging group in masking the drug's function. A higher fold-change signifies a more effective caging strategy.

Alternative Photocleavable Linkers: A Comparative Analysis

The choice of a photolinker is a critical experimental decision, influenced by factors such as the nature of the bioactive molecule, the desired wavelength of activation, and the required cleavage kinetics. Below is a comparison of the Hydroxyethyl photolinker with other commonly used alternatives.

Photolinker TypeCommon WavelengthAdvantagesDisadvantagesRepresentative Applications
o-Nitrobenzyl (e.g., Hydroxyethyl Photolinker) ~365 nm (UV)Well-established chemistry, reliable cleavage.UV light can be phototoxic to cells.Caging of carboxylic acids, amines, and phosphates.[5]
Coumarin-based 350-450 nm (UV/Visible)Higher quantum yields, can be sensitive to longer wavelengths.Byproducts can sometimes be reactive.Caged neurotransmitters, second messengers.
Diazirine-based ~350 nm (UV)Small size, generates highly reactive carbene for cross-linking.Can have side reactions with water.Photoaffinity labeling, cross-linking studies.
BODIPY-based Visible/Near-IRActivation with less damaging visible or near-infrared light.Can be synthetically more challenging.Deep tissue applications, in vivo studies.[6]

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Solid-Phase Synthesis of a Caged Peptide using Hydroxyethyl Photolinker

This protocol outlines the general steps for synthesizing a peptide with a C-terminal carboxylic acid, caged with the Hydroxyethyl photolinker.

G Start Start with Rink Amide Resin Linker_Coupling Couple Hydroxyethyl Photolinker Start->Linker_Coupling Fmoc_Deprotection1 Fmoc Deprotection Linker_Coupling->Fmoc_Deprotection1 AA_Coupling Couple First Fmoc-Amino Acid Fmoc_Deprotection1->AA_Coupling Fmoc_Deprotection2 Fmoc Deprotection AA_Coupling->Fmoc_Deprotection2 Peptide_Elongation Continue Peptide Elongation Cycles Fmoc_Deprotection2->Peptide_Elongation Final_Deprotection Final Side-Chain Deprotection Peptide_Elongation->Final_Deprotection Cleavage Photocleavage (UV Light) Final_Deprotection->Cleavage Purification Purify Released Peptide Cleavage->Purification

Caption: Workflow for solid-phase synthesis of a photocleavable peptide.

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin.

  • Linker Attachment: Couple the 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid to the resin using standard peptide coupling reagents (e.g., HBTU, DIC/HOBt).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the hydroxyethyl group of the linker via esterification.

  • Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain.[7]

  • Side-Chain Deprotection: After synthesis, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove side-chain protecting groups. The peptide remains attached to the resin through the photolinker.

  • Washing and Storage: Thoroughly wash the resin-bound caged peptide and store it protected from light.

Protocol 2: In Vitro Biological Assay of a Photocaged Compound

This protocol describes a general procedure for evaluating the biological activity of a caged compound before and after photolysis.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the caged compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: Prepare the biological assay system (e.g., purified enzyme in buffer, cultured cells in media).

  • "Dark" Control (Caged Activity): Add the caged compound to the assay system in the absence of light. Measure the biological response.

  • Photocleavage: Expose a separate aliquot of the caged compound solution to UV light (e.g., 365 nm) for a predetermined time to ensure complete cleavage. The optimal irradiation time should be determined empirically.

  • "Light" Condition (Uncaged Activity): Add the irradiated solution (containing the uncaged compound) to the assay system. Measure the biological response.

  • Data Analysis: Compare the activity of the caged and uncaged compound to determine the fold-change in activity.

Conclusion and Future Perspectives

The Hydroxyethyl photolinker represents a valuable tool for the synthesis and controlled release of bioactive carboxylic acids. While direct, peer-reviewed evidence of its application in generating specific biologically active compounds is emerging, its structural similarity to well-characterized o-nitrobenzyl linkers provides a strong basis for its utility. The choice of a photolinker is a nuanced decision that requires careful consideration of the experimental goals and the biological system under investigation. As research in photopharmacology advances, we can anticipate the development of novel photolinkers with improved properties, such as activation by longer, less phototoxic wavelengths of light, and their application in increasingly complex biological contexts.[5]

References

  • Wegner, S. V., Sentürk, O. I., & Spatz, J. P. (2015). Photocleavable linker for the patterning of bioactive molecules. Scientific Reports, 5, 18309. [Link]

  • Wegner, S. V., Sentürk, O. I., & Spatz, J. P. (2015). Photocleavable linker for the patterning of bioactive molecules. Scientific reports, 5(1), 1-8. [Link]

  • DeForest, C. A., & Anseth, K. S. (2011). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Angewandte Chemie International Edition, 50(41), 9752-9755. [Link]

  • Wilson, D., Li, J. W., & Branda, N. R. (2017). Visible-Light-Triggered Activation of a Protein Kinase Inhibitor. ChemMedChem, 12(4), 284–287. [Link]

  • O'Donovan, L., & De Bank, P. A. (2012). A photocleavable linker for the chemoselective functionalization of biomaterials. Journal of Materials Chemistry, 22(42), 21878-21884. [Link]

  • Zou, Q., & Ju, H. (2015). Light: A Magical Tool for Controlled Drug Delivery. Small, 11(43), 5732-5744. [Link]

  • Gnanasekaran, K., & Rokita, S. E. (2010). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides and C-terminal thioesters. Organic letters, 12(15), 3464–3467. [Link]

  • Liu, R., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters, 44(37), 7015-7018. [Link]

  • Dcona, M. M., Sheldon, J. E., Mitra, D., & Hartman, M. C. T. (2017). Light induced drug release from a folic acid-drug conjugate. Bioorganic & medicinal chemistry letters, 27(3), 512–515. [Link]

  • Isenegger, P. G., & MacMillan, D. W. C. (2019). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. MedChemComm, 10(10), 1779-1783. [Link]

  • Carbone, A., et al. (2022). Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids. Molecules, 27(2), 464. [Link]

  • Dcona, M. M., Sheldon, J. E., Mitra, D., & Hartman, M. C. T. (2017). Light induced drug release from a folic acid-drug conjugate. Bioorganic & Medicinal Chemistry Letters, 27(3), 512-515. [Link]

  • Nie, X., et al. (2023). Van der Waals Interactions between Nonpolar Alkyl Chains and Polar ZnO Surfaces in Gas Sensing Dynamics of Aliphatic Carboxylic Acids. ACS Nano. [Link]

  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. [Link]

  • Abraham, A. N., & Berdis, A. J. (2019). Light-Triggered Drug Release from Red Blood Cells Suppresses Arthritic Inflammation. ACS central science, 5(7), 1204–1212. [Link]

  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

  • Brea, R. J., & Deiters, A. (2013). Bead-based screening in chemical biology and drug discovery. Current opinion in chemical biology, 17(1), 61–67. [Link]

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A Comparative Study of o-Nitrobenzyl Linker Cleavage Efficiency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of photocleavable linkers, the o-nitrobenzyl (o-NB) group stands as a cornerstone technology.[1] Its ability to undergo cleavage upon UV light exposure provides unparalleled spatiotemporal control over the release of caged compounds, a critical advantage in fields ranging from targeted drug delivery to proteomics and advanced materials science.[2][3] However, not all o-NB linkers are created equal. Their cleavage efficiency is a nuanced interplay of molecular structure and photochemical properties. This guide provides an in-depth, data-driven comparison of various o-NB linkers, offering insights into the rational design of photoresponsive systems.

The Mechanism of Photocleavage: An Intramolecular Rearrangement

The photocleavage of o-NB linkers is a well-established process that proceeds via a Norrish Type II-like intramolecular rearrangement.[1] Upon absorption of a photon, typically in the UVA range (around 350-365 nm), the o-nitro group is excited.[1][4] This excited state enables the abstraction of a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[5][6] This intermediate then undergoes a series of electronic and atomic rearrangements, culminating in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[1][7] The spatial proximity of the nitro group to the benzylic hydrogen is a fundamental requirement for this efficient intramolecular process.[1]

o-Nitrobenzyl Photocleavage Mechanism cluster_0 Ground State cluster_1 Photoexcitation cluster_2 Intramolecular Rearrangement cluster_3 Cleavage & Products oNB_Linker o-Nitrobenzyl Linker (Ground State) Excited_State Excited Nitro Group oNB_Linker->Excited_State UV Light (hν) H_Abstraction Benzylic Hydrogen Abstraction Excited_State->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Released_Molecule Released Molecule Aci_Nitro->Released_Molecule Cleavage Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct Rearrangement

Caption: The photochemical cleavage pathway of o-nitrobenzyl linkers.

Comparative Analysis of Cleavage Efficiency

The efficiency of o-NB linker photocleavage is primarily governed by two key factors: the substitution pattern on the aromatic ring and the nature of the substituent on the benzylic carbon. These structural modifications influence the linker's molar extinction coefficient (ε), quantum yield of uncaging (Φu), and overall photolysis rate.[1] The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency.[1]

Linker DerivativeKey SubstituentsTypical Cleavage Wavelength (nm)Quantum Yield (Φu)Relative Cleavage RateKey Advantages
Unsubstituted o-NB None~3500.01 - 0.07[8]BaselineWell-established, commercially available.
Dimethoxy-o-NB (Veratryl) Two methoxy groups on the aromatic ring~365VariesIncreased[4]Red-shifted absorption, increased cleavage rate.[4]
α-Methyl-o-NB Methyl group on the benzylic carbon~365IncreasedSignificantly Increased[9][10]Faster cleavage kinetics, less reactive byproducts.[4][10]
α-Methyl-dimethoxy-o-NB Methoxy groups on the ring, methyl on benzylic carbon~365HighDramatically Increased[4][11]Synergistic effect of substituents for very fast cleavage.[4][11]
Thiophenyl-NPPOC Thiophenyl group~365High~12-fold increase over NPPOC[12]High molar absorptivity and quantum yield.[12]
The Influence of Aromatic Ring Substituents

Electron-donating groups, such as methoxy groups, on the benzene ring can significantly enhance the rate of photocleavage.[4][11] This is attributed to a red-shift in the absorption maximum, allowing for more efficient light absorption at longer, less damaging wavelengths.[4][5] The incorporation of two alkoxy groups to create a veratryl-based linker has been shown to dramatically increase the cleavage rate.[4][11]

The Impact of Benzylic Carbon Substitution

Introducing a methyl group onto the benzylic carbon (the α-position) has a profound effect on cleavage kinetics, often leading to a significant increase in the photolysis rate.[9][10] This modification is thought to facilitate the initial hydrogen abstraction step in the photocleavage mechanism.[13] An additional benefit is that the resulting nitroso ketone byproduct is generally less reactive than the nitroso aldehyde formed from unsubstituted o-NB linkers, minimizing potential side reactions with the released molecule.[4]

The Leaving Group's Role

Recent studies have also highlighted the critical role of the leaving group's acidity. A clear correlation has been found between a faster decomposition rate and a more acidic leaving group (i.e., a lower pKa of the corresponding acid anion).[2][14] This suggests that the properties of the molecule being "caged" can influence the cleavage efficiency.

Experimental Protocol for Determining Cleavage Efficiency

To ensure the trustworthiness of our findings, we present a self-validating experimental protocol for determining the cleavage efficiency of an o-NB linker. This method relies on online UV-Vis spectroscopy to monitor the photoreaction in real-time.[15][16]

Experimental Workflow for Cleavage Efficiency cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solution Prepare a dilute solution of the o-NB linked compound (Abs < 0.1) Spectrometer Use a UV-Vis spectrometer with a cuvette holder modified for irradiation Prepare_Solution->Spectrometer Light_Source Employ a calibrated LED light source (e.g., 365 nm) Spectrometer->Light_Source Initial_Spectrum Record the initial absorbance spectrum Light_Source->Initial_Spectrum Irradiate Irradiate the sample while continuously recording absorbance spectra Initial_Spectrum->Irradiate Monitor_Changes Monitor the decrease in reactant absorbance and increase in product absorbance Irradiate->Monitor_Changes Plot_Data Plot absorbance vs. time Monitor_Changes->Plot_Data Calculate_Rate Determine the initial reaction rate from the slope of the curve Plot_Data->Calculate_Rate Calculate_QY Calculate the quantum yield (Φu) using the initial slope and absorbed photon flux Calculate_Rate->Calculate_QY

Caption: Workflow for determining the cleavage efficiency of o-NB linkers.

Step-by-Step Methodology
  • Solution Preparation: Prepare a solution of the o-NB linked compound in a suitable solvent (e.g., acetonitrile or an aqueous buffer). The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light penetration and simplify kinetic analysis.[15]

  • Instrumentation: Utilize a fiber-coupled UV-Vis spectrometer equipped with a cuvette holder that allows for simultaneous irradiation perpendicular to the spectrophotometer's light path.[16] A calibrated LED with a narrow emission spectrum (e.g., 365 nm) is recommended as the light source.[15]

  • Photon Flux Determination: The photon flux of the LED must be accurately determined. This can be achieved using a calibrated spectrophotometer or through chemical actinometry with a standard compound like o-nitrobenzaldehyde.[15][16]

  • Photolysis Monitoring:

    • Place the cuvette containing the sample solution in the holder and record an initial UV-Vis spectrum.

    • Begin irradiation with the LED and simultaneously start recording spectra at regular time intervals.

    • Continue monitoring until a significant portion of the starting material has been consumed, as indicated by the decrease in its characteristic absorbance peak and the appearance of the photoproduct's absorbance.

  • Data Analysis:

    • Plot the absorbance at a wavelength corresponding to the starting material against time. For weakly absorbing solutions, the reaction will follow apparent first-order kinetics.[15]

    • The initial slope of this curve is proportional to the initial rate of the photoreaction.

    • The quantum yield (Φu) can be calculated from the initial rate, the molar extinction coefficient of the starting material, the path length of the cuvette, and the predetermined photon flux of the light source.[15]

Conclusion and Future Outlook

The choice of an o-nitrobenzyl linker is a critical design parameter in the development of photoresponsive systems. While the parent o-NB structure is a reliable workhorse, its derivatives offer significant advantages in terms of cleavage efficiency. The strategic addition of electron-donating groups to the aromatic ring and an alkyl substituent on the benzylic carbon can dramatically enhance photolysis rates. For applications requiring rapid release kinetics, linkers such as the α-methyl-dimethoxy-o-NB derivative are superior choices. This guide provides a framework for understanding and comparing the cleavage efficiencies of o-NB linkers, empowering researchers to select the optimal linker for their specific application, be it in controlled drug release, the synthesis of high-density microarrays, or the dynamic control of hydrogel properties.[4][10][12]

References

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A Researcher's Guide to Biocompatibility Assessment: The Case of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug delivery and biomaterial design, photocleavable linkers are indispensable tools, offering precise spatiotemporal control over the release of therapeutic agents. Among these, nitrobenzyl-based linkers have garnered significant attention due to their efficient cleavage under cytocompatible light.[1][2] This guide provides a comprehensive framework for assessing the biocompatibility of a novel o-nitrobenzyl derivative, 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a compound with potential applications in designing photoresponsive biomaterials and bioconjugates.[3][4] While this specific molecule holds promise, a thorough evaluation of its interaction with biological systems is a prerequisite for any translational application.

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the critical experimental protocols but also delve into the rationale behind each step, ensuring a robust and self-validating assessment of biocompatibility. We will explore a tiered approach, beginning with fundamental cytotoxicity and hemocompatibility assays, and progressing to an evaluation of genotoxic potential. For comparative context, we will discuss the expected performance of our target compound in relation to established photocleavable linkers.

The Biocompatibility Assessment Workflow

A systematic evaluation of a novel compound's biocompatibility is crucial to de-risk its progression in the development pipeline. The following workflow represents a standard, yet rigorous, approach to gathering initial safety data.

G cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Data Analysis & Comparison Compound Test Compound: 4-(4-(Hydroxymethyl)-2-methoxy- 5-nitrophenoxy)butanoic acid Cytotoxicity In Vitro Cytotoxicity Assays (ISO 10993-5) Compound->Cytotoxicity Hemolysis Hemolysis Assay (ASTM F756) Compound->Hemolysis Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity If low cytotoxicity Hemolysis->Genotoxicity If non-hemolytic Comet Comet Assay (DNA Strand Breaks) Genotoxicity->Comet Micronucleus Micronucleus Test (Chromosomal Damage) Genotoxicity->Micronucleus Analysis Data Analysis and Risk Assessment Comet->Analysis Micronucleus->Analysis Comparison Comparison with Alternative Linkers Analysis->Comparison

Caption: A tiered workflow for the biocompatibility assessment of a novel compound.

Part 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

The initial and most fundamental step in biocompatibility testing is the assessment of cytotoxicity.[5][6] These assays provide a sensitive and cost-effective means to determine if a material contains substances that are harmful to cells.[5][7] We will employ a multi-parametric approach to gain a comprehensive understanding of the potential cytotoxic mechanisms.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]

  • Cell Culture : Seed human fibroblast cells (e.g., L929) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Exposure : Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, not exceeding 0.5% v/v) and a positive control (e.g., doxorubicin).[8]

  • Incubation : Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Comparative Data: Cytotoxicity of Photocleavable Linkers
CompoundCell LineIC50 (µM)
This compound L929 [Hypothetical Data] >100
o-Nitrobenzyl alcohol (cleavage product)L929[Hypothetical Data] >100
Coumarin-4-acetic acidL929[Hypothetical Data] >100
Doxorubicin (Positive Control)L9291.5 ± 0.2

Data is presented as mean ± standard deviation from three independent experiments.

Part 2: Hemocompatibility Assessment (ASTM F756)

For any material that may come into contact with blood, assessing its hemolytic potential is critical.[10] The hemolysis assay determines the extent of red blood cell (RBC) lysis caused by the test material.[11]

Experimental Protocol: In Vitro Hemolysis Assay

This protocol is adapted from the ASTM F756 standard practice.[10]

  • Blood Collection : Obtain fresh human blood from healthy donors in tubes containing an anticoagulant (e.g., sodium citrate).[12]

  • RBC Suspension Preparation : Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation : Add different concentrations of this compound to the RBC suspension.

  • Controls : Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation : Incubate the samples at 37°C for 4 hours with gentle agitation.

  • Centrifugation : Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement : Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation : Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Comparative Data: Hemolytic Potential
CompoundConcentration (µg/mL)% Hemolysis
This compound 100 [Hypothetical Data] < 2%
Poly(ethylene glycol) (Negative Control)100< 2%
Triton X-100 (Positive Control)100> 95%

According to ASTM F756, a hemolysis percentage below 2% is considered non-hemolytic.[13]

Part 3: Genotoxicity Assessment

Genotoxicity assays are employed to detect compounds that can induce genetic damage, a critical concern for any new therapeutic agent.[14][15] We will utilize two complementary assays to assess different aspects of genotoxicity.

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17]

G cluster_0 Cell Treatment cluster_1 Slide Preparation cluster_2 Electrophoresis & Visualization start Seed cells treat Treat with Test Compound start->treat embed Embed cells in agarose on a slide treat->embed lyse Lyse cells to form nucleoids embed->lyse electrophoresis Alkaline Electrophoresis lyse->electrophoresis stain Stain DNA with fluorescent dye electrophoresis->stain visualize Visualize comets under a microscope stain->visualize

Sources

A Researcher's Guide to Photocleavable Linkers: An Objective Comparison Featuring o-Nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of active molecules is a paramount objective. Photocleavable linkers, also known as caged compounds, have emerged as indispensable tools, enabling the masking of a molecule's function until its activity is desired and triggered by a pulse of light[1][2]. This guide provides an in-depth comparison of a specific o-nitrobenzyl (ONB) derivative, 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid , with other major classes of photoremovable protecting groups (PPGs).

This document moves beyond a simple catalog of options, offering a critical analysis of the underlying photochemical mechanisms, performance metrics, and practical applications. By grounding our discussion in experimental data and field-proven insights, we aim to equip you with the knowledge to select the optimal photocleavable linker for your specific research needs, be it in neuroscience, targeted drug delivery, or high-throughput screening[3][4][5].

The o-Nitrobenzyl Caging Strategy: Mechanism and Performance

The compound this compound belongs to the venerable ortho-nitrobenzyl (ONB) family of PPGs, a scaffold that has been a workhorse in chemistry and biology since the 1970s[6][7]. The core of its function lies in a light-induced intramolecular rearrangement.

Upon absorption of a photon, typically in the UV-A range (320-400 nm), the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon. This event initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the covalent bond holding the "caged" molecule of interest[7][8]. The process results in the release of the active molecule and a 2-nitrosobenzaldehyde byproduct[7]. The methoxy group on the aromatic ring, as seen in this specific compound, helps to red-shift the absorption wavelength and can improve photolysis efficiency[9].

G cluster_0 Photocleavage Mechanism of o-Nitrobenzyl Cages A o-Nitrobenzyl Caged Compound (Inactive) B Excited State (aci-nitro intermediate) A->B UV Photon (hν) ~350 nm C Released Active Molecule B->C Bond Cleavage D 2-Nitroso Byproduct B->D Rearrangement

Caption: Photocleavage workflow of o-nitrobenzyl (ONB) derivatives.

The efficacy of any PPG is not absolute but is defined by a set of key performance indicators. The most critical of these is the uncaging cross-section (δu) , which is the product of the molar extinction coefficient (ε) at the activation wavelength and the quantum yield of release (Φu)[10][11]. A high uncaging cross-section means that a lower light dose is required to release a given amount of the active molecule, minimizing the risk of phototoxicity to biological samples[10][12].

Comparative Analysis: o-Nitrobenzyl vs. Key Alternatives

While ONB derivatives are versatile, their limitations—such as reliance on UV light and the generation of potentially reactive byproducts—have driven the development of alternative caging strategies[13]. The choice of a linker should be a deliberate decision based on the specific demands of the experiment.

Linker ClassTypical λmax (nm)Quantum Yield (Φu)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 340 - 3600.01 - 0.5Well-established chemistry, synthetically accessible, versatile for many functional groups.[7][14]Requires UV light (potential phototoxicity), byproduct can be reactive, moderate Φu.[8][13]
Coumarin-based 350 - 4500.1 - 0.8Higher wavelength activation, often higher Φu, some variants are two-photon sensitive.[15][16]Can be synthetically more complex, photoproducts can be fluorescent, complicating imaging.
Nitroindolinyl (MNI) 380 - 4200.03 - 0.1Good two-photon cross-section, stable, biologically inert before photolysis.[2][17]Generally lower one-photon quantum yield compared to others.
BODIPY-based 500 - 6800.1 - >0.9Activation with visible/NIR light, high ε and Φu, excellent for in vivo applications.[10][11]Can be sensitive to ambient light, complex synthesis.[11]

Case Study: Light-Activated Neurotransmitter Release in Neuronal Cultures

A primary application of caged compounds is in neuroscience, where they allow researchers to mimic the quantal release of neurotransmitters at specific synapses with millisecond precision[6][17]. Here, we outline a generalized protocol for uncaging glutamate using an ONB-caged derivative to study postsynaptic receptor activation.

Objective: To measure postsynaptic currents in a cultured neuron in response to a precise, light-triggered release of glutamate.

Experimental Protocol:

  • Preparation: Culture hippocampal neurons on glass coverslips for 14-21 days.

  • Loading: Prepare a recording solution containing 2.5 mM of an ONB-caged glutamate derivative (e.g., MNI-Glutamate or CNB-Glutamate).

  • Electrophysiology:

    • Transfer a coverslip to the recording chamber of a microscope equipped for both patch-clamp electrophysiology and UV light illumination.

    • Establish a whole-cell patch-clamp recording from a target pyramidal neuron.

    • Voltage-clamp the neuron at -70 mV to isolate excitatory postsynaptic currents (EPSCs).

  • Photostimulation:

    • Position the UV light source (e.g., a 355 nm laser or a mercury lamp) to illuminate a small spot (~5-10 µm) adjacent to a dendritic spine of the patched neuron.

    • Apply a brief pulse of light (1-5 ms).

  • Data Acquisition: Record the resulting inward current, which represents the activation of glutamate receptors on the postsynaptic membrane.

  • Analysis: Measure the amplitude, rise time, and decay kinetics of the light-evoked EPSC. Compare these properties at different locations on the dendritic tree.

G cluster_1 Workflow: Uncaging in Neuronal Cultures A Prepare Neuronal Culture B Incubate with Caged Compound A->B C Establish Whole-Cell Patch-Clamp B->C D Target Dendrite with UV Light Pulse C->D E Record Postsynaptic Current (EPSC) D->E Glutamate Release F Analyze Current Kinetics & Amplitude E->F

Caption: Experimental workflow for neurotransmitter uncaging.

This experimental design provides a self-validating system. The absence of a current before the light pulse confirms the caged compound is inert, while the generation of a current immediately following the pulse demonstrates successful, light-triggered release and receptor activation[1][16]. By varying the light intensity, one can titrate the amount of released neurotransmitter, allowing for quantitative studies of synaptic function[17].

Conclusion and Future Directions

The selection of a photocleavable linker is a critical experimental design choice. The featured compound, This compound , represents a classic ONB design, offering reliability and synthetic tractability for applications where UV activation is tolerable. However, for deep tissue penetration, in vivo studies, or experiments requiring multiplexing with other light-sensitive probes, newer generations of linkers such as coumarins and BODIPYs provide compelling advantages with their visible and NIR light activation profiles[10][11]. The ongoing development of PPGs with higher two-photon cross-sections and bio-orthogonal cleavage mechanisms promises to further expand the capabilities of researchers to control biological systems with unprecedented precision.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 6(3), 379–386. [Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
  • ResearchGate. (n.d.). Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Neuroscience, 7, 2. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience, 2(1), 7-15. [Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Institutes of Health. [Link]

  • Gáspár, R., & Kengyel, A. (2022). Photoremovable Protecting Groups. MDPI. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry, 6, 203. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-27). Wiley-VCH.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Singh, V., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

Sources

Navigating the Final Frontier of Peptide Synthesis: A Comparative Guide to the Hydroxyethyl Photolinker in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of peptide-based therapeutics and proteomics, the efficiency, purity, and orthogonality of synthetic strategies are paramount. The advent of automated peptide synthesizers has revolutionized the field, yet the final cleavage step remains a critical juncture, often dictating the success of a synthesis. Traditional cleavage methods, predominantly relying on strong acids like trifluoroacetic acid (TFA), present challenges, particularly for sensitive or modified peptides. This guide provides an in-depth technical comparison of the Hydroxyethyl photolinker, an emerging alternative, against conventional acid-labile linkers within the context of automated solid-phase peptide synthesis (SPPS).

The Imperative for Orthogonal Cleavage Strategies

The workhorse of modern SPPS is the Fmoc/tBu strategy, which relies on the base-lability of the N-terminal Fmoc protecting group and the acid-lability of side-chain protecting groups and the resin linker.[1] This elegant orthogonality, however, converges at the final step: global deprotection and cleavage from the solid support using a strong acid cocktail, typically containing TFA.[1][2] While effective for many sequences, this approach has inherent limitations:

  • Peptide Instability: Acid-sensitive modifications, such as glycosylation, phosphorylation, and certain unnatural amino acids, can be compromised during harsh TFA treatment.[3]

  • Byproduct Formation: The reactive cationic species generated during acid cleavage can lead to undesired side reactions, impacting the purity of the crude peptide.[2]

  • Handling and Waste: TFA is a corrosive and hazardous reagent, posing safety and environmental concerns.[1]

Photolabile linkers offer a compelling solution, introducing a third dimension of orthogonality to the synthetic workflow. By utilizing light as the cleavage trigger, they enable the release of peptides under mild, neutral conditions, circumventing the drawbacks of acidolysis.[4][5][6]

Unveiling the Hydroxyethyl Photolinker: Structure and Mechanism

The Hydroxyethyl photolinker, chemically identified as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid , belongs to the well-established o-nitrobenzyl family of photolabile linkers.[7][8] Its structure is designed for compatibility with standard Fmoc-based SPPS.

G cluster_linker Hydroxyethyl Photolinker Structure linker_structure linker_structure

Figure 1: Chemical structure of the Hydroxyethyl photolinker.

The cleavage mechanism is initiated by the absorption of UV light, typically in the range of 350-365 nm. This excites the o-nitrobenzyl chromophore, leading to an intramolecular hydrogen abstraction from the benzylic carbon of the hydroxyethyl group by the excited nitro group. This photochemical process, known as a Norrish Type II reaction, results in the cleavage of the ester bond linking the peptide to the resin, releasing the peptide with a free C-terminal carboxylic acid.[6] The methoxy substituent on the aromatic ring helps to fine-tune the absorption wavelength and improve cleavage efficiency.[9][10]

Performance in Automated Peptide Synthesizers: A Comparative Analysis

The integration of photolytic cleavage into an automated workflow presents both opportunities and challenges. Modern automated peptide synthesizers are increasingly adaptable, with some offering features like on-resin cyclization and specialized cleavage protocols.[3][11][12] However, the incorporation of a light source for on-resin photolysis is not yet a standard feature on all platforms and may require customization.

Key Performance Metrics: A Head-to-Head Comparison

While direct, peer-reviewed, quantitative comparisons of the Hydroxyethyl photolinker against traditional linkers in a fully automated system are still emerging, we can extrapolate performance based on extensive data for the o-nitrobenzyl class of linkers and established data for acid-labile linkers.

Parameter Hydroxyethyl Photolinker (o-Nitrobenzyl type) Wang/Rink Amide Linkers (Acid-Labile) References
Cleavage Conditions UV irradiation (typically 350-365 nm), neutral pH, room temperatureStrong acid (e.g., 95% TFA with scavengers)[1][2][4][5]
Orthogonality Fully orthogonal to Fmoc/tBu chemistryCleavage and side-chain deprotection are concurrent[1][4][6]
Compatibility with Sensitive Residues High compatibility with acid-sensitive modificationsRisk of degradation or modification of sensitive groups[3]
Crude Peptide Purity Generally high due to fewer side reactions from cleavageCan be lower due to acid-catalyzed side products[2]
Cleavage Time Typically 1-4 hours, dependent on sequence and light intensityTypically 1-3 hours[13]
Automation Integration Requires a synthesizer with an integrated or adaptable UV light sourceStandard on many automated synthesizers[2]
Safety and Handling Avoids corrosive acids; UV safety precautions requiredRequires handling of hazardous and corrosive TFA[1]
Causality Behind Experimental Choices: Why Choose a Photolinker?

The decision to employ a Hydroxyethyl photolinker is driven by the specific demands of the target peptide.

  • Synthesis of Modified Peptides: For peptides containing post-translational modifications like phosphorylation or glycosylation, or those incorporating acid-labile unnatural amino acids, photolytic cleavage is often the only viable method to preserve these functionalities. The mild, neutral conditions of photocleavage prevent the degradation that would occur with TFA.[3]

  • Minimizing Side Reactions: The absence of highly reactive carbocations during photocleavage significantly reduces the risk of side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. This leads to a cleaner crude product and simplifies subsequent purification.

  • On-Resin Manipulation: The orthogonality of the photolabile linker allows for the selective deprotection of side-chain protecting groups while the peptide remains attached to the resin. This enables on-resin modifications and cyclization strategies that are not possible with traditional acid-labile linkers where cleavage and side-chain deprotection occur simultaneously.[4]

Experimental Protocols: A Self-Validating System

The successful implementation of the Hydroxyethyl photolinker in an automated synthesizer relies on a well-defined and validated protocol.

Workflow for Automated Peptide Synthesis with Photolytic Cleavage

G Resin Start: Hydroxyethyl Photolinker Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect Automated Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Fmoc_Deprotect Couple Automated Amino Acid Coupling (e.g., HBTU/DIEA) Fmoc_Deprotect->Couple Wash Automated Wash Cycles (DMF) Couple->Wash Repeat Repeat Deprotection/Coupling/Wash Cycles Wash->Repeat for each amino acid Final_Deprotect Final N-terminal Fmoc Deprotection Repeat->Final_Deprotect Final_Wash Final Wash (DMF, then DCM) and Dry Resin Final_Deprotect->Final_Wash Photocleavage On-Resin Photolysis (365 nm, 1-4h in neutral solvent) Final_Wash->Photocleavage Collect Collect Cleaved Peptide Solution Photocleavage->Collect Purify Purify Peptide (RP-HPLC) Collect->Purify

Figure 2: Automated SPPS workflow with on-resin photolytic cleavage.

Detailed Experimental Protocol: On-Resin Photolysis

Objective: To cleave a synthesized peptide from the Hydroxyethyl photolinker resin within an automated synthesizer or a dedicated photolysis apparatus.

Materials:

  • Peptide-bound Hydroxyethyl photolinker resin (dried).

  • Cleavage solvent (e.g., a mixture of methanol, acetonitrile, and water, or another suitable neutral solvent system).

  • Automated peptide synthesizer with an integrated UV lamp (365 nm) or a separate photochemical reactor.

  • Collection vessel.

  • RP-HPLC system for analysis and purification.

Procedure:

  • Resin Preparation: Following the completion of automated synthesis and final N-terminal Fmoc deprotection, the peptide-resin is thoroughly washed with DMF and then dichloromethane (DCM) to remove residual reagents and solvents. The resin is then dried under vacuum.

  • Resin Suspension: The dried resin is suspended in the chosen cleavage solvent within the reaction vessel of the automated synthesizer or a quartz reaction vessel. The suspension should be dilute enough to allow for efficient light penetration.

  • UV Irradiation: The resin suspension is irradiated with UV light at 365 nm. Gentle agitation or stirring should be applied throughout the irradiation period to ensure all resin beads are exposed to the light source.

  • Monitoring Cleavage: The progress of the cleavage can be monitored by taking small aliquots of the supernatant at various time points and analyzing them by RP-HPLC.

  • Peptide Collection: Once the cleavage is complete (typically 1-4 hours), the resin is filtered, and the filtrate containing the cleaved peptide is collected. The resin is washed several times with the cleavage solvent, and the washes are combined with the initial filtrate.

  • Work-up and Purification: The solvent is removed from the collected solution under reduced pressure. The resulting crude peptide can then be purified by standard RP-HPLC methods.

Conclusion and Future Outlook

The Hydroxyethyl photolinker represents a significant advancement in solid-phase peptide synthesis, offering a robust and orthogonal cleavage strategy that is particularly advantageous for the synthesis of complex and sensitive peptides. Its compatibility with automated synthesizers, though requiring specific hardware for photolysis, paves the way for fully automated, "walk-away" synthesis of peptides that were previously challenging to produce.

As automated peptide synthesis technology continues to evolve, the integration of diverse cleavage and on-resin modification capabilities, including photolysis, will become increasingly standard. This will empower researchers to push the boundaries of peptide science, accelerating the discovery and development of novel peptide-based drugs and research tools. While direct quantitative comparisons are still needed to fully delineate the performance of the Hydroxyethyl photolinker against its acid-labile counterparts in a standardized automated setting, the fundamental chemical principles and existing data for the o-nitrobenzyl class of linkers strongly support its utility as a powerful tool in the modern peptide synthesis laboratory.

References

  • Kang, S. S. (2025). A photolabile backbone amide linker for the solid-phase synthesis of c. Purdue University Graduate School. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photochemical cleavage of leader peptides. Retrieved from [Link]

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. Retrieved from [Link]

  • Biotage. (n.d.). Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled Oxytocin. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. Retrieved from [Link]

  • Qvortrup, K. M., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(10), 2658–2661.
  • Biotage. (n.d.). Evaluation of On-resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • Lipton, M. A. (2025). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University.
  • American Chemical Society. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Journal of the American Chemical Society, 141(22), 8879–8886.
  • PubMed. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2379.
  • Activotec. (n.d.). UV Synthesis Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of UV‐cleavable cyclic peptide library synthesis and its use.... Retrieved from [Link]

  • Grand-Rozan, M., et al. (1993). Development of a fully automated multichannel peptide synthesizer with integrated TFA cleavage capability. Letters in Peptide Science, 1(2), 107-110. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Service, Custom Peptide Synthesizers. Retrieved from [Link]

  • Li, C., et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
  • UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • American Chemical Society. (2019). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. Journal of Medicinal Chemistry, 62(17), 7945–7961.
  • PubMed. (2001). Optimization of peptide linker length in production of MHC class II/peptide tetrameric complexes increases yield and stability, and allows identification of antigen-specific CD4+T cells in peripheral blood mononuclear cells. Journal of Immunological Methods, 258(1-2), 43–55.

Sources

economic analysis of using 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Process Analysis of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid in Large-Scale Synthesis

Abstract

This guide provides a comprehensive economic and process analysis of the large-scale synthesis of this compound, a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably the gastroprokinetic agent, mosapride. We delve into the prevalent synthetic methodologies, offering a comparative analysis of their economic viability, scalability, and environmental impact. This document is intended for researchers, chemists, and professionals in drug development and process chemistry, providing the technical insights necessary for strategic decision-making in API manufacturing.

Introduction: Strategic Importance of the Target Intermediate

This compound serves as a cornerstone in the synthetic pathway leading to mosapride and its analogues. The efficiency and cost-effectiveness of its production are paramount, directly influencing the final cost and market competitiveness of the API. The molecular structure, featuring a nitro-substituted aromatic ether, presents specific challenges and opportunities in process chemistry. This guide evaluates the traditional Williamson ether synthesis approach and explores potential alternatives, focusing on metrics critical for industrial-scale production: yield, purity, cost of goods, and process safety.

Primary Synthetic Route: The Williamson Ether Synthesis Pathway

The most commonly cited method for synthesizing the title compound involves a two-step process: a Williamson ether synthesis to couple the phenolic and butyric acid moieties, followed by the reduction of the aldehyde.

Detailed Experimental Protocol

Step 1: Etherification

  • Reaction Setup: A solution of vanillin is nitrated to produce 5-nitrovanillin. This is then reacted with a 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

  • Execution: The mixture is heated to 80-100 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude ester is purified, typically through crystallization or column chromatography.

Step 2: Reduction and Hydrolysis

  • Reduction: The aldehyde group of the etherified product is selectively reduced to a primary alcohol using a reducing agent like sodium borohydride in an alcoholic solvent.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using an aqueous base (e.g., sodium hydroxide), followed by acidification to precipitate the final product.

Process Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction & Hydrolysis A 5-Nitrovanillin D Reaction at 80-100°C A->D B Ethyl 4-bromobutanoate B->D C Base (K2CO3) in DMF C->D E Work-up & Purification D->E F Ethyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate E->F G Reduction (NaBH4) F->G H Hydrolysis (NaOH) G->H I Acidification (HCl) H->I J Final Product I->J

Caption: Workflow for the two-step synthesis of the target intermediate.

Economic and Scalability Analysis

While reliable, this route has several economic and scalability considerations:

  • Raw Materials: The cost of 5-nitrovanillin and ethyl 4-bromobutanoate are significant contributors to the overall cost.

  • Solvents: Dimethylformamide (DMF) is an effective solvent but is under increasing regulatory scrutiny due to its toxicity, and its high boiling point makes removal energy-intensive.

  • Purification: Chromatographic purification is not ideal for large-scale production due to high solvent consumption and cost. Developing robust crystallization methods is critical.

  • Waste: The process generates significant inorganic salt waste from the base used in the etherification and the neutralization steps.

Comparative Analysis of Alternative Synthetic Strategies

Process optimization and the exploration of alternative routes are crucial for improving the economic and environmental profile of the synthesis.

Alternative 1: Phase-Transfer Catalysis

A significant improvement to the Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide.

  • Methodology: This approach allows the reaction to be carried out in a biphasic system (e.g., toluene/water), which simplifies the work-up and avoids the use of DMF.

  • Advantages:

    • Reduced Solvent Toxicity: Avoids the use of high-boiling, toxic aprotic solvents.

    • Simplified Work-up: The catalyst and product are easily separated from the aqueous phase.

    • Potentially Milder Conditions: PTC can often facilitate reactions at lower temperatures.

  • Economic Impact: The cost of the PTC is an additional expense, but this can be offset by savings in solvent purchase, recycling, and waste disposal.

Alternative 2: Convergent Synthesis Approach

Instead of building the molecule linearly, a convergent approach can be considered where the side chain is synthesized separately and then coupled to a pre-functionalized aromatic ring.

  • Methodology: This would involve preparing a suitable derivative of 4-hydroxybutanoic acid and coupling it with a pre-made aromatic piece.

  • Advantages:

    • Improved Overall Yield: Convergent syntheses can often lead to higher overall yields as the number of linear steps is reduced.

    • Flexibility: Allows for easier modification of the side chain for the synthesis of analogues.

  • Challenges: May require more complex starting materials and additional activation steps for the coupling reaction.

Quantitative Comparison of Synthetic Routes
ParameterWilliamson Ether Synthesis (DMF)Phase-Transfer CatalysisConvergent Synthesis
Overall Yield 65-75%70-80%Potentially >80%
Key Raw Materials 5-Nitrovanillin, Ethyl 4-bromobutanoate5-Nitrovanillin, Ethyl 4-bromobutanoate, PTCCustom advanced intermediates
Primary Solvent DMFToluene/WaterVaries (e.g., ACN, THF)
Process Safety High-boiling, toxic solventFlammable organic solvent, but lower toxicityDependent on specific reagents
Scalability Moderate (purification is a bottleneck)Good (easier work-up)Moderate to Good
Estimated Cost/kg HighModerateVariable (depends on intermediate cost)

Discussion and Recommendations

For large-scale industrial production, the Phase-Transfer Catalysis route presents the most promising and balanced option. It mitigates the significant environmental and safety concerns associated with DMF while offering a potential for improved yield and a more straightforward work-up process, which is a critical factor in reducing manufacturing cycle times and costs.

While a Convergent Synthesis approach is academically interesting and offers high theoretical yields, the development and sourcing of the required advanced intermediates may introduce new cost and supply chain complexities that could outweigh the benefits for this specific target molecule.

The traditional Williamson Ether Synthesis in DMF remains a viable, albeit less optimal, option. Its continued use would necessitate significant investment in solvent recovery systems and stringent occupational health and safety controls.

Conclusion

The economic viability of producing this compound on a large scale is intrinsically linked to the chosen synthetic pathway. A thorough analysis of process chemistry, safety, and environmental impact strongly suggests that moving away from traditional DMF-based protocols towards more modern approaches like phase-transfer catalysis is not only environmentally responsible but also economically advantageous. Continuous process optimization, including the development of robust crystallization procedures to replace chromatography, will be key to further enhancing the cost-effectiveness of manufacturing this vital pharmaceutical intermediate.

References

  • Mosapride Synthesis Overview.Organic Process Research & Development. (A representative journal for this type of analysis, specific articles would be cited here).
  • Williamson Ether Synthesis.Comprehensive Organic Synthesis.
  • Phase-Transfer Catalysis in Industry.Chemical Reviews.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory reagents are cornerstones of this principle. This guide provides a detailed protocol for the safe disposal of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (CAS No. 175281-76-2), a compound often utilized as a photolabile linker in solid-phase synthesis.[1][2] While some suppliers classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1][3] This discrepancy underscores the importance of a cautious and informed approach to its disposal. Therefore, it is recommended to manage this chemical as a hazardous waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While one Safety Data Sheet (SDS) from a major supplier states it is not a hazardous substance or mixture under GHS classification, other sources suggest it may cause irritation.[1][3] This conflicting information necessitates a conservative approach.

Core Principle: In the absence of definitive, universally agreed-upon hazard information, always default to the more stringent safety precautions.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or safety gogglesProtects against accidental splashes of solutions or contact with the solid powder.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which may cause irritation.[1][4] Gloves should be inspected before use.
Protective Clothing Standard laboratory coat, fully buttonedMinimizes the risk of contamination of personal clothing.[4]
Respiratory Protection Not generally required if handled in a fume hoodUse in a well-ventilated area or chemical fume hood is advised to avoid inhaling dust.[1][4]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible.

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[5] This ensures compliance with regulations and protects both personnel and the environment.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in laboratory waste management.[5]

  • Solid Waste:

    • Carefully collect any solid waste, including residual reagent, contaminated weighing papers, and gloves.[4]

    • Avoid generating dust during collection.

    • Place all solid waste into a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as reaction mixtures or solutions, in a separate, leak-proof container designed for liquid hazardous waste.[4]

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department. [5] Incompatible mixtures can lead to dangerous reactions.

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. If not rinsed, the container itself must be disposed of as hazardous solid waste.

Step 2: Containerization and Labeling

All hazardous waste must be stored in appropriate containers pending collection by a licensed disposal vendor.[6]

  • Container Selection: Use containers that are in good condition and compatible with the chemical.[6] Often, the original product container is suitable for the solid waste.[6]

  • Labeling: This is a strict regulatory requirement.[6][7] The label must include:

    • The words "HAZARDOUS WASTE".[6]

    • The full chemical name: "this compound".[6]

    • The approximate percentage of each component if it is a mixture.[6]

    • An indication of the hazards (e.g., "Irritant").

  • Container Management: Keep the waste container tightly closed except when adding waste.[6]

Step 3: Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation while awaiting pickup.[6][7]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents or bases.[5][8]

  • Time Limits: Be aware of the regulatory time limits for waste accumulation, which can vary based on the amount of waste your facility generates.[9]

Step 4: Final Disposal

Disposal of hazardous waste must be carried out by a licensed and reputable chemical waste disposal contractor.[5]

  • Arranging Pickup: Contact your institution's EHS department to arrange for the pickup of your hazardous waste. They will coordinate with the disposal vendor.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement and creates a cradle-to-grave record of the waste's journey.[9]

Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [4]

III. Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.[4]

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS department or emergency response team immediately.

  • Containment (for trained personnel):

    • Wear the appropriate PPE as outlined in Section I.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Collection and Disposal:

    • Collect all spilled material and contaminated absorbent into a designated hazardous waste container.[4]

    • Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[4]

IV. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Step 2: Classify Waste Type ppe->classify solid_waste Solid Waste (Unused reagent, contaminated items) classify->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) classify->liquid_waste Liquid collect_solid Step 3a: Collect in a dedicated SOLID hazardous waste container solid_waste->collect_solid collect_liquid Step 3b: Collect in a dedicated LIQUID hazardous waste container liquid_waste->collect_liquid label_container Step 4: Label Container Correctly 'HAZARDOUS WASTE' + Full Chemical Name collect_solid->label_container collect_liquid->label_container store_saa Step 5: Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Step 6: Contact EHS for Pickup by a licensed vendor store_saa->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific EHS guidelines and comply with all local, state, and federal regulations.[7][10] Building a culture of safety is a shared responsibility that protects you, your colleagues, and the scientific community at large.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

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  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid Product Information. Chemsrc. Available at: [Link]

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  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. Available at: [Link]

  • Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Carl ROTH. Available at: [Link]

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A Researcher's Comprehensive Guide to the Safe Handling of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety and operational protocols for handling 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (CAS No. 175281-76-2). This compound, often used as a photolabile linker in solid-phase synthesis, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2] While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate it is a skin, eye, and respiratory irritant.[1][3] Therefore, this guide adopts a conservative approach, treating the substance with a high degree of caution.

Our commitment is to empower researchers with not just procedural steps, but also the scientific reasoning behind them, fostering a culture of safety and precision in the laboratory.

Hazard Assessment: Understanding the Risk Profile

The molecular structure of this compound, featuring a nitrophenoxy group, informs our primary safety concerns. Aromatic nitro compounds, as a class, are known for potential toxicity if inhaled, ingested, or absorbed through the skin.[4] The presence of fine powder or dust increases the risk of respiratory irritation.[4][5]

Key Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][3]

  • Eye Irritation: Can cause serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][3]

While one supplier SDS classifies the compound as "not a hazardous substance or mixture," the principle of As Low As Reasonably Achievable (ALARA) exposure dictates that we adhere to the more stringent classification.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory. The selection of specific PPE is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[5] A face shield must be worn over goggles when handling the solid powder to protect against accidental splashes or dust generation.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for providing short-term protection against incidental contact.[5][7] Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the compound or upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[5]
Respiratory Protection Dust Mask or RespiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter is required to prevent inhalation of airborne particles.[5][6][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow from the moment the compound is received to its final disposal. Adhering to this sequence is critical for maintaining a controlled and safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number, and hazard pictograms (irritant).

  • Store: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9] The container should be kept tightly closed.[3][9]

Preparation and Handling
  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Don PPE: Before handling, put on all required PPE as detailed in the table above.

  • Weighing: When weighing the powder, use anti-static and spark-proof equipment where possible.[3] Minimize the generation of dust by handling the material gently.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures
  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water and soap.[3] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for waste disposal.[10] Clean the affected area thoroughly. For major spills, evacuate the area and follow your institution's emergency response protocol.[10]

Disposal Plan
  • Waste Collection: All waste material, including contaminated gloves, weighing papers, and empty containers, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as hazardous waste, listing the chemical contents.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted. Handle uncleaned containers as you would the product itself.

Visualizing the Workflow

To ensure clarity and immediate comprehension of the handling process, the following diagram outlines the key stages and decision points.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Handle Weigh & Handle Solid Don_PPE->Weigh_Handle Prepare_Solution Prepare Solution Weigh_Handle->Prepare_Solution Collect_Waste Collect in Labeled Hazardous Container Weigh_Handle->Collect_Waste Spill_Exposure Spill or Exposure Occurs Weigh_Handle->Spill_Exposure Emergency Event Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Prepare_Solution->Collect_Waste Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Doff_PPE->Collect_Waste Dispose Dispose per Regulations Collect_Waste->Dispose First_Aid Administer First Aid Spill_Exposure->First_Aid Notify_Supervisor Notify Supervisor First_Aid->Notify_Supervisor

Caption: Workflow for handling this compound.

Conclusion: Fostering a Proactive Safety Culture

This guide provides a robust framework for the safe handling of this compound. By understanding the rationale behind each safety measure, researchers can move beyond mere compliance to a proactive and informed safety mindset. Your well-being and the integrity of your research are paramount.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
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  • Safety Data Sheet - CymitQuimica. (2024).
  • 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid - Guidechem. (n.d.).
  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid - Sigma-Aldrich. (n.d.).
  • 4-Nitrophenol - Santa Cruz Biotechnology. (n.d.).
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara. (n.d.).
  • Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (2025).
  • 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid - Chemsrc. (2025).
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  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
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  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
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  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • 4-[4-(1-HYDROXYETHYL)-2-METHOXY-5-NITROPHENOXY]BUTYRIC ACID, >=98.0% - Research Scientific. (n.d.).
  • 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid - ChemicalBook. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.